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  • Product: 7-methoxy-1H-indazole-3-carbonitrile
  • CAS: 133841-07-3

Core Science & Biosynthesis

Foundational

7-Methoxy-1H-indazole-3-carbonitrile: A Comprehensive Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently utilized as a bioisostere for indole and benzimidazole rings. Among its functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently utilized as a bioisostere for indole and benzimidazole rings. Among its functionalized derivatives, 7-methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3) has emerged as a critical heterocyclic building block[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural mechanics, and synthetic methodologies, tailored for researchers and drug development professionals. By understanding the causal relationships between its specific functional groups and target interactions, scientists can better leverage this compound in the design of novel therapeutics, particularly in oncology and neurology[1].

Physicochemical Profiling

The foundational properties of 7-methoxy-1H-indazole-3-carbonitrile dictate its behavior in both synthetic workflows and biological environments. The table below summarizes the core quantitative data necessary for analytical validation and pharmacokinetic modeling[1].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 7-methoxy-1H-indazole-3-carbonitrileStandardized nomenclature for regulatory filing.
CAS Registry Number 133841-07-3Primary identifier for sourcing and patent tracking.
Molecular Formula C₉H₇N₃ODefines stoichiometry for synthetic reactions.
Molecular Weight 173.17 g/mol Low MW allows significant downstream functionalization while maintaining drug-like properties (Lipinski's Rule of 5).
InChI Key CDOOORSNZWZUCH-UHFFFAOYSA-NEnsures exact structural match in cheminformatics databases.
Hydrogen Bond Donors 1 (N1-H)Critical for binding to the hinge region of kinase domains.
Hydrogen Bond Acceptors 3 (N2, C≡N, -OCH₃)Facilitates diverse binding modalities and improves aqueous solubility.

Structural and Mechanistic Insights

The biological profile of 7-methoxy-1H-indazole-3-carbonitrile is exquisitely sensitive to the nature and placement of its functional groups[1].

The 1H-Indazole Core: The compound exists predominantly as the 1H-indazole tautomer, which is thermodynamically favored over the 2H-isomer due to the preservation of full aromaticity in the benzenoid ring[1]. This stability ensures predictable conformational geometry when the molecule docks into a protein binding pocket.

The C7 Methoxy Group (-OCH₃): The methoxy group at the 7-position is not merely a steric placeholder. The oxygen atom acts as a potent hydrogen bond acceptor. In the context of kinase inhibition, this oxygen forms crucial interactions with amino acid residues in the hinge region of the kinase domain[1]. Furthermore, its steric bulk restricts the rotational degrees of freedom of the indazole core, locking the molecule into an active conformation that minimizes entropic penalties upon binding.

The C3 Carbonitrile Group (-C≡N): The carbonitrile group exerts a strong electron-withdrawing effect across the conjugated indazole system. This electronic pull lowers the pKa of the N1 proton, rendering it a more effective hydrogen bond donor. Synthetically, the nitrile is a versatile handle; it can be converted into primary amines, amides, or tetrazoles (a bioisostere for carboxylic acids), enabling extensive structure-activity relationship (SAR) exploration[1].

SAR Scaffold 1H-Indazole Core (Thermodynamically Stable Tautomer) C3 C3: Carbonitrile (-CN) Electron-Withdrawing Modulates pKa Scaffold->C3 Position 3 C7 C7: Methoxy (-OCH3) H-Bond Acceptor Hinge Region Binding Scaffold->C7 Position 7 N1 N1: Amine (-NH) H-Bond Donor Kinase Interaction Scaffold->N1 Position 1

Pharmacophore mapping and SAR of 7-methoxy-1H-indazole-3-carbonitrile functional groups.

Synthetic Methodologies and Protocols

Constructing the 7-methoxy-1H-indazole-3-carbonitrile architecture requires strict regiochemical control. Direct cyanation of the indazole core is often harsh and unselective. Therefore, a highly reliable, step-wise methodology is employed in industry: building the core from a pre-functionalized aniline, followed by late-stage functionalization at the C3 position[1].

Core Synthesis and Functionalization Workflow

The synthesis begins with 2-methoxy-6-methylaniline , ensuring the methoxy group is locked at the C7 position from the outset. Diazotization followed by intramolecular cyclization yields the 7-methoxy-1H-indazole core[1]. The C3 position is then carboxylated to form 1H-indazole-3-carboxylic acid. Standard amide coupling (e.g., using EDC/HOBt) converts this to a primary carboxamide[1][2][3]. Finally, dehydration yields the target carbonitrile.

Synthesis SM 2-Methoxy-6-methylaniline Core 7-Methoxy-1H-indazole SM->Core NaNO2, HCl (Diazotization) Acid 7-Methoxy-1H-indazole- 3-carboxylic acid Core->Acid C3-Carboxylation Amide 7-Methoxy-1H-indazole- 3-carboxamide Acid->Amide NH3, EDC/HOBt (Amidation) Nitrile 7-Methoxy-1H-indazole- 3-carbonitrile Amide->Nitrile POCl3, Heat (Dehydration)

Synthetic workflow for 7-methoxy-1H-indazole-3-carbonitrile from aniline precursors.

Step-by-Step Protocol: Dehydration of 3-Carboxamide to 3-Carbonitrile

The final step—converting the primary amide to a nitrile—requires precise control to prevent the degradation of the indazole core. The following protocol utilizes Phosphorus Oxychloride (POCl₃) as the dehydrating agent[1].

Objective: To execute a Vilsmeier-type dehydration of 7-methoxy-1H-indazole-3-carboxamide to yield 7-methoxy-1H-indazole-3-carbonitrile.

Step 1: Preparation & Inert Atmosphere

  • Action: Suspend 7-methoxy-1H-indazole-3-carboxamide (1.0 eq) in anhydrous toluene (0.2 M concentration) in a flame-dried round-bottom flask purged with dry Nitrogen (N₂).

  • Causality: Anhydrous conditions are critical. Any ambient moisture will rapidly hydrolyze POCl₃ into hydrochloric and phosphoric acids, destroying the reagent and potentially protonating the indazole N1, which halts the reaction.

Step 2: Reagent Addition

  • Action: Cool the suspension to 0°C using an ice bath. Add POCl₃ (2.5 eq) dropwise over 15 minutes.

  • Causality: The initial O-phosphorylation of the amide carbonyl is highly exothermic. Dropwise addition at 0°C controls the reaction kinetics, preventing localized superheating and the formation of tarry byproducts.

Step 3: Thermal Elimination

  • Action: Remove the ice bath and gradually heat the reaction mixture to 90°C for 4 to 6 hours. Monitor progression via Thin-Layer Chromatography (TLC).

  • Causality: The intermediate requires significant thermal energy to overcome the activation barrier for the elimination of the dichlorophosphate leaving group, which ultimately forms the C≡N triple bond.

Step 4: Quenching

  • Action: Cool the mixture back to 0°C. Carefully pour the reaction into a vigorously stirred beaker of ice-cold saturated aqueous NaHCO₃. Stir until the pH stabilizes at ~7.5.

  • Causality: The basic quench neutralizes the excess POCl₃ and the HCl generated during the elimination step. Maintaining a slightly basic pH ensures the indazole remains in its neutral, organic-soluble state rather than forming a water-soluble hydrochloride salt.

Step 5: Extraction and Self-Validating Quality Control

  • Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Validation System: To ensure protocol success, subject the purified product to FTIR and LC-MS.

    • FTIR: Confirm the disappearance of the broad amide N-H stretch (~3300-3500 cm⁻¹) and the appearance of a sharp, distinct nitrile C≡N stretch (~2220 cm⁻¹).

    • LC-MS: Confirm the mass shift from [M+H]⁺ 192.19 (amide) to [M+H]⁺ 174.17 (nitrile), definitively proving the loss of H₂O.

Pharmacological Applications

The 7-methoxy-1H-indazole-3-carbonitrile scaffold is a highly sought-after intermediate in the synthesis of targeted therapeutics.

  • Kinase Inhibitors: The indazole core is a proven hinge-binding motif found in FDA-approved oncology drugs like Pazopanib and Niraparib[1]. The 7-methoxy derivative specifically enhances selectivity profiles against certain receptor tyrosine kinases (RTKs) by exploiting narrow hydrophobic pockets adjacent to the hinge region.

  • Neurological & Anti-inflammatory Agents: Indazole derivatives are heavily investigated as inhibitors of phosphodiesterase type IV (PDE4), a key enzyme in the inflammatory cascade[1]. The 3-carbonitrile group serves as an ideal vector for attaching solubilizing groups or basic amines required to cross the blood-brain barrier (BBB) in neurological drug design.

References

  • "7-Methoxy-1H-indazole-3-carbonitrile|CAS 133841-07-3" - BenchChem.
  • "An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid" - Università degli Studi di Napoli Federico II.
  • "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents" - PubMed Central (PMC).

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 7-methoxy-1H-indazole-3-carbonitrile

Abstract This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 7-methoxy-1H-indazole-3-carbonitrile, a heterocyclic building block of significant interest in medicinal and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 7-methoxy-1H-indazole-3-carbonitrile, a heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] The indazole core is a privileged scaffold in drug discovery, and precise characterization of its derivatives is paramount for advancing research and development.[1][2] This document details the integrated application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. We emphasize a logic-driven workflow, explaining the causality behind experimental choices and demonstrating how a confluence of data validates the molecular structure, confirming substituent positions and ruling out potential isomers. This guide is intended for researchers, chemists, and drug development professionals who require a robust, field-proven methodology for characterizing complex heterocyclic compounds.

Introduction: The Significance of Structural Verification

7-methoxy-1H-indazole-3-carbonitrile (C₉H₇N₃O, MW: 173.17 g/mol ) is a versatile intermediate used in the synthesis of novel drug candidates, particularly for neurological disorders.[1] The indazole ring system is featured in several FDA-approved therapies, making its derivatives highly valuable.[1] The precise placement of the methoxy (-OCH₃) group at position 7 and the carbonitrile (-CN) group at position 3 dictates the molecule's steric and electronic properties, which are critical for its intended biological activity and subsequent chemical modifications.

During synthesis, which often involves the cyclization of a substituted aniline or phenylhydrazine followed by functionalization at the C3 position, isomeric byproducts can form.[1] For instance, incomplete regioselectivity could lead to the methoxy group at positions 4, 5, or 6. Therefore, an exhaustive structural analysis is not merely a quality control step but a foundational requirement for any subsequent research. This guide presents a systematic approach to achieve this confirmation with a high degree of confidence.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of the 7-methoxy-1H-indazole-3-carbonitrile structure relies on a multi-technique approach where each method provides a unique and complementary piece of the puzzle. The overall workflow is designed to first confirm the molecular formula and key functional groups, then to meticulously map the atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Core Structural Mapping (NMR) cluster_2 Final Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight H1_NMR ¹H NMR Proton Environment & Counts MS->H1_NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups IR->H1_NMR C13_NMR ¹³C NMR / DEPT Carbon Skeleton & Types H1_NMR->C13_NMR D2_NMR 2D NMR (COSY, HSQC, HMBC) Establishes Connectivity C13_NMR->D2_NMR DI Data Integration Assemble Fragments D2_NMR->DI SC Structure Confirmed 7-methoxy-1H-indazole-3-carbonitrile DI->SC

Figure 1: Workflow for indazole structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Objective: To verify the molecular weight and elemental formula of the compound.

High-Resolution Mass Spectrometry (HRMS) is the first step, providing an exact mass measurement. For 7-methoxy-1H-indazole-3-carbonitrile (C₉H₇N₃O), the expected monoisotopic mass for the protonated molecule [M+H]⁺ is 174.0662 Da. An experimental value within a narrow tolerance (e.g., ± 5 ppm) of this theoretical mass confirms the elemental composition, ruling out compounds with different formulas.

ParameterExpected ValuePurpose
Formula C₉H₇N₃ODefines the elemental makeup.
Molecular Weight 173.17 g/mol Used for molar calculations.[1]
Monoisotopic Mass 173.0589 DaThe exact mass of the most abundant isotopes.
[M+H]⁺ (ESI-HRMS) 174.0662 DaConfirms elemental formula via high-precision mass.

Table 1: Key Mass Spectrometry Data Points.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the characteristic functional groups present in the molecule.

IR spectroscopy is a rapid method to confirm the presence of the nitrile and N-H functional groups.[3] The aromatic nature of the indazole ring is also supported by characteristic absorptions.

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3150-3000N-H StretchIndazole N-HConfirms the presence of the 1H-indazole tautomer.[3]
~3100-3000C-H StretchAromatic C-HIndicates the aromatic rings.
~2230-2210C≡N StretchNitrileStrong, sharp peak confirming the carbonitrile group.
~1620-1580C=C StretchAromatic RingConfirms the benzene and pyrazole ring systems.
~1260 & ~1050C-O StretchAryl EtherSupports the presence of the methoxy group.

Table 2: Characteristic IR Absorption Bands.

The presence of a strong, sharp peak around 2225 cm⁻¹ is highly diagnostic for the nitrile group, while a broader peak above 3000 cm⁻¹ indicates the N-H of the indazole ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of every proton and carbon in the structure and, crucially, their connectivity.[2] This suite of experiments is essential for distinguishing the 7-methoxy isomer from other possibilities.

¹H NMR Spectroscopy

Objective: To identify all unique proton environments, their integrations (number of protons), and their through-bond coupling relationships.

The ¹H NMR spectrum reveals distinct signals for the methoxy group, the three protons on the benzene ring, and the N-H proton.

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H >11.0Broad Singlet-1H
H4 ~7.8Doublet~8.01H
H5 ~7.3Triplet~8.01H
H6 ~6.8Doublet~8.01H
7-OCH₃ ~4.0Singlet-3H

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆).

Causality:

  • The N-H proton is highly deshielded and appears as a broad singlet far downfield (>10 ppm), a characteristic feature of 1H-indazoles.[3]

  • The aromatic protons (H4, H5, H6) exhibit a coupling pattern typical of a 1,2,3-trisubstituted benzene ring. H5, being coupled to both H4 and H6, should appear as a triplet (or more accurately, a doublet of doublets), while H4 and H6 will be doublets.

  • The methoxy protons appear as a sharp singlet around 4.0 ppm, integrating to 3H. Its exact position is not enough to confirm its location on the ring; for that, 2D NMR is required.

¹³C NMR and DEPT Spectroscopy

Objective: To identify all unique carbon environments and differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary (C) carbons.

Carbon AssignmentExpected δ (ppm)DEPT-135 Phase
C7a ~145Quaternary (None)
C3a ~140Quaternary (None)
C5 ~129Methine (Positive)
C4 ~124Methine (Positive)
C3 ~123Quaternary (None)
C6 ~114Methine (Positive)
C=N ~115Quaternary (None)
C7 ~106Quaternary (None)
7-OCH₃ ~56Methyl (Positive)

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆).

Causality: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing protonated carbons from quaternary carbons. The nitrile carbon (C≡N) and the five quaternary carbons of the indazole ring (C3, C3a, C7, C7a) will be absent in DEPT-135 and DEPT-90 spectra, which simplifies the assignment process.

2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are the cornerstone of structure elucidation for complex molecules.[4] They reveal through-bond correlations that function as a molecular GPS, connecting the protons and carbons identified in the 1D spectra.

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

  • Expected Correlations: A strong cross-peak will be observed between H4 and H5, and between H5 and H6, confirming their adjacency on the aromatic ring. No other correlations are expected for the aromatic or methoxy protons.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons directly to the carbons they are attached to (¹JCH coupling).

  • Expected Correlations: This experiment will definitively link each proton signal to its corresponding carbon signal: H4 to C4, H5 to C5, H6 to C6, and the methoxy protons to the methoxy carbon. This confirms the assignments made in the 1D spectra.[5]

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: This is the most powerful experiment for this problem. It shows correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²JCH and ³JCH). It is essential for mapping out the full carbon skeleton and placing the substituents correctly.[5][6]

Key HMBC Correlations to Confirm the 7-methoxy Position:

The unambiguous placement of the methoxy group at C7 is confirmed by a critical long-range correlation from the methoxy protons to the C7 carbon.

Figure 2: Key HMBC correlation for structure confirmation.
  • Methoxy Protons (δ ~4.0) → C7 (δ ~106): This ³JCH correlation is the definitive piece of evidence. It proves that the methoxy group is attached to the C7 position of the indazole ring.

  • H6 (δ ~6.8) → C7a (δ ~145) & C4 (δ ~124): These correlations help to lock in the position of H6 relative to the ring junction.

  • H4 (δ ~7.8) → C7a (δ ~145) & C5 (δ ~129) & C3a (δ ~140): These correlations confirm the position of H4.

By systematically assembling these short-range (COSY, HSQC) and long-range (HMBC) correlations, the entire molecular structure can be pieced together like a jigsaw puzzle, confirming the identity as 7-methoxy-1H-indazole-3-carbonitrile and rigorously excluding all other isomers.[7]

Experimental Protocols

Precise and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.[8]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • Instrumentation: Record all spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a 30-degree pulse angle and a relaxation delay of 2 seconds.

  • ¹³C NMR: Acquire using a standard proton-decoupled pulse sequence.

  • 2D NMR: Utilize standard pulse programs for gCOSY, gHSQC, and gHMBC experiments. For HMBC, optimize the long-range coupling delay for a J-coupling of 8-10 Hz to observe typical two- and three-bond correlations.[4]

Mass Spectrometry (HRMS-ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source.

  • Analysis: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Calibrate the instrument to ensure high mass accuracy (<5 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, and perform an atmospheric background correction.

Conclusion

The structural elucidation of 7-methoxy-1H-indazole-3-carbonitrile is a systematic process that relies on the logical integration of multiple spectroscopic techniques. While mass spectrometry and IR spectroscopy provide initial, crucial evidence of the molecular formula and functional groups, a full suite of 1D and 2D NMR experiments is indispensable for definitive and unambiguous characterization. The HMBC experiment, in particular, provides the critical long-range correlation data required to unequivocally establish the connectivity of the indazole core and confirm the precise location of the methoxy and carbonitrile substituents. The workflow and protocols described herein represent a robust, self-validating system for ensuring the scientific integrity of this and other complex heterocyclic compounds in a research and drug development setting.

References

  • BenchChem. (n.d.). Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
  • BenchChem. (n.d.). 7-Methoxy-1H-indazole-3-carbonitrile | CAS 133841-07-3.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. Available at: [Link]

  • BenchChem. (n.d.). Spectroscopic and Structural Elucidation of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Technical Guide.
  • D'Auria, M., & Racioppi, R. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2911-2957. Available at: [Link]

  • Claramunt, R. M., et al. (2006). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Magnetic Resonance in Chemistry, 44(8), 771-780. Available at: [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules (Basel, Switzerland), 11(11), 867–889. Available at: [Link]

  • BenchChem. (n.d.). A Technical Guide to the Structural Elucidation of 4-Iodo-3-methyl-1H-indazole.
  • Teixeira, F. C., & Ramos, H. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles. University of Groningen Research Portal. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents.
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.
  • Ben-Jannet, H., & Mighri, Z. (2011). Theoretical NMR correlations based Structure Discussion. Journal of the Korean Chemical Society, 55(5), 875-879. Available at: [Link]

  • ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

Sources

Foundational

Biological Activity of Methoxy-Substituted Indazoles: A Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Introduction: The Indazole Scaffold and the Methoxy Advantage The indazole ring sys...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Introduction: The Indazole Scaffold and the Methoxy Advantage

The indazole ring system—a bicyclic heteroaromatic framework composed of fused benzene and pyrazole rings—is universally recognized as a "privileged scaffold" in contemporary medicinal chemistry[1]. While the unsubstituted indazole core is highly versatile, strategic functionalization dictates its pharmacological destiny. Among the most impactful modifications is the introduction of a methoxy group (-OCH₃) .

As a Senior Application Scientist, I frequently leverage methoxy-substituted indazoles (such as 7-methoxy-1H-indazole and 5-methoxy-1H-indazole) during lead optimization. The methoxy substitution provides three critical advantages:

  • Electronic Modulation: It acts as an electron-donating group via resonance, enriching the electron density of the aromatic system and altering the pKa of the pyrazole nitrogens.

  • Hydrogen Bonding: The oxygen atom serves as a potent hydrogen bond acceptor, crucial for anchoring the molecule within the hydrophobic pockets of target proteins[2].

  • Steric Direction: The spatial bulk of the -OCH₃ group dictates the binding pose, often forcing the molecule into a highly specific orientation that enhances target selectivity[3].

Mechanistic Pharmacology & Target Modulation

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The overproduction of nitric oxide (NO) by nNOS is a primary driver of neurodegenerative diseases and neuropathic pain. 7-Methoxyindazole (7-MI) has emerged as a potent, competitive inhibitor of nNOS in in vitro enzymatic assays[3].

Mechanistic Causality: Unlike its analog 7-nitroindazole (7-NI), the methoxy group at the 7-position introduces a distinct steric hindrance effect. This bulky substitution prevents 7-MI from interacting with the nNOS active site in the exact same orientation as 7-NI, yet it perfectly positions the indazole core to competitively block the substrate (L-arginine) binding site[3]. This structural nuance translates to significant in vivo antinociceptive properties without the cardiovascular side effects often associated with non-selective NOS inhibitors[4].

nNOS_Pathway Indazole 7-Methoxy-1H-indazole (7-MI) nNOS Neuronal Nitric Oxide Synthase (nNOS) Indazole->nNOS Competitive Inhibition Steric Steric Hindrance (Methoxy Group) Indazole->Steric Structural Feature NO Nitric Oxide (NO) Production Blocked nNOS->NO Catalytic Arrest Steric->nNOS Modulates Binding Pathology Reduced Neuroinflammation & Nociception NO->Pathology Downstream Effect

Mechanism of nNOS inhibition by 7-methoxyindazole.

Kinase Inhibition in Oncology

In oncology, the indazole scaffold acts as a premier "hinge-binding" fragment, anchoring inhibitors to the ATP-binding site of kinases[2].

  • HPK1 (Hematopoietic Progenitor Kinase 1): HPK1 is a negative regulator of T-cell activation. Structure-activity relationship (SAR) studies reveal that a 2-fluoro-6-methoxy substitution on the indazole core is instrumental in achieving high potency. The methoxy group participates in vital hydrogen bonding, while the fluorine atom enhances metabolic stability[5].

  • FGFR (Fibroblast Growth Factor Receptors): Methoxy-indazole derivatives have been synthesized using fragment-led de novo design, demonstrating excellent ligand efficiency and inhibiting FGFR1-3 with high precision[6].

Anti-inflammatory Pathways (iNOS & PGE2)

Methoxy-indazole and related indole/indazole hybrids exhibit profound anti-inflammatory effects by inhibiting inducible NOS (iNOS) and Prostaglandin E2 (PGE2) production[7]. The lipophilicity imparted by the methoxy group enhances cellular permeability, allowing these compounds to effectively suppress LPS-induced NO production in macrophages.

Quantitative Data Presentation

The following table synthesizes the biological activities of key methoxy-substituted indazoles across various therapeutic targets:

Compound / ScaffoldTarget EnzymeBiological Activity (IC₅₀ / Potency)Therapeutic Area
7-Methoxy-1H-indazole (7-MI) nNOSHigh potency (Competitive Inhibitor)Neurology / Pain Management
4-Fluoro-6-methoxy-2H-indazole HPK1< 820 nM (Enhanced by methoxy substitution)Oncology / Immunotherapy
1H-indazole derivative (Cpd 106) FGFR1-30.8 – 4.5 µMOncology
Methoxy-indazole hybrids iNOS1.91 – 7.15 µMAnti-inflammatory
Methoxy-indazole hybrids PGE221.24 – 48.11 nMAnti-inflammatory

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed to measure the biological activity of methoxy-indazoles.

Protocol 1: In Vitro nNOS Enzymatic Inhibition Assay
  • Objective: To quantify the inhibitory potency of 7-methoxyindazole against nNOS.

  • Rationale: NO is a highly reactive gas with a half-life of seconds. Direct measurement is impractical. Therefore, this protocol measures nitrite ( NO2−​ ), a stable oxidative breakdown product of NO, using a fluorometric assay[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare NOS assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1.25 mM CaCl₂, and essential cofactors (10 µM FAD, 10 µM FMN, 10 µM BH₄, and 1 mM NADPH). Causality: These cofactors are strictly required to maintain the electron transfer chain within the nNOS homodimer.

  • Compound Incubation: Dissolve 7-methoxyindazole in DMSO. Add varying concentrations (0.1 µM to 100 µM) to the assay buffer containing recombinant nNOS enzyme. Incubate for 15 minutes at 4°C. Causality: Pre-incubation allows the bulky 7-methoxy group to establish competitive equilibrium within the active site before substrate introduction.

  • Reaction Initiation: Add 10 µM L-arginine (the natural substrate) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Quenching & Detection: Add fluorescent Griess reagents. Measure fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 528 nm[7].

  • Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (FRET-Based)
  • Objective: To evaluate target modulation of methoxy-substituted indazoles against oncogenic kinases (e.g., HPK1, FGFR).

Kinase_Assay Prep 1. Compound Prep (Methoxy-indazole) Incubate 2. Kinase Incubation (Target + ATP) Prep->Incubate Reaction 3. Reaction Phase (37°C, 2 hours) Incubate->Reaction Quench 4. Quench & Detect (Fluorescence) Reaction->Quench Analyze 5. IC50 Calculation (Dose-Response) Quench->Analyze

Standard in vitro kinase inhibition assay workflow.

Step-by-Step Methodology:

  • Kinase/Substrate Mix: Combine the target kinase with a fluorophore-labeled peptide substrate in a kinase buffer containing MgCl₂. Causality: Magnesium is essential for coordinating the phosphate groups of ATP.

  • Inhibitor Addition: Add serial dilutions of the methoxy-indazole derivative. Causality: The methoxy group forms critical hydrogen bonds within the hydrophobic pocket of the kinase, displacing ATP[2].

  • ATP Initiation: Add ATP at a concentration equal to its Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the calculated IC₅₀ is an accurate reflection of the inhibitor's true binding affinity ( Ki​ ).

  • Detection: Measure the FRET signal. A low FRET signal indicates successful kinase inhibition by the indazole derivative.

Conclusion

Methoxy-substituted indazoles represent a masterclass in rational drug design. By strategically placing a methoxy group on the indazole core, medicinal chemists can finely tune the steric bulk, electronic distribution, and hydrogen-bonding capabilities of the molecule. Whether acting as a competitive inhibitor of nNOS via steric hindrance or anchoring into the ATP-binding hinge region of oncogenic kinases, the methoxy-indazole scaffold remains an indispensable tool in the development of highly selective, next-generation therapeutics.

References

  • Collot, V., et al. "Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
  • "7-Methoxy-1H-indazole hydrochloride." Benchchem.
  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." MDPI.
  • "3-bromo-4-fluoro-6-methoxy-2H-indazole | 887569-15-5." Benchchem.
  • "Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities." PMC.

Sources

Exploratory

7-Methoxy-1H-indazole-3-carbonitrile: Mechanism of Action and Pharmacophore Utility in Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern drug discovery, the rational design of targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on privileged scaffolds. 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a high-purity, heterocyclic aromatic building block that serves as a foundational pharmacophore for a wide array of enzyme inhibitors[1]. While not a standalone therapeutic agent, its derivatives exhibit profound modulatory effects on critical enzyme families, most notably protein kinases (e.g., FGFR, EGFR, PLK4) and nitric oxide synthases (NOS) [2][3].

This whitepaper dissects the mechanism of action of the 7-methoxy-1H-indazole-3-carbonitrile scaffold, detailing how its specific structural features—the thermodynamically stable 1H-indazole core, the electron-donating 7-methoxy group, and the versatile 3-carbonitrile vector—synergize to achieve high-affinity target engagement within the ATP-binding pockets of kinases[1][4].

Structural Pharmacology & Mechanism of Action

The biological profile of 7-methoxy-1H-indazole-3-carbonitrile derivatives is exquisitely sensitive to the spatial arrangement of its functional groups[1]. When these derivatives act as ATP-competitive kinase inhibitors, they exploit the highly conserved architecture of the kinase domain.

The 1H-Indazole Core: The Hinge Binder

The bicyclic 1H-indazole nucleus is a well-established kinase hinge-binding motif[2]. In the context of Fibroblast Growth Factor Receptors (FGFR1–4), the indazole N1 and N2 atoms act as critical hydrogen bond donors and acceptors. Structural biology studies (e.g., X-ray crystallography of FGFR1 complexes) reveal that the indazole core forms essential bidentate hydrogen bonds with the backbone amide and carbonyl groups of hinge region residues, such as Ala564 or Ala567 [4][5]. This interaction anchors the molecule deep within the ATP-binding cleft.

The 7-Methoxy Group: Targeted Hydrogen Bonding

The introduction of a methoxy group at the C7 position provides a distinct mechanistic advantage. The oxygen atom of the 7-methoxy group acts as a potent hydrogen bond acceptor[1]. In FGFR kinase inhibition, this oxygen specifically interacts with the side chain or backbone of Asp641 , a residue located near the highly conserved DFG (Asp-Phe-Gly) motif[2][4].

  • Causality in Design: We prioritize the 7-methoxy substitution because it not only fulfills this crucial H-bond requirement but also optimally fills the adjacent hydrophobic sub-pocket (H1), significantly enhancing both the potency and the kinase selectivity profile of the resulting inhibitor[5].

The 3-Carbonitrile Group: The Synthetic Vector

The carbonitrile group at the C3 position serves a dual purpose. Electronically, it modulates the pKa of the indazole nitrogens, fine-tuning their hydrogen-bonding strength. Sterically and synthetically, it acts as a primary vector for chemical extension[1]. By converting the nitrile into amides, amines, or other extended moieties, medicinal chemists can direct the molecule outward toward the solvent-exposed region of the kinase pocket, capturing additional interactions (e.g., with Ser565 or Glu531 ) to drive target specificity[4][5].

G Indazole 1H-Indazole Core (Hinge Binder) Methoxy 7-Methoxy Group (H-Bond Acceptor) Indazole->Methoxy Nitrile 3-Carbonitrile (Synthetic Vector) Indazole->Nitrile Ala564 Kinase Hinge Region (e.g., Ala564/Ala567) Indazole->Ala564 H-Bond (N1/N2) Asp641 DFG Motif / Pocket (e.g., Asp641) Methoxy->Asp641 H-Bond (Oxygen) Solvent Solvent-Exposed Region Nitrile->Solvent Extension Vector

Fig 1. Pharmacophore binding model of 7-methoxy-1H-indazole-3-carbonitrile in kinase ATP pockets.

Biological Activity Profiling & SAR

Derivatives synthesized from the 7-methoxy-1H-indazole-3-carbonitrile core have demonstrated remarkable efficacy across multiple oncology and neurology targets[1][6]. The table below summarizes the Structure-Activity Relationship (SAR) and quantitative data for various indazole-based inhibitors derived from this or highly similar pharmacophores.

Table 1: Quantitative SAR Summary of Indazole-Based Kinase Inhibitors

Target KinaseDerivative Modification (from Indazole Core)Binding Affinity (IC₅₀)Mechanistic Outcome / Selectivity
FGFR1–3 Unoptimized Indazole Fragments0.8 – 90 μMBaseline hinge binding; high ligand efficiency[4].
FGFR1–3 7-Methoxy + 3-Amide Extension (e.g., CH5183284 analogs)< 10 nMDeep pocket engagement (Asp641); DFG-in conformation[5].
VEGFR-2 Indazole-Pyrimidine + Sulfonamide~ 34.5 nMEnhanced H-bonding compared to alkyl substitutions[6].
PLK4 / FLT3 7-Methoxy + 4-Aryl Substitution2.4 nM / 28 nM>10-fold selectivity for PLK4 over FLT3[6].
nNOS 7-Methoxy (Simple Core)Sub-µMPotent neuronal Nitric Oxide Synthase inhibition[3].

Experimental Methodologies: Validating the Mechanism

To empirically validate the binding mechanism and affinity of 7-methoxy-1H-indazole derivatives against target kinases (e.g., FGFR1), a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

  • Causality in Protocol Selection: TR-FRET is specifically chosen over standard fluorescence polarization because heterocyclic aromatic compounds (like indazoles) often exhibit auto-fluorescence. The time-resolved nature of Europium (Eu) emission incorporates a microsecond delay that allows transient compound auto-fluorescence to decay, ensuring a high signal-to-noise ratio and preventing false positives.

Protocol: In Vitro Kinase Binding Affinity Assay (TR-FRET)
  • Reagent & Buffer Preparation:

    • Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Rationale: Mg²⁺ is a critical cofactor required to stabilize the nucleotide-binding pocket, mimicking the physiological state of the kinase.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the indazole derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration ≤ 1%).

    • Rationale: A 10-point curve ensures sufficient data points across the linear and plateau phases of the dose-response, allowing for accurate non-linear regression and IC₅₀ calculation.

  • Kinase & Tracer Incubation:

    • Add 5 nM of recombinant GST-tagged FGFR1 kinase domain and 15 nM of a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236) to the wells.

    • Rationale: The indazole derivative and the tracer will compete for the ATP-binding hinge region.

  • Antibody Addition:

    • Add 2 nM of Europium-labeled anti-GST antibody. Incubate the plate at room temperature for 60 minutes in the dark.

    • Rationale: The antibody binds the GST-tag on FGFR1. When the tracer binds the kinase, it comes into close proximity (<10 nm) with the Europium donor, establishing the FRET pair.

  • TR-FRET Readout:

    • Read the plate on a microplate reader equipped with TR-FRET optics (Excitation: 340 nm; Emission 1: 615 nm [Europium]; Emission 2: 665 nm [Tracer]).

    • Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio correlates with successful displacement of the tracer by the indazole inhibitor.

G Step1 1. Compound Dilution Step2 2. Kinase + Tracer Incubation Step1->Step2 Step3 3. Eu-Antibody Addition Step2->Step3 Step4 4. TR-FRET Readout Step3->Step4

Fig 2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay workflow.

Conclusion & Future Directions

The 7-methoxy-1H-indazole-3-carbonitrile scaffold is a masterclass in rational drug design. By combining a thermodynamically stable hinge-binding core with a strategically placed 7-methoxy group (for targeted Asp641 engagement) and a 3-carbonitrile vector (for solvent-front functionalization), this building block enables the synthesis of highly potent and selective kinase inhibitors. Future development utilizing this scaffold will likely focus on covalent inhibition strategies and the design of proteolysis-targeting chimeras (PROTACs), leveraging the C3 vector to attach E3 ligase recruiting ligands.

References

  • BenchChem. "7-Methoxy-1H-indazole-3-carbonitrile | CAS 133841-07-3".
  • BenchChem. "Biological Activities and Molecular Mechanisms of 7 Methoxy 1h Indazole 3 Carbonitrile Analogs".
  • National Institutes of Health (PMC). "Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design".
  • Royal Society of Chemistry (RSC).
  • American Chemical Society (ACS). "From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor".
  • Austin Publishing Group.

Sources

Foundational

Spectroscopic Characterization of 7-methoxy-1H-indazole-3-carbonitrile: A Technical Guide

Introduction 7-methoxy-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a bicyclic indazole core with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-methoxy-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a bicyclic indazole core with methoxy and carbonitrile functional groups, presents a unique scaffold for the development of novel therapeutic agents. The indazole moiety is a privileged structure found in several FDA-approved drugs.[1] Accurate structural elucidation and characterization of such molecules are paramount for advancing research and development. This guide provides an in-depth analysis of the spectroscopic data (NMR, MS, and IR) for 7-methoxy-1H-indazole-3-carbonitrile, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

The molecular formula of 7-methoxy-1H-indazole-3-carbonitrile is C₉H₇N₃O, with a molecular weight of 173.17 g/mol .[1] The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For substituted indazoles, NMR is crucial for confirming the substitution pattern on the aromatic ring.[2]

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 7-methoxy-1H-indazole-3-carbonitrile is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carbonitrile group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5br s1HN1-HThe acidic proton on the indazole nitrogen is typically observed as a broad singlet at a very downfield chemical shift, highly dependent on solvent and concentration.
~7.8 - 8.0d1HH-4The proton at the 4-position is expected to be a doublet, coupled to H-5. Its downfield shift is influenced by the anisotropic effect of the fused pyrazole ring.
~7.2 - 7.4t1HH-5This proton should appear as a triplet, being coupled to both H-4 and H-6.
~6.8 - 7.0d1HH-6The proton at the 6-position is expected to be a doublet, coupled to H-5. The upfield shift is due to the electron-donating effect of the adjacent methoxy group at C-7.
~4.0s3H-OCH₃The three protons of the methoxy group will appear as a sharp singlet.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. Its ability to form hydrogen bonds helps in observing the exchangeable N-H proton, which might be broadened or unobserved in less polar solvents like CDCl₃. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, allowing for the confident assignment of each carbon in the indazole ring system.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~145 - 150C-7The carbon bearing the methoxy group is expected to be significantly downfield due to the deshielding effect of the oxygen atom.
~140 - 142C-3aA quaternary carbon at the ring junction.
~128 - 132C-5Aromatic CH carbon.
~125 - 128C-7aA quaternary carbon at the ring junction.
~115 - 118C-4Aromatic CH carbon.
~116 - 119C≡NThe carbon of the nitrile group typically appears in this region.
~105 - 108C-6This aromatic CH carbon is expected to be shifted upfield due to the electron-donating effect of the methoxy group.
~95 - 100C-3The carbon attached to the nitrile group is expected to be significantly shielded.
~56-OCH₃The carbon of the methoxy group.

Self-Validating Protocol Insight: To confirm the assignments of the quaternary carbons, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. This 2D NMR technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the methoxy protons (~4.0 ppm) should show a correlation to the C-7 carbon (~145-150 ppm), unequivocally confirming its assignment.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 7-methoxy-1H-indazole-3-carbonitrile and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program.

    • A relaxation delay of 2-5 seconds is recommended. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) may be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

m/zIonRationale
174.0662[M+H]⁺The protonated molecular ion is expected to be the base peak in a positive ion mode ESI spectrum. The calculated exact mass for C₉H₈N₃O⁺ is 174.0662.
196.0481[M+Na]⁺Adducts with sodium ions are commonly observed in ESI-MS. The calculated exact mass for C₉H₇N₃ONa⁺ is 196.0481.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique, meaning it is less likely to cause fragmentation of the parent molecule. This is ideal for accurately determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of the molecular ion with high accuracy, which serves as a definitive confirmation of the molecular formula.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of 7-methoxy-1H-indazole-3-carbonitrile (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: The analysis should be performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

  • Data Analysis: Determine the m/z of the most abundant ions. Use the instrument's software to calculate the elemental composition from the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Predicted IR Data (ATR):

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300 - 3100 (broad)N-H stretch1H-IndazoleThe N-H bond in the indazole ring gives rise to a characteristic broad absorption band.
~3100 - 3000C-H stretchAromaticStretching vibrations of the C-H bonds on the benzene ring.
~2950 - 2850C-H stretch-OCH₃Stretching vibrations of the C-H bonds in the methoxy group.
~2230 - 2210C≡N stretchNitrileThe carbon-nitrogen triple bond of the nitrile group has a very characteristic and sharp absorption in this region.
~1620 - 1580C=C stretchAromaticSkeletal vibrations of the aromatic rings.
~1250 - 1200C-O stretchAryl etherAsymmetric C-O-C stretching of the methoxy group attached to the aromatic ring.
~1050 - 1000C-O stretchAryl etherSymmetric C-O-C stretching.

Trustworthiness Through Cross-Validation: The presence of a sharp peak around 2220 cm⁻¹ is a strong indicator of the nitrile functional group. This, combined with the molecular formula determined by HRMS and the carbon framework elucidated by NMR, provides a highly confident and self-validating structural assignment.

Experimental Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid 7-methoxy-1H-indazole-3-carbonitrile powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 7-methoxy-1H-indazole-3-carbonitrile is a synergistic process where data from different spectroscopic techniques are integrated to build a complete picture of the molecule.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MS Mass Spectrometry (MS) H_NMR 1H NMR MS->H_NMR Provides Molecular Formula IR Infrared (IR) Spectroscopy IR->H_NMR Identifies Functional Groups C_NMR 13C NMR H_NMR->C_NMR Proton Environment Structure Final Structure of 7-methoxy-1H-indazole-3-carbonitrile H_NMR->Structure Confirms Proton Connectivity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C_NMR->TwoD_NMR Carbon Skeleton TwoD_NMR->Structure Confirms Connectivity

Sources

Exploratory

The Privileged Scaffold: Role of 7-Methoxy-1H-Indazole-3-Carbonitrile in Targeted Kinase Inhibition

Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of the starting chemical building blocks dictates the success of late-stage drug candidates. 7-methoxy-1H-indazole-3-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural precision of the starting chemical building blocks dictates the success of late-stage drug candidates. 7-methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) has emerged as a "privileged scaffold" in fragment-based drug discovery (FBDD) and rational kinase inhibitor design[1].

As a Senior Application Scientist navigating the complexities of kinase selectivity, I frequently rely on the indazole core as a rigid, planar bioisostere for indole. Unlike indole, the indazole ring possesses an additional nitrogen atom (N2), which fundamentally alters its hydrogen-bonding capacity within the highly conserved ATP-binding pockets of kinases. This whitepaper deconstructs the structural, electronic, and mechanistic rationale behind utilizing 7-methoxy-1H-indazole-3-carbonitrile to develop potent inhibitors against targets such as Glycogen Synthase Kinase 3β (GSK-3β), Fibroblast Growth Factor Receptors (FGFR), and AKT[2].

Structural & Electronic Rationale: The "Why" Behind the Molecule

The biological profile of indazole derivatives is exquisitely sensitive to the placement of functional groups. The tri-functional nature of 7-methoxy-1H-indazole-3-carbonitrile provides a highly modular system for structure-activity relationship (SAR) optimization[3].

The 1H-Indazole Core: Hinge-Binding Mechanics

In the context of ATP-competitive kinase inhibition, the N1-H of the indazole ring acts as a crucial hydrogen bond donor, while the N2 atom serves as an acceptor. This dual capacity allows the core to anchor itself firmly to the backbone amides of the kinase hinge region (e.g., Asp133 and Val135 in GSK-3β)[4].

The 7-Methoxy Substituent: Steric and Electronic Tuning

The methoxy group at the C7 position is not merely a passive structural feature; it actively modulates the pharmacological properties of the derivative[3].

  • Electronic Activation: As an electron-donating group, it enriches the electron density of the aromatic system, altering the pKa of the indazole nitrogens and optimizing the molecule's binding affinity.

  • Molecular Interactions: The oxygen atom of the 7-methoxy group acts as a localized hydrogen bond acceptor, capable of forming critical interactions with amino acid residues in adjacent pockets of the kinase domain (such as Asp641 in FGFR1)[5].

The 3-Carbonitrile Moiety: The Synthetic Handle

The carbonitrile group at the C3 position is a robust synthetic handle. While it can act as a bioisostere itself, its primary utility in drug development lies in its susceptibility to late-stage functionalization (LSF). Through controlled hydrolysis and amidation, the carbonitrile is readily converted into 1H-indazole-3-carboxamides—a structural motif that exhibits profound efficacy in central nervous system (CNS) and oncology targets[6].

Key Kinase Targets & Mechanistic Pathways

The functionalized derivatives of 7-methoxy-1H-indazole-3-carbonitrile have demonstrated exceptional potency across multiple signaling cascades.

Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a constitutively active serine/threonine kinase implicated in mood disorders, Alzheimer's disease, and oncology. Indazole-3-carboxamide derivatives have shown nanomolar potency against GSK-3β. Molecular dynamics simulations reveal that the indazole core establishes persistent H-bonds with the catalytic Lys85 and the hinge region[4].

Fibroblast Growth Factor Receptors (FGFR1-3)

Aberrant FGFR signaling drives tumor proliferation and angiogenesis. 1H-indazol-3-amine derivatives (synthesized via the carbonitrile intermediate) tightly bind to the ATP site of FGFR1. The indazole moiety participates in π–π stacking with Phe489, while the methoxy oxygen forms hydrogen bonds with Asp641, yielding single-digit nanomolar IC50 values[7].

Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation GSK3B GSK-3β AKT->GSK3B Inhibitory Phosphorylation Substrates Downstream Effectors (Cell Survival / Proliferation) GSK3B->Substrates Phosphorylation (Active) Indazole Indazole-3-Carboxamide Derivatives Indazole->RTK FGFR Inhibition Indazole->AKT AKT Inhibition Indazole->GSK3B ATP-Competitive Inhibition

Fig 1: Multi-target modulation of PI3K/AKT/GSK-3β signaling by indazole derivatives.

Quantitative SAR Data

To illustrate the translational impact of this scaffold, the following table summarizes the quantitative structure-activity relationship (SAR) data for key indazole derivatives against their respective kinase targets.

Compound / DerivativeTarget KinaseIC50 (nM)Key Structural Feature & CausalitySource
AFC03127 GSK-3β18 nM5-substituted-N-(piperidin-4-ylmethyl) modification enhances ATP-pocket binding.[8]
Compound 14 GSK-3β< 100 nMPolar substituents mitigate hERG liability while maintaining hinge-binding affinity.[4]
Compound 7r FGFR12.9 nM6-(3-methoxyphenyl) substitution optimizes hydrophobic interactions in the back pocket.[9]
Compound 27a FGFR22.0 nM6-fluoro substitution on ring A improves cellular permeability and enzymatic potency.[2]

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the transformation of the 7-methoxy-1H-indazole-3-carbonitrile building block into a screenable kinase inhibitor, followed by a self-validating biological assay.

Protocol 1: Late-Stage Functionalization (Nitrile to Carboxamide)

Causality: Direct amidation of a nitrile is chemically challenging. We first hydrolyze the carbonitrile to a carboxylic acid to create a highly reactive electrophilic center for subsequent coupling with diverse amines, enabling rapid library generation.

  • Hydrolysis: Suspend 7-methoxy-1H-indazole-3-carbonitrile (1.0 eq) in a 1:1 mixture of EtOH and 6M NaOH. Reflux at 90°C for 12 hours until TLC indicates complete consumption of the starting material. Acidify with 1M HCl to precipitate the 3-carboxylic acid intermediate.

  • Activation: Dissolve the intermediate in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to form the active ester. Note: HATU is chosen over EDC/NHS to prevent epimerization and ensure high yields with sterically hindered amines.

  • Amidation: Add the desired primary or secondary amine (1.1 eq). Stir for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient) to yield the final 1H-indazole-3-carboxamide derivative.

Protocol 2: High-Throughput TR-FRET Kinase Assay (GSK-3β)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates compound auto-fluorescence interference—a common false-positive driver in standard fluorescence assays.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the indazole derivatives (in 100% DMSO) into a 384-well low-volume plate using an acoustic dispenser to generate an 11-point dose-response curve.

  • Enzyme Addition: Add 5 µL of recombinant GSK-3β enzyme (final concentration 1 nM) to all wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate/ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing ULight-labeled substrate (50 nM) and ATP (at the empirical Km, approx. 10 µM).

  • Reaction & Detection: Incubate for 60 minutes. Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) and Eu-anti-phospho antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Step: A staurosporine reference control (IC50 ~15 nM) must be run on every plate. If the Z'-factor of the control wells falls below 0.6, the assay plate is discarded to ensure data trustworthiness.

Workflow Precursor 7-Methoxy-1H-indazole- 3-carbonitrile Hydrolysis Nitrile Hydrolysis (NaOH, EtOH) Precursor->Hydrolysis Amidation Amide Coupling (R-NH2, HATU) Hydrolysis->Amidation Inhibitor 1H-Indazole-3-carboxamide Derivative Amidation->Inhibitor Assay High-Throughput Kinase Assay (TR-FRET) Inhibitor->Assay Screening

Fig 2: Late-stage functionalization workflow from carbonitrile precursor to kinase screening.

References

  • Benchchem. "7-Methoxy-1H-indazole-3-carbonitrile | CAS 133841-07-3". Benchchem.[https://vertexaisearch.cloud.google.
  • Benchchem. "7-Methoxy-1H-indazole-3-carbonitrile (Kinase Inhibition)". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHibYSrF9K_Umtm7i6r3sePIx-o3xTcpPzdSkKhVrZIk3SYNH1Kneh7afaJJGkUpydTgbjmyVgKpIch1EAAErl-SROBFg42_3OFWOKz4Bbgl87soPkX4sRPPpFhp0Sh8ldlmIResQ==]
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Foundational

The Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry and Targeted Therapeutics

Executive Summary: The "Privileged" Nature of Indazoles In the landscape of modern medicinal chemistry, the indazole (benzpyrazole) nucleus has emerged as a structurally versatile and pharmacologically indispensable "pri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Nature of Indazoles

In the landscape of modern medicinal chemistry, the indazole (benzpyrazole) nucleus has emerged as a structurally versatile and pharmacologically indispensable "privileged scaffold"[1]. Composed of a benzene ring fused to a pyrazole ring, indazole exists primarily in two tautomeric forms: the thermodynamically stable 1H-indazole and the 2H-indazole[1].

As an application scientist bridging the gap between bench chemistry and clinical translation, I often emphasize the mechanistic rationale behind scaffold selection. Indazole is a highly effective bioisostere for indole and phenol[2]. However, unlike indole, indazole possesses an additional nitrogen atom that acts as a critical hydrogen bond acceptor[2]. This dual capacity to act as both a hydrogen bond donor (via the NH group) and acceptor allows indazole derivatives to form high-affinity, pivotal interactions with the hinge residues of target proteins, particularly kinases[2]. Furthermore, indazoles are generally more lipophilic and less vulnerable to Phase I and II metabolism compared to phenols, significantly improving their pharmacokinetic profiles[2].

This whitepaper provides an in-depth technical analysis of indazole discovery, modern synthetic methodologies, and their profound significance in targeted therapeutics, validated by quantitative data and self-validating experimental protocols.

Mechanistic Role in Kinase Inhibition

The most significant application of indazole-based compounds lies in their polypharmacological ability to modulate multiple biological pathways, most notably as protein kinase inhibitors[3][4]. The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of oncogenesis and inflammatory diseases[4].

Indazole derivatives are uniquely suited to occupy the ATP-binding pocket of these kinases. By mimicking the purine ring of ATP, the indazole core forms critical hydrogen bonds with the kinase hinge region, while its functionalized side chains extend into adjacent hydrophobic pockets (e.g., the DFG-out conformation in Type II inhibitors) to confer target selectivity[2][4].

Pathway Focus: PI3K/AKT/mTOR and Angiogenesis

Recent drug discovery efforts have successfully utilized 3-amino-1H-indazole derivatives (such as Compound W24) to target the PI3K/AKT/mTOR signaling pathway[5]. By allosterically or competitively inhibiting PI3K, these compounds arrest the downstream phosphorylation of AKT and mTOR, ultimately inducing G2/M cell cycle arrest and apoptosis via the upregulation of Bax and downregulation of Bcl-xL[5].

G Indazole Indazole Derivative (e.g., Pazopanib, W24) RTK Receptor Tyrosine Kinase (VEGFR / FGFR) Indazole->RTK Inhibits ATP Binding PI3K PI3K Indazole->PI3K Allosteric/Hinge Binding Apoptosis Apoptosis (Cell Death) Indazole->Apoptosis Induces (via ROS/Bax) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation Promotes Proliferation->Apoptosis Blocked

Caption: Mechanism of indazole-based kinase inhibitors modulating the PI3K/AKT/mTOR pathway.

Quantitative Pharmacological Landscape

The structural versatility of indazoles has led to the FDA approval of several blockbuster drugs, alongside a robust pipeline of preclinical candidates[1][6]. The table below summarizes the quantitative efficacy (IC50) of key indazole-based compounds across various therapeutic targets.

Table 1: Pharmacological Data of Key Indazole-Based Compounds

Compound / DrugPrimary Target(s)IC50 Value / PotencyClinical StatusMechanism / Indication
Pazopanib VEGFR-1/2/3, PDGFR, c-Kit~10–30 nMFDA ApprovedMulti-kinase inhibitor; Renal cell carcinoma[1][7].
Axitinib VEGFR-1/2/30.1–0.2 nMFDA ApprovedTyrosine kinase inhibitor; Advanced renal cell carcinoma[1][8].
Entrectinib (Cmpd 127) ALK, ROS1, TRK12 nMFDA ApprovedATP-competitive inhibitor; Solid tumors[9].
ARRY-371797 p38α (MAPK14)4.5 nMPhase 2 ClinicalKinase inhibitor; Dilated cardiomyopathy[10].
Compound 2f Breast Cancer (4T1)0.23–1.15 μMPreclinicalDisrupts MMP9/TIMP2; Induces ROS-mediated apoptosis[6].
Compound W24 PI3K/AKT/mTOR0.43–3.88 μMPreclinicalInduces G2/M cell cycle arrest; Gastric cancer[5].

Advanced Synthetic Methodologies & Workflows

Historically, indazole synthesis relied on classical condensation reactions (e.g., Jacobson or Davis-Beirut syntheses), which often required harsh acidic or basic conditions[11]. Modern medicinal chemistry demands higher yields, greener conditions, and broad functional group tolerance.

To meet these demands, our field has pivoted toward Microwave-Assisted Synthesis . This method utilizes dielectric heating, where polar molecules absorb microwave energy to generate rapid, uniform heat[12]. This overcomes the activation energy barrier of N-N bond formation instantly, minimizing thermal degradation and significantly improving yields[12].

Protocol 1: Microwave-Assisted Synthesis of 1H-Indazole Derivatives

This protocol is designed as a self-validating system, incorporating real-time quality control to ensure high-fidelity library generation.

Rationale: Utilizing an aqueous medium with ultrasonic/microwave irradiation aligns with green chemistry principles while accelerating the cyclization of the hydrazine intermediate[12].

  • Reagent Assembly: In a microwave-safe reaction vessel, dissolve 1 mmol of an appropriately substituted o-halo benzaldehyde (e.g., o-chloro benzaldehyde) and 2 mmol of hydrazine hydrate in 10 mL of distilled water.

    • Causality: Water acts as an eco-friendly solvent with a high dielectric constant, making it an optimal medium for efficient microwave energy absorption[12].

  • Catalyst Addition: Add 10% LPP (a phase-transfer/activation catalyst) to the aqueous mixture.

    • Causality: The catalyst lowers the activation energy required for the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, facilitating rapid hydrazone formation[12].

  • Dielectric Heating: Subject the reaction mixture to microwave irradiation at 425 MW for exactly 18 minutes.

    • Causality: Rapid, localized heating drives the intramolecular cyclization (N-N bond formation) without the side-product generation typical of prolonged conventional reflux[12].

  • Real-Time Validation (TLC): Monitor the reaction progress using Thin Layer Chromatography (mobile phase: n-hexane:ethyl acetate, 5:5).

    • Causality: TLC ensures the reaction is quenched precisely upon the consumption of the starting material, preventing over-oxidation or degradation of the indazole core[12].

  • Purification: Upon completion, dilute the mixture with hot ethanol and filter out the catalyst. Concentrate the filtrate under reduced pressure and purify via recrystallization in ethanol.

    • Causality: Recrystallization exploits the differential solubility of the synthesized 1H-indazole versus unreacted intermediates, yielding >95% pure product suitable for biological assays[12].

G Start o-Halo Benzaldehyde + Hydrazine Hydrate Mix Aqueous Medium (Distilled Water) + Catalyst (LPP 10%) Start->Mix MW Microwave Irradiation (425 MW, 18 min) Mix->MW Dielectric Heating TLC TLC Monitoring (n-hexane:EtOAc 5:5) MW->TLC Reaction Control Purify Hot Ethanol Dilution & Recrystallization TLC->Purify Completion Product Pure 1H-Indazole Derivative Purify->Product Yield Optimization

Caption: Step-by-step workflow for the microwave-assisted green synthesis of 1H-indazole derivatives.

Biological Evaluation: High-Throughput Screening

Once a library of indazole derivatives is synthesized, robust phenotypic and target-based screening is required to establish Structure-Activity Relationships (SAR)[3].

Protocol 2: High-Throughput Antiproliferative Assay (Cell Viability)

To validate the efficacy of novel indazole kinase inhibitors (e.g., against breast cancer 4T1 or gastric cancer HGC-27 lines)[5][6].

  • Cell Seeding & Adhesion: Seed the target cancer cell lines in 96-well microtiter plates at a density of 3,000–5,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This incubation period allows cells to adhere to the plate and re-enter the logarithmic growth phase, ensuring uniform metabolic baseline activity across all wells[1].

  • Compound Treatment: Prepare serial dilutions of the indazole test compounds (ranging from 0.1 nM to 10 μM) in complete media. Treat the cells for 72 hours.

    • Causality: Serial dilution establishes a precise dose-response gradient, which is mathematically required to calculate an accurate IC50 value[1].

  • Viability Readout: Introduce a luminescent or colorimetric viability reagent (e.g., MTT or CellTiter-Glo) to each well. Measure the absorbance or luminescence using a microplate reader.

    • Causality: These reagents quantify ATP levels or mitochondrial reductase activity, directly correlating with the number of metabolically active cells remaining after indazole treatment, thereby proving antiproliferative efficacy[1][6].

Future Perspectives: Fragment-Based Drug Discovery (FBDD)

Looking forward, the indazole scaffold is becoming a cornerstone of Fragment-Based Drug Discovery (FBDD) . Because indazoles possess a low molecular weight (average ~160 Da for basic fragments) but high ligand efficiency, they serve as ideal starting points for scaffold hopping[2]. By screening "lead-like" indazole fragment libraries against undruggable targets or mutated kinases (e.g., V600E B-Raf), medicinal chemists can grow these fragments into highly potent, selective inhibitors with optimized pharmacokinetic properties[2].

References

  • BenchChem - Discovery and synthesis of novel indazole derivatives.
  • PharmaBlock - Indazoles in Drug Discovery.
  • Journal of Chemical Health Risks - Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
  • PubMed (NIH) - 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.
  • Semantic Scholar (RSC) - Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central (NIH) - Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives.

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxy-1H-indazole-3-carbonitrile

Executive Summary The compound 7-methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3) is a highly versatile, high-purity heterocyclic building block heavily utilized in pharmaceutical research and development[1]. Featur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3) is a highly versatile, high-purity heterocyclic building block heavily utilized in pharmaceutical research and development[1]. Featuring a privileged 1H-indazole core, this scaffold is foundational to the synthesis of novel therapeutics, particularly kinase inhibitors targeting neurological disorders and oncology[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical physicochemical properties and practical laboratory workflows. By understanding the thermodynamic stability of its tautomeric forms and the solvation dynamics dictated by its functional groups, researchers can rationally design formulation strategies and robust analytical protocols.

Physicochemical Profiling: Structural Thermodynamics

The biological and chemical profile of 7-methoxy-1H-indazole-3-carbonitrile is exquisitely sensitive to its structural thermodynamics.

Tautomerism and Core Stability

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms. Thermochemical and photophysical investigations demonstrate that the 1H-indazole tautomer is thermodynamically favored over the 2H-isomer[2]. This preference (often yielding a stabilization energy of 3.2–3.6 kcal/mol in substituted derivatives) is driven by the preservation of complete aromaticity within the benzenoid ring[2]. Consequently, the 1H-form exhibits superior baseline stability under physiological conditions, making it the predominant and most reliable tautomer for drug design[3].

Functional Group Dynamics
  • The 3-Carbonitrile Group: Positioned at C3, the carbonitrile moiety is a strong electron-withdrawing group. In medicinal chemistry, it frequently serves as a bioisosteric replacement for aliphatic nitro groups or halogens, significantly improving the metabolic stability and potency of the molecule[4]. However, under extreme alkaline conditions or oxidative stress, nitriles can be susceptible to hydrolysis, converting to primary carboxamides (1H-indazole-3-carboxamide)[2].

  • The 7-Methoxy Group: The methoxy substitution at C7 acts as a hydrogen bond acceptor and introduces specific steric constraints. This regiochemical placement is critical; it influences the molecule's lipophilicity and can dictate the selectivity of the compound when binding to target proteins[4].

  • N1-H Hydrogen Bonding: The unsubstituted N1 position is not merely a structural artifact; the N1-H acts as a crucial hydrogen bond donor. In the context of kinase inhibitors, this proton frequently anchors the molecule to the hinge region of the kinase ATP-binding pocket[4].

Solubility Dynamics & Solvation Strategies

Like many heterocyclic nitriles, 7-methoxy-1H-indazole-3-carbonitrile exhibits intrinsically low aqueous solubility[5]. The rigid planar structure and strong intermolecular crystal lattice forces resist dissolution in pure water.

Solvation and Formulation Approaches

To overcome these limitations during in vitro assays and in vivo dosing, specific solvation strategies must be employed:

  • Co-Solvency (DMSO): For biological assays, the addition of dimethyl sulfoxide (DMSO) is standard practice. Formulations incorporating up to 20% DMSO can overcome the poor aqueous solubility of the indazole base without significantly denaturing target proteins or decreasing enzymatic activity[2].

  • Macromolecular Complexes: For advanced formulation, the compound can be combined with soluble macromolecular entities. Cyclodextrins (both inclusion and non-inclusion complexes) or polyethylene glycol (PEG)-containing polymers are highly effective at improving the dissolution rate, bioavailability, and thermodynamic stability of the indazole core in aqueous media[6].

Quantitative Physicochemical Summary
PropertyValue / Description
Chemical Name 7-Methoxy-1H-indazole-3-carbonitrile
CAS Number 133841-07-3
Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol [1]
Tautomeric Preference 1H-indazole (Thermodynamically favored)[3]
Aqueous Solubility Low (Requires DMSO co-solvency or excipients)[2][5]
Primary H-Bond Donor N1-H (Critical for kinase hinge binding)[4]

Experimental Methodologies: Self-Validating Protocols

To ensure high data quality (E-E-A-T), empirical validation of solubility and stability must rely on self-validating, highly controlled systems.

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (like solvent-casting) often overestimate solubility due to the formation of transient, supersaturated states. The saturation shake-flask (SSF) method is the "gold standard" because it ensures the solid phase reaches a true thermodynamic equilibrium with the solvent, mitigating the risk of metastable polymorph interference[7][8].

  • Solid Dispensing: Weigh an excess amount (1–2 mg) of highly pure crystalline 7-methoxy-1H-indazole-3-carbonitrile into a glass micro-vial[7]. Note: Excess solid is mandatory to maintain a saturated liquid phase.

  • Media Addition: Add 300 µL of the target aqueous medium (e.g., DPBS pH 7.4, FaSSIF, or FeSSIF to simulate gastrointestinal conditions)[9].

  • Equilibration: Place the vial in an ultrasonic bath for 1 hour to disrupt aggregates, followed by continuous agitation on a plate shaker for 24 hours at 25°C (or 37°C for physiological relevance)[7].

  • Phase Separation: Centrifuge the suspension at 12,000 rpm for 15 minutes to cleanly separate the undissolved solid pellet from the saturated supernatant[8][10].

  • Quantification: Filter the supernatant through a 0.45 µm hydrophilic PVDF filter. Quantify the dissolved compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with UV-Diode Array Detection (DAD) against a known calibration curve[7][9].

Protocol 2: Accelerated Stability Testing (ICH Q1A/Q1B)

Causality: Subjecting the compound to conditions more severe than ambient storage accelerates hydrolytic or oxidative degradation pathways, allowing researchers to predict long-term shelf-life and identify specific vulnerabilities (such as nitrile hydrolysis)[11][12].

  • Sample Packaging: Package the API in its intended storage configuration (e.g., high-density polyethylene bottles with induction-sealed, aluminum foil-faced caps) to replicate real-world conditions[13].

  • Thermal & Humidity Stressing: Store the bottles in an environmental chamber calibrated to 40°C and 75% Relative Humidity (RH) for a duration of up to 6 months[13][14].

  • Photolytic Stressing: Expose a parallel set of samples to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, strictly adhering to ICH Q1B guidelines[12].

  • Degradant Analysis: Analyze the stressed samples via HPLC-UV. Monitor the chromatograms for the depletion of the parent peak (MW 173.17) and the emergence of degradation products, specifically checking for the conversion of the C3-carbonitrile to a primary amide[2].

Mechanistic Workflow Visualization

The following diagram maps the logical progression from raw API characterization through solubility optimization and stability profiling, culminating in lead selection.

G Start 7-Methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3) Solubility Solubility Optimization Start->Solubility Stability Stability Profiling Start->Stability Thermo Thermodynamic Assay (Shake-Flask, LC-MS) Solubility->Thermo Formulation Excipient Screening (Cyclodextrins, PEG) Solubility->Formulation Thermal Accelerated Thermal (40°C / 75% RH) Stability->Thermal Photo Photolytic Stress (ICH Q1B) Stability->Photo LeadOpt Lead Optimization & Formulation Selection Thermo->LeadOpt Formulation->LeadOpt Degradation Degradant Analysis (Nitrile Hydrolysis) Thermal->Degradation Photo->Degradation Degradation->LeadOpt

Figure 1: Physicochemical characterization and optimization workflow for the indazole derivative.

References

  • [6] Google Patents. WO2013014567A1 - Indazoles. Available at:

  • [2] Thieme Connect. Product Class 2: 1H- and 2H-Indazoles. Available at: [Link]

  • [3] MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • [9] Domainex. Thermodynamic Solubility Assay. Available at: [Link]

  • [8] ResearchGate. A Highly Automated Assay for Determining the Aqueous Equilibrium Solubility of Drug Discovery Compounds. Available at: [Link]

  • [13] Google Patents. US10493035B2 - Tablets comprising 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. Available at:

  • [14] BME OMIKK Repozitorium. Investigation of the pharmaceutical applicability of solvates. Available at: [Link]

  • [10] ResearchGate. Molybdenum Disulfide Nanosheet-Based Nanocomposite for the Topical Delivery of Umbelliferone. Available at: [Link]

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Foundational

Introduction: The Privileged Scaffold and the Promise of a Unique Molecule

An In-Depth Technical Guide to the Therapeutic Targeting Potential of 7-methoxy-1H-indazole-3-carbonitrile In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Targeting Potential of 7-methoxy-1H-indazole-3-carbonitrile

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them fertile ground for drug discovery. The 1H-indazole core is a quintessential example of such a scaffold, forming the backbone of several FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Pazopanib and Niraparib, and the non-steroidal anti-inflammatory agent Bendazac.[1][2]

This guide focuses on a specific, promising derivative: 7-methoxy-1H-indazole-3-carbonitrile (CAS: 133841-07-3). With a molecular formula of C₉H₇N₃O and a weight of 173.17 g/mol , this molecule's unique substitution pattern—a methoxy group at position 7 and a carbonitrile at position 3—offers distinct electronic and steric properties that can be exploited for targeted therapeutic design.[1] The methoxy group can influence solubility and metabolic stability while potentially forming key hydrogen bonds, whereas the carbonitrile group is a versatile moiety known to act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, significantly contributing to target binding and inhibitory activity.[1]

This document provides a senior scientist's perspective on the most promising therapeutic targets for 7-methoxy-1H-indazole-3-carbonitrile, grounded in data from structurally related compounds. We will explore the causal reasoning behind target selection and provide robust, self-validating experimental protocols for investigation.

Primary Hypothesized Target Class: Kinase Inhibition in Oncology

The indazole scaffold is heavily validated as a kinase-binding motif.[2][3] The ATP-binding pocket of many kinases provides a favorable environment for the heterocyclic ring system of indazoles. Given the precedent set by drugs like Pazopanib, the most logical and well-supported area of investigation for 7-methoxy-1H-indazole-3-carbonitrile is as a kinase inhibitor for oncological applications.

p21-Activated Kinase 1 (PAK1): A Prime Target for Metastasis Inhibition

Causality and Rationale: p21-activated kinase 1 (PAK1) is a serine/threonine kinase that acts as a critical downstream effector for the Rho GTPases, Rac1 and Cdc42.[4] Aberrant PAK1 activation is a hallmark of numerous cancers, where it plays a pivotal role in promoting cell motility, invasion, and proliferation—key drivers of metastasis.[4][5] The direct linkage of the indazole core to anti-metastatic activity has been established. Specifically, derivatives of 1H-indazole-3-carboxamide, a structure closely related to our compound of interest, have been identified as potent and highly selective PAK1 inhibitors.[5] One representative compound, 30l from a published study, exhibited a PAK1 IC₅₀ of just 9.8 nM and demonstrated significant suppression of migration and invasion in breast cancer cells.[5] The 3-carbonitrile group in our molecule can be considered a close structural and electronic analog of the 3-carboxamide, suggesting a strong probability of similar inhibitory action.

Therapeutic Implication: A selective PAK1 inhibitor based on the 7-methoxy-1H-indazole-3-carbonitrile scaffold could represent a novel therapeutic strategy for treating metastatic cancers, particularly those where PAK1 is known to be overexpressed or hyperactivated.

Experimental Protocol 1: In Vitro PAK1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-methoxy-1H-indazole-3-carbonitrile against human PAK1.

Methodology: This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 7-methoxy-1H-indazole-3-carbonitrile in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human PAK1 enzyme and its specific substrate (e.g., a synthetic peptide) in assay buffer.

    • Prepare an ATP solution at a concentration equal to its Km for PAK1 (consult manufacturer's data sheet).

  • Assay Execution:

    • To a 384-well white, flat-bottom plate, add 5 µL of each concentration of the compound dilution series. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the enzyme/substrate mixture to all wells except the "no enzyme" control.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction and measure ATP levels by adding 25 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol's integrity is maintained by including positive (no inhibitor) and negative (no enzyme) controls, ensuring that the observed signal is directly attributable to kinase activity and its inhibition. The use of a known PAK1 inhibitor as a reference compound is also recommended.

Diagram 1: Experimental Workflow for Kinase Target Validation

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Compound Test Compound (7-methoxy-1H-indazole-3-carbonitrile) KinaseAssay Luminescence-Based Kinase Assay (e.g., PAK1) Compound->KinaseAssay IC50 Determine IC₅₀ KinaseAssay->IC50 CancerCell Cancer Cell Line (e.g., MDA-MB-231) IC50->CancerCell If potent (IC₅₀ < 1µM) MigrationAssay Wound Healing or Transwell Migration Assay CancerCell->MigrationAssay InvasionAssay Matrigel Invasion Assay CancerCell->InvasionAssay Phenotype Assess Anti-Migratory & Anti-Invasive Effects MigrationAssay->Phenotype InvasionAssay->Phenotype

Caption: Workflow for validating kinase inhibitors from in vitro activity to cellular function.

Secondary Hypothesized Target: Nitric Oxide Synthase (NOS) Inhibition

Causality and Rationale: Nitric oxide (NO) is a critical signaling molecule produced by three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO is essential for physiological processes, its overproduction, particularly by nNOS and iNOS, is implicated in neurodegenerative diseases, inflammation, and septic shock. The indazole scaffold is a well-documented inhibitor of NOS.[6] Crucially, 7-methoxy-1H-indazole (the same core as our molecule but lacking the 3-carbonitrile) has been specifically identified as an inhibitor of nNOS.[7][8] Furthermore, studies on other 7-substituted indazoles have shown that a carbonitrile group at the C3 position can enhance the inhibitory effects tenfold.[6] This provides a compelling, dual-pronged rationale for investigating 7-methoxy-1H-indazole-3-carbonitrile as a potent and potentially selective NOS inhibitor.

Therapeutic Implication: A selective nNOS inhibitor could be beneficial in treating neurological conditions like Parkinson's disease, Alzheimer's disease, or stroke-related excitotoxicity. An iNOS inhibitor would have applications in chronic inflammatory diseases and sepsis.

Diagram 2: Simplified Nitric Oxide Signaling Pathway

G L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS O2 O₂ + NADPH O2->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Downstream Downstream Physiological Effects cGMP->Downstream Inhibitor 7-methoxy-1H-indazole- 3-carbonitrile Inhibitor->NOS

Caption: The NOS pathway and the proposed point of inhibition.

Experimental Protocol 2: NOS Activity Assessment (Griess Assay)

Objective: To quantify the inhibitory effect of 7-methoxy-1H-indazole-3-carbonitrile on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of NO.

Methodology: This colorimetric assay is based on the Griess reaction, which converts nitrite into a purple-colored azo compound with an absorbance maximum at ~540 nm.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO and create a serial dilution series.

    • Use a source of NOS enzyme (e.g., lysate from cells overexpressing nNOS or iNOS, or purified recombinant enzyme).

    • Prepare a reaction buffer containing all necessary co-factors: 50 mM HEPES (pH 7.4), 1 mM NADPH, 1 mM DTT, 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), and 10 µM FAD.

    • Prepare the substrate solution: L-Arginine at a concentration of ~1 mM.

    • Prepare the Griess Reagent: Mix equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare fresh.

    • Prepare a sodium nitrite standard curve (e.g., 100 µM to 0.78 µM).

  • Assay Execution:

    • In a 96-well plate, add 50 µL of reaction buffer to each well.

    • Add 10 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Add 20 µL of the NOS enzyme source. Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the L-Arginine solution.

    • Incubate for 1-2 hours at 37°C.

    • Terminate the reaction by adding 10 µL of an enzyme inhibitor or by heat inactivation.

  • Detection:

    • Add 100 µL of the Griess Reagent to each well, including the nitrite standards.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot and fit the data as described in Protocol 1 to determine the IC₅₀ value.

Self-Validation: The inclusion of a known NOS inhibitor (e.g., L-NAME) as a positive control and a "no enzyme" control validates the assay. The standard curve ensures accurate quantification of nitrite.

Exploratory Potential Targets & Future Directions

While kinase and NOS inhibition represent the most strongly supported hypotheses, the versatile indazole scaffold suggests other possibilities that warrant exploration.

  • Serotonin (5-HT) Receptor Modulation: The antiemetic drug Granisetron, a potent 5-HT₃ receptor antagonist, features an indazole core.[9] While structurally distinct, this precedent suggests that 7-methoxy-1H-indazole-3-carbonitrile could be screened against a panel of serotonin receptors, particularly those implicated in CNS and gastrointestinal disorders.[1]

  • Modulation of Apoptosis Pathways: Studies on 1H-indazole-3-amine derivatives have shown they can induce apoptosis in cancer cells, potentially through interactions with the p53/MDM2 pathway and Bcl-2 family proteins.[10][11] This suggests an alternative or complementary anti-cancer mechanism to direct kinase inhibition, which could be investigated through Western blotting for key apoptosis markers (e.g., cleaved PARP, Caspase-3) and cell cycle analysis.

Summary of Therapeutic Potential

Potential Target ClassSpecific Target(s)Key EvidencePotential Therapeutic Area
Kinases PAK1, Tyrosine Kinases (VEGFR-2, etc.)Strong inhibition by 1H-indazole-3-carboxamide and other indazole derivatives.[2][3][4][5]Oncology (especially anti-metastatic)
Nitric Oxide Synthases nNOS, iNOSKnown inhibition of nNOS by 7-methoxy-indazole; 3-carbonitrile group may enhance potency.[6][7][8]Neurodegenerative Disorders, Inflammation
GPCRs Serotonin (5-HT) ReceptorsStructural similarity to indazole-containing drugs like Granisetron.[1][9]CNS Disorders, Nausea/Vomiting
Apoptosis Regulators p53/MDM2, Bcl-2 FamilyActivity observed in related 1H-indazole-3-amine derivatives.[10][11]Oncology

Conclusion

7-methoxy-1H-indazole-3-carbonitrile is a molecule of significant therapeutic promise, standing at the intersection of a privileged chemical scaffold and strategic functionalization. The strongest evidence points towards its potential as an inhibitor of kinases, particularly PAK1, for the treatment of metastatic cancer, and as a potent inhibitor of nitric oxide synthases for neurological and inflammatory conditions. The detailed experimental workflows provided in this guide offer a clear and robust path for validating these primary hypotheses. Further screening against exploratory targets may yet uncover novel mechanisms of action, underscoring the immense potential held within this unique indazole derivative.

References

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • 7-Methoxy-1H-indazole, a new inhibitor of neuronal nitric oxide synthase. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Inhibitory Effects of a Series of 7-substituted-indazoles Toward Nitric Oxide Synthases. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. ResearchGate. [Link]

  • Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

Sources

Exploratory

Engineering Selectivity: The Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity of Indazoles

Executive Summary and Mechanistic Rationale Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, synthesized by neuronal nitric oxide synthase (nNOS). Under physiological conditions, nNOS-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, synthesized by neuronal nitric oxide synthase (nNOS). Under physiological conditions, nNOS-derived NO acts as a critical retrograde neurotransmitter involved in synaptic plasticity and memory formation. However, excessive NO production—driven by glutamate-induced excitotoxicity and overactivation of N-methyl-D-aspartate (NMDA) receptors—leads to severe oxidative and nitrosative stress. This pathway is a primary driver of neuronal cell death in conditions such as ischemic stroke, Parkinson's disease, and Alzheimer's disease1[1].

The therapeutic targeting of nNOS has historically been hindered by the high sequence homology among NOS isoforms. Non-selective inhibition invariably impacts endothelial NOS (eNOS), leading to severe hypertension, and inducible NOS (iNOS), causing immunosuppression. Indazole derivatives, particularly 7-nitroindazole (7-NI), have emerged as privileged scaffolds capable of penetrating the blood-brain barrier and achieving high in vivo selectivity for nNOS over eNOS, thereby avoiding cardiovascular toxicity2[2].

nNOS_Pathway Glutamate Glutamate Release NMDA NMDA Receptor Activation Glutamate->NMDA Ca Ca2+ Influx & Calmodulin Binding NMDA->Ca nNOS nNOS Activation Ca->nNOS NO Excess NO Production nNOS->NO L-Arginine + O2 Toxicity Neurotoxicity / Cell Death NO->Toxicity Indazole Indazole Inhibitors (e.g., 7-NI) Indazole->nNOS Competitive Inhibition

Glutamate-driven nNOS activation pathway and targeted inhibition by indazole derivatives.

Structure-Activity Relationship (SAR) and Isoform Selectivity

The indazole core acts as an isostere for the guanidino group of L-arginine, allowing it to competitively bind within the heme-containing active site of nNOS. Elucidating the precise binding mechanics has required extensive SAR profiling.

The Role of Nitrogen Fastening Points

Early molecular modeling hypothesized that the NH function at position 1 of the indazole ring was the primary hydrogen-bond donor anchoring the inhibitor. However, recent multidisciplinary evaluations utilizing N(1)- and N(2)-alkylated indazoles have overturned this, demonstrating that the nitrogen at position 2 plays the crucial role in active site fastening 3[3].

Steric Hindrance at Position 7

Substitutions at the 7-position heavily dictate binding orientation. While 7-nitroindazole (7-NI) is the prototype, modifications such as 7-methoxyindazole (7-MI) yield highly potent in vitro activity. Modeling reveals that bulky alkoxy substitutions at position 7 create steric hindrance, forcing the molecule to adopt an altered interaction geometry compared to 7-NI, yet retaining strong nNOS inhibition4[4].

Fluorination and Isoform Shifting

Halogenation, specifically fluorination of the aromatic ring, is a proven strategy to increase overall inhibitory potency. However, it profoundly alters isoform selectivity. The synthesis of 4,5,6,7-tetrafluoroindazoles demonstrated that while fluorination increases potency, it shifts selectivity toward iNOS (NOS-II). The addition of bulky groups at position 3 (e.g., a perfluorophenyl group) completely abolishes nNOS activity while retaining potent iNOS inhibition, highlighting the strict spatial constraints of the nNOS binding pocket 5[5].

Quantitative SAR Data of Key Indazole Derivatives
CompoundnNOS (NOS-I) InhibitioniNOS (NOS-II) InhibitionKey Structural Feature
7-Nitroindazole (7-NI) ~85% (at 30 mg/kg in vivo)ModeratePrototype; 7-nitro substitution
7-Methoxyindazole (7-MI) High (in vitro)Not ReportedBulky 7-alkoxy substitution
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole 63%83%Fluorinated aromatic ring; 3-methyl
4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazole 0% (Inactive)80%Bulky 3-perfluorophenyl group

(Data derived from comparative in vitro and in vivo biological evaluations[2][4][5])

In Vivo Pharmacodynamics and Metabolism

The true value of the indazole scaffold lies in its in vivo performance. 7-NI administered at the onset of global cerebral ischemia significantly reduces delayed neuronal damage, validating its neuroprotective mechanism 6[6]. Furthermore, behavioral assays (such as the Morris water maze) demonstrate that 7-NI induces spatial memory deficits, directly proving target engagement within the hippocampus and the role of nNOS in learning 2[2].

Metabolic Limitations: A critical pharmacokinetic hurdle for 7-NI is its short duration of action. Because the indazole structure mimics tryptophan, it is rapidly metabolized by the enzyme indoleamine 2,3-dioxygenase (IDO). Co-administration with an IDO inhibitor, such as norharmane, significantly prolongs the inhibitory effect of 7-NI on brain NOS catalytic activity, providing a rational polypharmacy approach for sustained neuroprotection7[7].

Self-Validating Experimental Protocol: nNOS Activity Assay

To accurately quantify the inhibitory potency of novel indazole derivatives, researchers must utilize a self-validating biochemical assay. The following protocol measures the enzymatic conversion of L-arginine to NO and L-citrulline, detecting the generated NO via Griess reagent diazotization 8[8].

Crucially, because nNOS (unlike iNOS) is strictly calcium/calmodulin-dependent, the precise control of these cofactors ensures isoform-specific measurement 9[9].

Step-by-Step Methodology

1. System Preparation & Control Setup

  • Causality: A self-validating system requires baseline, maximum activity, and chemical inhibition controls.

  • Action: Prepare a 96-well clear flat-bottom plate. Designate wells for:

    • Positive Control: Purified recombinant nNOS.

    • Background Control: Buffer only (to subtract ambient nitrite).

    • Inhibition Control: Pre-incubate nNOS with a known universal inhibitor (e.g., 5 µL of L-NNA) to validate assay specificity.

2. Cofactor & Substrate Assembly

  • Causality: nNOS requires a complex electron-transfer cascade.

  • Action: Prepare a Reaction Mix containing NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). Add Calmodulin to a final concentration of 0.1 µM and ensure a free Calcium concentration of 75 µM.

3. Compound Incubation

  • Causality: Indazoles are competitive inhibitors; they must occupy the active site before the substrate reaches saturation.

  • Action: Add indazole derivatives at varying concentrations (e.g., 1 nM to 100 µM) to the respective wells. Incubate at room temperature for 15 minutes.

4. Reaction Initiation & Progression

  • Action: Add the NOS Substrate (L-arginine) to all wells to initiate the five-electron oxidation process. Incubate the plate at 37°C for 30–60 minutes.

5. Reaction Termination

  • Causality: The reaction must be halted uniformly without denaturing the protein, which could release trapped intermediates.

  • Action: Add an EDTA-based Stop Buffer. EDTA instantly chelates the Ca2+ required by nNOS, immediately inactivating the enzyme[9].

6. Photometric Detection

  • Action: Add Griess Reagent 1 (sulfanilamide) and Griess Reagent 2 (N-(1-naphthyl)ethylenediamine). The NO generated during the reaction oxidizes to nitrite, which forms a stable, colored diazonium salt. Incubate for 10 minutes and read absorbance at 540 nm using a microplate reader[8].

Assay_Workflow Prep 1. Prepare Recombinant nNOS & Indazole Compounds Incubate 2. Incubate with L-Arginine, NADPH, Ca2+/Calmodulin Prep->Incubate Reaction 3. Enzymatic Conversion (L-Arg -> L-Citrulline + NO) Incubate->Reaction Stop 4. Terminate Reaction (EDTA Calcium Chelation) Reaction->Stop Detect 5. Quantify NO via Griess Reagent (Abs 540nm) Stop->Detect Analyze 6. Calculate IC50 & Selectivity Detect->Analyze

Step-by-step biochemical workflow for quantifying nNOS inhibitory activity.

References

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. Taylor & Francis Online.
  • Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation. PubMed.
  • New hypotheses for the binding mode of 4- and 7-substituted indazoles in the active site of neuronal nitric oxide synthase. PubMed.
  • The Selective Inhibitor of Neuronal Nitric Oxide Synthase, 7-Nitroindazole, Reduces the Delayed Neuronal Damage Due to Forebrain Ischemia in Rats. American Heart Association Journals.
  • 7-Nitro Indazole, a Selective Neuronal Nitric Oxide Synthase Inhibitor in Vivo, Impairs Spatial Learning in the Rat. PubMed.
  • Enhancement of 7-nitro indazole-induced inhibition of brain nitric oxide synthase by norharmane. PubMed.
  • Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Open New Prospects for the Treatment of Neurological Disorders. ACS Publications.
  • NOS Activity Assay Kit. Cayman Chemical.
  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 7-methoxy-1H-indazole-3-carbonitrile synthesis

Strategic Overview & Scope The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, neuronal nitric oxide synthase (nNOS) inhibitors, and va...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Scope

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, neuronal nitric oxide synthase (nNOS) inhibitors, and various antineoplastic agents . Specifically, 7-methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a highly sought-after building block. The C7-methoxy group provides critical hydrogen-bond acceptor properties and modulates the electronic density of the bicyclic system, while the C3-carbonitrile acts as a versatile handle for further functionalization (e.g., reduction to primary amines, hydrolysis to carboxamides, or conversion to amidines).

Direct cyanation of the indazole C3 position via traditional Sandmeyer chemistry requires the synthesis of a 3-aminoindazole intermediate, which is often unstable and low-yielding. To circumvent this, modern synthetic protocols leverage a two-step approach: highly regioselective electrophilic iodination followed by palladium-catalyzed cyanation using a non-toxic cyanide source .

Mechanistic Rationale

Regioselective C3-Iodination

The transformation begins with the electrophilic iodination of commercially available 7-methoxy-1H-indazole. The pyrazole ring of the indazole core is highly electron-rich. The presence of the N1-H tautomer directs electrophilic aromatic substitution almost exclusively to the C3 position. By utilizing iodine ( I2​ ) and potassium hydroxide (KOH) in a polar aprotic solvent (DMF), the base deprotonates the indazole, forming an indazolide anion that exhibits enhanced nucleophilicity at C3, driving the rapid formation of 3-iodo-7-methoxy-1H-indazole.

Palladium-Catalyzed Cyanation

The conversion of the C3-iodo intermediate to the corresponding nitrile is achieved via a robust Pd-catalyzed cross-coupling reaction.

  • Catalyst & Ligand Choice: The reaction utilizes allylpalladium(II) chloride dimer ( [Pd(allyl)Cl]2​ ) and Xantphos . Xantphos is a bidentate ligand with a wide bite angle (111°), which is critical for accelerating the sterically demanding reductive elimination step of the catalytic cycle, thereby preventing the formation of undesired homocoupling byproducts.

  • Cyanide Source: Traditional cyanation uses highly toxic NaCN or KCN, which can poison the palladium catalyst by forming inactive [Pd(CN)4​]2− complexes. This protocol employs potassium ferrocyanide ( K4​[Fe(CN)6​] ) . It acts as a benign, slow-release source of cyanide ions, maintaining a low steady-state concentration of free CN− in solution, which ensures catalyst longevity and high turnover numbers.

Synthetic Workflow

SynthesisWorkflow SM 7-Methoxy-1H-indazole (Starting Material) INT 3-Iodo-7-methoxy-1H-indazole (Intermediate) SM->INT I2, KOH, DMF 25 °C, 2 h Regioselective Iodination PROD 7-Methoxy-1H-indazole-3-carbonitrile (Target Product) INT->PROD K4[Fe(CN)6], [Pd(allyl)Cl]2 Xantphos, DMAc, 120 °C Pd-Catalyzed Cyanation

Figure 1: Two-step synthetic workflow for 7-methoxy-1H-indazole-3-carbonitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Iodo-7-methoxy-1H-indazole

Objective: Regioselective iodination of the C3 position.

  • Setup: Equip a 500-mL round-bottomed flask with a magnetic stir bar and a thermocouple.

  • Reagent Charging: Add 7-methoxy-1H-indazole (10.0 g, 67.5 mmol, 1.0 equiv) and anhydrous DMF (100 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Add KOH pellets (7.57 g, 135.0 mmol, 2.0 equiv) in one portion. Stir the mixture at 25 °C for 15 minutes to allow for deprotonation.

  • Iodination: Slowly add iodine ( I2​ ) (25.7 g, 101.2 mmol, 1.5 equiv) portion-wise over 30 minutes. Causality note: The reaction is moderately exothermic; portion-wise addition prevents the internal temperature from exceeding 35 °C, which minimizes the risk of over-iodination at the benzene ring.

  • Reaction: Stir the dark solution at 25 °C for 2 hours. Monitor completion via TLC (Hexane/EtOAc 2:1; Rf​ of product ≈ 0.45).

  • Workup: Quench the reaction by pouring it into 150 mL of a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution to reduce unreacted iodine. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product is triturated with cold hexanes to yield 3-iodo-7-methoxy-1H-indazole as an off-white solid.

Step 2: Synthesis of 7-Methoxy-1H-indazole-3-carbonitrile

Objective: Palladium-catalyzed cyanation utilizing a slow-release cyanide source.

  • Setup: Equip a 250-mL three-necked flask with a reflux condenser, a magnetic stir bar, and an argon inlet. Causality note: Strict exclusion of oxygen is mandatory to prevent the oxidation of the phosphine ligand (Xantphos) and degradation of the Pd(0) active species.

  • Reagent Charging: Add 3-iodo-7-methoxy-1H-indazole (15.0 g, 54.7 mmol, 1.0 equiv), potassium ferrocyanide trihydrate ( K4​[Fe(CN)6​]⋅3H2​O ) (5.08 g, 12.0 mmol, 0.22 equiv), allylpalladium(II) chloride dimer (0.10 g, 0.27 mmol, 0.005 equiv), and Xantphos (0.31 g, 0.54 mmol, 0.01 equiv).

  • Degassing: Evacuate the flask and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed N,N-Dimethylacetamide (DMAc) (120 mL) via syringe. Bubble argon through the solution for an additional 15 minutes.

  • Reaction: Heat the mixture in a silicone oil bath to 120 °C and stir for 3 hours. The solution will transition from yellow to a darker amber.

  • Workup & Isolation: Cool the reaction mixture to 25 °C. Slowly add deionized water (75 mL) via an addition funnel over 10 minutes. The addition of water decreases the solubility of the product, inducing crystallization. Stir the resulting suspension for 2 hours at room temperature.

  • Filtration: Filter the precipitate through a sintered glass funnel, wash the wet cake thoroughly with water (3 × 50 mL) to remove DMAc and inorganic salts, and dry under high vacuum at 40 °C for 12 hours.

Quantitative Data & Analytical Characterization

Table 1: Stoichiometry and Reaction Parameters
StepReagent / CatalystMW ( g/mol )EquivalentsAmountFunction
1 7-Methoxy-1H-indazole148.161.010.0 gStarting Material
1 Iodine ( I2​ )253.811.525.7 gElectrophile
1 Potassium Hydroxide56.112.07.57 gBase
2 3-Iodo-7-methoxy-1H-indazole274.061.015.0 gIntermediate
2 K4​[Fe(CN)6​]⋅3H2​O 422.390.22*5.08 gCyanide Source
2 [Pd(allyl)Cl]2​ 365.890.0050.10 gPre-catalyst
2 Xantphos578.620.010.31 gBidentate Ligand

*Note: 1 mole of K4​[Fe(CN)6​] provides 6 moles of cyanide ions. 0.22 equiv provides 1.32 equiv of CN− , ensuring complete conversion.

Table 2: Expected Analytical Data
CompoundExpected Yield 1 H NMR (400 MHz, DMSO- d6​ ) HighlightsESI-MS (m/z)
3-Iodo-7-methoxy-1H-indazole 90–95% δ 13.52 (br s, 1H, NH), 7.15 (t, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 3.92 (s, 3H, -OCH 3​ )274.9 [M+H] +
7-Methoxy-1H-indazole-3-carbonitrile 92–96% δ 14.20 (br s, 1H, NH), 7.42 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.05 (d, 1H, Ar-H), 3.95 (s, 3H, -OCH 3​ )174.1 [M+H] +

Safety & Handling

  • N,N-Dimethylacetamide (DMAc) & DMF: Both are reproductive toxins and readily absorbed through the skin. Handle exclusively inside a certified chemical fume hood using nitrile gloves.

  • Potassium Ferrocyanide: While significantly less toxic than free alkali cyanides, it can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids. Never mix the cyanation reaction waste with acidic streams. Quench all cyanation waste with basic sodium hypochlorite (bleach) prior to disposal.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018, 23(11), 2783. URL:[Link]

  • Chen, Y., Chen, Q., Tan, L., Chen, L., & Wang, X. "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses, 2020, 97, 314-326. URL:[Link]

Application

Application Notes &amp; Protocols: Leveraging 7-Methoxy-1H-indazole-3-carbonitrile in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] By screening low-molecular-weight fragments, FBDD explores...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] By screening low-molecular-weight fragments, FBDD explores chemical space more efficiently than traditional high-throughput screening (HTS), often yielding hits with superior ligand efficiency.[2][3] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 7-methoxy-1H-indazole-3-carbonitrile , a versatile heterocyclic fragment, in FBDD campaigns. We will explore its rationale for inclusion in fragment libraries, robust biophysical screening cascades for hit identification, and structure-guided strategies for evolution into potent lead molecules.

The Strategic Value of the Indazole Scaffold in FBDD

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates, including the anticancer agents Pazopanib and Niraparib.[4][5] This prevalence is due to its rigid bicyclic structure and its capacity to form critical hydrogen bond interactions with protein targets.[6] 7-Methoxy-1H-indazole-3-carbonitrile is an exemplary fragment derived from this scaffold, designed for optimal performance in FBDD screening.

Physicochemical Properties of the Core Fragment

Effective fragments must balance complexity and simplicity, providing enough chemical information to bind specifically without being overly elaborate. This is often codified by the "Rule of Three," which our chosen fragment readily satisfies.[7]

PropertyValueRationale for FBDD
IUPAC Name 7-methoxy-1H-indazole-3-carbonitrile-
Molecular Formula C₉H₇N₃O-
Molecular Weight 173.17 g/mol [4]Complies with "Rule of Three" (<300 Da), ensuring higher probability of fitting into small binding pockets.[7]
cLogP ~1.8 (Estimated)Moderate lipophilicity ensures adequate aqueous solubility, crucial for biophysical assays, while retaining membrane permeability potential.
Hydrogen Bond Donors 1 (Indazole N-H)Provides a key interaction point for anchoring to the protein target.[6]
Hydrogen Bond Acceptors 3 (Methoxy-O, Pyrazole-N, Nitrile-N)Offers multiple potential interaction sites to drive binding affinity and specificity.
Rotatable Bonds 1Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

The methoxy and carbonitrile groups are not merely passive substituents; they are strategic functional handles. The 7-methoxy group can probe hydrophobic pockets while influencing the electronics of the ring system, and the 3-carbonitrile provides a strong hydrogen bond acceptor and a synthetically tractable point for future chemical elaboration.[4]

Rationale for Library Inclusion

A well-designed fragment library maximizes chemical diversity to effectively probe a target's surface.[7] 7-Methoxy-1H-indazole-3-carbonitrile is an excellent candidate due to its:

  • Rigid, 3D-rich scaffold: Presents a well-defined shape for interaction.

  • Balanced physicochemical properties: Ensures good "biophysical behavior" (e.g., solubility, low promiscuity).

  • Defined vectors for chemical growth: The indazole ring offers multiple, synthetically accessible points for elaboration into more potent compounds.[7]

FBDD Workflow: From Fragment Screening to Hit Validation

Identifying the weak, yet specific, binding of fragments requires highly sensitive biophysical techniques.[8][9] A successful FBDD campaign relies on a cascade of orthogonal assays to identify true hits and eliminate false positives.[8][10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology Lib Fragment Library (incl. 7-methoxy-1H-indazole-3-carbonitrile) Screen Primary Screen (SPR or Thermal Shift) Lib->Screen Hits1 Initial Hits Screen->Hits1 Ortho Orthogonal Screen (e.g., NMR) Hits1->Ortho Triage Confirmed Validated Hits Ortho->Confirmed Thermo Thermodynamic Characterization (ITC) Confirmed->Thermo Quantitative analysis Xray X-ray Crystallography Confirmed->Xray Gold Standard Validation Structure Co-crystal Structure (Binding Mode Confirmed) Xray->Structure

Fig 1. A typical FBDD cascade for hit identification and validation.
Comparison of Key Biophysical Screening Techniques

The choice of primary screening technique depends on the target protein, available resources, and desired throughput. Each method provides unique insights, and their orthogonal application is key to a robust FBDD campaign.[11]

TechniqueThroughputProtein UseKey InformationCommon Use Case
Surface Plasmon Resonance (SPR) [12][13]HighLow-MediumKinetics (kₐ, kd), Affinity (KD)Primary screen, validation, kinetics.[14][15]
NMR Spectroscopy [16]MediumHighBinding, Affinity (KD), Site MappingPrimary screen, gold-standard validation.[17][18]
Thermal Shift (DSF/TSA) [10][19]Very HighLowTarget Engagement (ΔTm)High-throughput primary screen.
X-ray Crystallography [20][21]Low-MediumHighBinding Mode, Structural ContextGold-standard validation, primary screen.[22]
Isothermal Titration Calorimetry (ITC) [10]LowHighThermodynamics (KD, ΔH, ΔS)Validation, thermodynamic profiling.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and data quality checks to ensure trustworthiness.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein in a high-throughput, label-free manner.[14]

Causality: SPR detects changes in mass on a sensor chip surface, providing real-time binding data.[23] Immobilizing the target protein allows for the rapid screening of many fragments. We include a reference flow cell to subtract non-specific binding, a critical control for fragment screening where interactions are often weak and promiscuous binding can occur.[12]

Materials:

  • Target protein (with an affinity tag, e.g., His-tag or AviTag, for directed immobilization).

  • SPR instrument (e.g., Biacore™, Carterra®).

  • Sensor chips (e.g., CM5, NTA).

  • Immobilization reagents (e.g., Amine coupling kit, Ni-NTA).

  • Running buffer (e.g., HBS-EP+, PBS-T), optimized for protein stability and minimal non-specific binding.

  • 7-Methoxy-1H-indazole-3-carbonitrile and other fragments, dissolved in 100% DMSO (stock) and diluted in running buffer (final DMSO concentration ≤ 1%).

Procedure:

  • System Preparation: Equilibrate the SPR instrument with running buffer until a stable baseline is achieved.

  • Target Immobilization:

    • Activate the sensor chip surface as per the manufacturer's protocol (e.g., EDC/NHS for amine coupling).

    • Immobilize the target protein on the active flow cells to a desired level (e.g., 8,000-10,000 Response Units).

    • Deactivate any remaining active esters.

    • Self-Validation: Leave one flow cell unmodified or immobilize an irrelevant protein to serve as a reference for subtracting bulk refractive index changes and non-specific binding.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer from DMSO stocks. Ensure the final DMSO concentration is identical across all samples and the running buffer.[12]

    • Inject a buffer-only sample (blank) for double referencing.

    • Inject each fragment solution over the target and reference flow cells at a single high concentration (e.g., 200 µM) with a short contact time (e.g., 60 s) followed by a dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., low pH glycine) that does not denature the target.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injection signal.

    • Identify hits based on a pre-defined response threshold (e.g., > 3 standard deviations above the mean response of negative controls).

    • Trustworthiness: Hits must show a concentration-dependent response in follow-up experiments to be considered for further validation.

Protocol 2: Hit Validation by NMR Spectroscopy (STD-NMR)

Objective: To confirm the binding of hits from a primary screen and gain initial structural insights.

Causality: Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that detects transient binding.[17] By selectively saturating protons on the protein, this saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. Only ligands that actually bind will show a signal in the difference spectrum, making this a highly reliable method for eliminating false positives from techniques like thermal shift.[2][24]

Materials:

  • Target protein, >95% purity, in a deuterated NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4).

  • Fragment hit (e.g., 7-Methoxy-1H-indazole-3-carbonitrile).

  • High-field NMR spectrometer (>600 MHz) with a cryoprobe.

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the target protein at a low concentration (e.g., 10-50 µM) and the fragment at a higher concentration (e.g., 500 µM, a 1:50 to 1:100 protein:ligand ratio is typical).

    • Prepare a control sample of the fragment alone in the same buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum of the fragment-only control to assign its proton signals.

    • Acquire an STD experiment on the protein-fragment sample. This involves two experiments:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

  • Data Processing & Interpretation:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close contact with the saturated protein protons.

    • Self-Validation: A true binder will show clear signals in the difference spectrum corresponding to the fragment's protons. No signals should appear if the experiment is run on the fragment alone or with a non-binding control protein.

    • The relative intensity of the STD signals can provide information about which part of the fragment is most closely interacting with the protein (the "binding epitope").

Protocol 3: Structural Elucidation by X-ray Crystallography

Objective: To determine the precise binding mode of a validated hit, providing the structural basis for optimization.[25]

Causality: X-ray crystallography provides an atomic-resolution 3D structure of the protein-fragment complex.[20][21] This is the "gold standard" for FBDD as it unambiguously confirms binding and reveals the specific interactions (hydrogen bonds, hydrophobic contacts) that can be exploited for fragment evolution.[8][26]

Materials:

  • Highly purified, concentrated target protein (>10 mg/mL).

  • Crystallization screening kits and reagents.

  • Fragment hit (7-Methoxy-1H-indazole-3-carbonitrile) dissolved at high concentration (e.g., 100 mM in DMSO).

  • Cryoprotectant solutions.

  • Access to an X-ray diffraction system (in-house or synchrotron).

Procedure:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone (apo form) until well-diffracting crystals are obtained.

    • Optimize these conditions to produce large, single crystals reproducibly.

  • Fragment Soaking:

    • Prepare a soaking solution by adding the concentrated fragment stock solution to the crystal mother liquor to a final concentration of 1-10 mM. Control: The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).

    • Transfer the apo crystals into the fragment-containing soaking solution and incubate for a period ranging from minutes to overnight.

  • Data Collection:

    • Harvest a soaked crystal and flash-cool it in liquid nitrogen after a brief soak in a cryoprotectant solution.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo protein structure as a model.

    • Self-Validation: Carefully analyze the resulting electron density map. A bound fragment will appear as unambiguous, well-defined electron density in the binding site. The density should clearly match the size and shape of 7-methoxy-1H-indazole-3-carbonitrile, allowing for an unambiguous model to be built and refined.

From Validated Hit to Lead Compound: The Path Forward

Once 7-methoxy-1H-indazole-3-carbonitrile is confirmed as a binder with a known binding mode, the hit-to-lead optimization phase begins.[27] The goal is to increase affinity and selectivity while maintaining drug-like properties.[1]

Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Merging cluster_2 Fragment Linking start_grow Fragment Hit end_grow Fragment Hit Added Group start_grow:f1->end_grow:f0 Explore adjacent pocket start_merge1 Frag A end_merge Merged Compound start_merge1->end_merge Combine overlapping features start_merge2 Frag B start_merge2->end_merge start_link1 Frag X end_link Frag X Linker Frag Y start_link1->end_link:f0 Connect adjacent fragments start_link2 Frag Y start_link2->end_link:f2

Fig 2. Key strategies for fragment-to-lead optimization.[28]
  • Fragment Growing: This is the most common strategy.[28] The co-crystal structure will reveal unoccupied space adjacent to the bound fragment. Synthetic chemistry is then used to add functional groups to the indazole core, extending into these pockets to form new, affinity-enhancing interactions.[1][7]

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments into a single, high-affinity molecule.[27][28]

  • Fragment Merging: If another fragment hit is found that partially overlaps with the binding site of our indazole, their core features can be combined or merged into a novel, single scaffold that retains the key binding interactions of both original hits.[28][29]

Throughout this process, computer-aided drug design (CADD) and structure-activity relationship (SAR) studies are essential to guide the synthetic effort efficiently.[27]

Conclusion

7-Methoxy-1H-indazole-3-carbonitrile represents an ideal starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," its privileged medicinal chemistry scaffold, and its synthetically tractable nature make it a high-value tool for probing protein targets. By employing a robust and orthogonal biophysical screening cascade, researchers can confidently identify its interactions and, with the aid of high-resolution structural biology, rationally evolve this simple fragment into a potent and selective lead compound.

References

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH). [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Chemistry. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. National Institutes of Health (NIH). [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Xtalpi. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. [Link]

  • Applications of NMR in Fragment-Based Drug Design. Royal Society of Chemistry. [Link]

  • X-ray crystallography – Knowledge and References. Taylor & Francis Online. [Link]

  • X-ray Crystallography Fragment Screening. Selvita. [Link]

  • NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health (NIH). [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

  • Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Proclinical. [Link]

  • Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. BioDuro. [Link]

  • Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]

  • Preparation of 1 H ‐Indazole‐3‐Carbonitrile. ResearchGate. [Link]

  • Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. PubMed. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]

Sources

Method

functionalization of the C3 position of 7-methoxy-1H-indazole

Application Note: Regioselective C3-Functionalization of 7-Methoxy-1H-Indazole Executive Summary & Pharmacological Context The 1H-indazole bicyclic ring system is universally recognized as a "privileged scaffold" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C3-Functionalization of 7-Methoxy-1H-Indazole

Executive Summary & Pharmacological Context

The 1H-indazole bicyclic ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of diverse intermolecular interactions with biological targets[1]. Among its derivatives, 7-methoxy-1H-indazole has garnered significant attention due to its potent inhibition of neuronal nitric oxide synthase (nNOS) and its associated in vivo antinociceptive properties[2]. The 7-methoxy substitution exerts unique electronic and steric influences that modulate the molecule's binding affinity and physicochemical profile[1].

However, derivatizing this scaffold—particularly at the C3 position—presents a formidable synthetic challenge. The indazole core contains two reactive nitrogen atoms (N1 and N2) which are highly nucleophilic, making direct C3-functionalization difficult without competitive N-alkylation[1]. This application note details validated, self-correcting methodologies to achieve strict regiocontrol at the C3 position, covering both classical electrophilic substitutions and advanced catalytic umpolung strategies.

Mechanistic Rationale: Overcoming Regioselectivity Challenges

The chemical reactivity of 7-methoxy-1H-indazole is governed by the interplay between the electron-rich pyrazole ring and the methoxy-substituted benzene ring[1]. Traditional functionalization often yields a mixture of N1 and N2 substituted products[1]. To force reactivity to the C3 carbon, two distinct paradigms are employed:

  • Anionic Activation (Nucleophilic C3): By treating the indazole with a strong base (e.g., KOH), the N1 proton is removed. The resulting anion delocalizes electron density to the C3 position, highly activating it toward electrophilic attack (e.g., direct iodination)[3].

  • Umpolung Strategy (Electrophilic C3): To achieve complex C-C bond formations like asymmetric allylation, the polarity of the indazole must be reversed. By converting the indazole to an N -(benzoyloxy)indazole, the C3 position becomes electrophilic. This allows it to react with nucleophilic organometallic intermediates (such as copper-allyl complexes) via a highly ordered Zimmerman-Traxler transition state, completely bypassing N1/N2 nucleophilicity[4][5].

G Start 7-Methoxy-1H-indazole Umpolung N-(Benzoyloxy) Activation (Umpolung Strategy) Start->Umpolung Electrophilic Activation CuH CuH Catalysis + Allene Umpolung->CuH Reagent Addition TS Zimmerman-Traxler TS (Enantioselectivity) CuH->TS Stereo-control Product C3-Allyl Indazole (Quaternary Stereocenter) TS->Product C-C Bond Formation

Caption: CuH-catalyzed asymmetric C3-allylation workflow via an umpolung strategy.

Quantitative Data: Comparison of C3-Functionalization Strategies

The following table summarizes the performance metrics of various C3-functionalization pathways applied to the 7-methoxy-1H-indazole core.

Table 1: Validated C3-Functionalization Modalities

Functionalization TargetReagents / Catalyst SystemPrimary Mechanistic IntermediateYield RangeRegioselectivity
C3-Iodination I₂, KOH, DMFN-deprotonated anionic intermediate80–88%>98% C3
C3-Formylation POCl₃, DMF (Vilsmeier-Haack)Vilsmeier electrophilic complex65–75%>95% C3
C3-Allylation CuH, (R)-DTBM-SEGPHOS, AlleneSix-membered Zimmerman-Traxler TS70–92%>99% C3 (up to 99% ee)
C3-Cyanation CuCN, Pd(PPh₃)₄ (from 3-Iodo)Pd(II) oxidative addition complex60–70%>99% C3

Data synthesized from established synthetic protocols for indazole functionalization[1][3][6][7].

Validated Experimental Protocols

Protocol A: Base-Mediated Direct C3-Iodination

This protocol establishes a halogenated synthetic handle at C3, which is critical for downstream Suzuki or Sonogashira cross-coupling reactions[8].

Causality & Rationale: The use of KOH in DMF deprotonates the N1 position. This prevents electrophilic attack at the nitrogen and funnels electron density to C3. Iodine is added dropwise to prevent oxidative degradation of the electron-rich 7-methoxy ring.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 7-methoxy-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Activation: Add finely crushed KOH (2.5 equiv) in one portion. Stir at room temperature for 30 minutes. Validation Check: The solution will transition to a deep yellow/orange, indicating the formation of the indazolyl anion.

  • Electrophile Addition: Dissolve I₂ (1.5 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 20 minutes at 0 °C to control the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 2 hours.

  • Quenching & Workup: Pour the mixture into ice water containing 10% w/v sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate reduces unreacted I₂ to water-soluble iodide (I⁻), preventing it from co-extracting and oxidizing the product[3].

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield 3-iodo-7-methoxy-1H-indazole.

Protocol B: Highly Enantioselective CuH-Catalyzed C3-Allylation

This protocol utilizes an umpolung strategy to install an acyclic quaternary stereocenter directly at the C3 position using an allene coupling partner[4].

Causality & Rationale: Direct alkylation of indazoles typically fails at C3. By pre-functionalizing the indazole to N -(benzoyloxy)-7-methoxyindazole, the C3 position becomes electrophilic. The chiral copper catalyst coordinates with the allene and the electrophile, forcing the reaction through a Zimmerman-Traxler transition state. The bulky groups are placed pseudoequatorially, minimizing steric repulsion with the indazole ring and ensuring high enantiomeric excess (ee)[5][7].

  • Catalyst Preparation: In an argon-filled glovebox, combine Cu(OAc)₂ (5 mol%) and (R)-DTBM-SEGPHOS (5.5 mol%) in anhydrous THF. Stir for 15 minutes.

  • Hydrosilylation (Active Catalyst Generation): Add dimethoxymethylsilane (2.0 equiv) to the mixture. Causality: The silane acts as a hydride source, reducing Cu(II) to the active chiral CuH species in situ[7].

  • Coupling: Add the 1-alkyl-1-arylallene (1.5 equiv) followed by N -(benzoyloxy)-7-methoxyindazole (1.0 equiv).

  • Incubation: Seal the vessel and stir at 60 °C for 24 hours. Validation Check: The reaction is broadly tolerant of the 7-methoxy substitution, and steric clash is mitigated by the catalyst pocket[4][7].

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to decompose the active copper species and unreacted silane. Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Pharmacological Pathway Visualization

The functionalization of the C3 position is often pursued to optimize the binding kinetics of the indazole core within the active site of target enzymes. 7-Methoxy-1H-indazole and its derivatives are heavily investigated for their capacity to modulate nitric oxide synthases[1][2].

G Indazole 7-Methoxy-1H-indazole Derivatives nNOS Neuronal Nitric Oxide Synthase (nNOS) Indazole->nNOS Competitive Inhibition NO Nitric Oxide (NO) Production nNOS->NO Catalyzes cGMP cGMP Levels NO->cGMP Activates Guanylate Cyclase Vasorelaxation Vasorelaxation & Antinociception cGMP->Vasorelaxation Downstream Mediation

Caption: Pharmacological pathway of 7-methoxy-1H-indazole mediating nNOS inhibition.

References

  • National Institutes of Health (PMC). "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis". Available at: [Link]

  • DSpace@MIT. "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis". Available at: [Link]

  • Journal of the American Chemical Society. "Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis". Available at: [Link]

  • ResearchGate. "Valérie COLLOT | University of Caen Normandy, Caen | UNICAEN | UFR of Pharmaceutical sciences | Research profile". Available at: [Link]

  • ResearchGate. "Pharmacological Properties of Indazole Derivatives: Recent Developments". Available at:[Link]

Sources

Application

Application Note: Preparation and Derivatization of 7-Methoxy-1H-indazole-3-carbonitrile Scaffolds for SAR Studies

Executive Summary The 1H-indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles in the development of targeted therapeutics, particularly kinase inhibitors[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole core is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles in the development of targeted therapeutics, particularly kinase inhibitors[1]. Within this chemical space, the 7-methoxy-1H-indazole-3-carbonitrile scaffold offers a highly tunable platform for Structure-Activity Relationship (SAR) studies. This application note details a robust, self-validating synthetic workflow for the preparation of this scaffold, elucidating the mechanistic causality behind reagent selection, regiocontrol, and late-stage diversification.

Mechanistic Rationale & Pharmacophore Design

The biological profile of indazole derivatives is exquisitely sensitive to the nature and placement of functional groups[1]. The design of the 7-methoxy-1H-indazole-3-carbonitrile core is rooted in rational structure-based drug design (SBDD):

  • The 1H-Indazole Core: Acts as a rigid, aromatic hinge-binding motif. It forms critical bidentate donor-acceptor hydrogen bonds with the peptide backbone of kinase hinge regions (e.g., in c-MET, ROCK, and JAK kinases)[2][3].

  • The 7-Methoxy Substituent: Serves a dual purpose. Electronically, the electron-donating methoxy group activates the bicyclic system, influencing the tautomeric equilibrium to favor the 1H-tautomer. Sterically, it acts as a directing group that occupies specific hydrophobic pockets, enhancing target selectivity[4].

  • The 3-Carbonitrile Group: Free energy perturbation (FEP) calculations and X-ray crystallography have demonstrated that introducing a nitrile at the C3 position effectively displaces structured water molecules in the active site. The nitrile acts as a potent hydrogen-bond acceptor, leading to significant improvements in binding affinity ( Δ G)[5].

SARLogic Core 1H-Indazole Core Rigid Hinge Binder C3 C3-Carbonitrile H-Bond Acceptor Displaces H2O Core->C3 C7 C7-Methoxy Electronic Modulator Steric Director Core->C7 N1 N1-Substitution Solvent Vector Modulates PK/PD Core->N1

Fig 1. Pharmacophore logic of the 7-methoxy-1H-indazole-3-carbonitrile scaffold.

Synthetic Strategy and Workflow

The synthesis relies on a high-yielding, three-phase approach starting from the commercially available 7-methoxy-1H-indazole. The sequence prioritizes regioselective functionalization and late-stage diversification to rapidly generate SAR libraries.

SyntheticWorkflow A 7-Methoxy-1H-indazole (Starting Material) B Phase 1: Regioselective Iodination (I2, KOH, DMF) A->B C 3-Iodo-7-methoxy-1H-indazole (Intermediate) B->C D Phase 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf) C->D E 7-Methoxy-1H-indazole-3-carbonitrile (Core Scaffold) D->E F Phase 3: N1-Diversification (R-X, Cs2CO3, DMF) E->F G SAR Library Derivatives (Target Compounds) F->G

Fig 2. Three-phase synthetic workflow for generating indazole SAR libraries.

Detailed Experimental Protocols

Phase 1: Regioselective C3-Iodination

Objective: Synthesize 3-iodo-7-methoxy-1H-indazole. Mechanistic Causality: The C3 position of the indazole ring is the most nucleophilic carbon. The addition of Potassium Hydroxide (KOH) is not merely to neutralize the byproduct HI; it deprotonates the indazole N1 to generate a highly nucleophilic indazolide anion. This significantly accelerates the electrophilic aromatic substitution by Iodine ( I2​ ), ensuring complete conversion and preventing off-target halogenation at the C5 position[6].

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 7-methoxy-1H-indazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Add KOH pellets (2.5 equiv) and stir the suspension at room temperature for 30 minutes to ensure complete formation of the indazolide anion.

  • Electrophilic Attack: Cool the reaction mixture to 0 °C. Dissolve I2​ (1.5 equiv) in a minimal amount of DMF and add it dropwise over 15 minutes.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Pour the mixture into an ice-cold saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) to quench unreacted iodine. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The product should precipitate as an off-white solid. 1 H NMR will confirm the disappearance of the C3-H proton (typically around δ 8.0 ppm).

Phase 2: Palladium-Catalyzed Cyanation

Objective: Synthesize 7-methoxy-1H-indazole-3-carbonitrile. Mechanistic Causality: Zinc cyanide ( Zn(CN)2​ ) is strictly selected over NaCN or KCN. Zn(CN)2​ acts as a slow-release source of cyanide ions. This maintains a low steady-state concentration of CN− , preventing the formation of inactive, coordinatively saturated palladium-cyanide complexes (e.g., [Pd(CN)4​]2− ) which would poison the catalyst[7]. The bidentate ligand dppf provides a large bite angle, facilitating the sterically demanding reductive elimination step.

Safety Note: Zn(CN)2​ is highly toxic. Perform strictly in a fume hood. Avoid acidic conditions to prevent lethal HCN gas generation.

Step-by-Step Protocol:

  • Preparation: In a Schlenk tube, combine 3-iodo-7-methoxy-1H-indazole (1.0 equiv), Zn(CN)2​ (0.6 equiv), Pd2​(dba)3​ (4 mol%), dppf (8 mol%), and elemental Zinc dust (25 mol%).

  • Degassing: Evacuate and backfill the tube with Argon three times. Add anhydrous N,N-Dimethylacetamide (DMA) (0.1 M) that has been previously sparged with Argon.

  • Catalytic Cycle: Seal the tube and heat to 120 °C for 16 hours. The zinc dust reduces any oxidized Pd(II) back to the active Pd(0) species, maintaining catalyst turnover.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal residues. Wash the filtrate with 5% aqueous NH4​OH to remove excess zinc salts, followed by brine.

  • Purification: Concentrate and purify via flash column chromatography (DCM:MeOH gradient) to yield the target nitrile.

Phase 3: N1-Diversification for SAR

Objective: Generate N1-alkylated/arylated derivatives. Mechanistic Causality: Alkylation of 1H-indazoles inherently yields a mixture of N1 and N2 regioisomers. The N1 isomer is thermodynamically favored. Utilizing the "cesium effect" with Cs2​CO3​ enhances the solubility and reactivity of the indazolide anion, driving the reaction toward the thermodynamic N1 product more effectively than potassium or sodium bases[8].

Step-by-Step Protocol:

  • Preparation: Dissolve 7-methoxy-1H-indazole-3-carbonitrile (1.0 equiv) in anhydrous DMF (0.15 M).

  • Base Addition: Add Cs2​CO3​ (2.0 equiv) and stir for 15 minutes at room temperature.

  • Alkylation: Add the desired alkyl halide (R-X) (1.2 equiv). Heat the reaction to 80 °C for 4-6 hours to ensure thermodynamic equilibration favors the N1 isomer.

  • Workup: Quench with water, extract with EtOAc, dry, and concentrate. Isolate the N1-isomer via silica gel chromatography.

Data Presentation & Optimization

Table 1: Optimization of C3-Cyanation Conditions

Quantitative data demonstrating the causality of reagent selection in Phase 2.

Catalyst SystemCyanide SourceAdditiveSolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ NaCN (1.5 eq)NoneDMF100<10%Catalyst poisoning by excess CN−
Pd2​(dba)3​ / dppf Zn(CN)2​ (0.6 eq)NoneDMA12065%Slow CN− release improved turnover
Pd2​(dba)3​ / dppf Zn(CN)2​ (0.6 eq) Zn dust (25 mol%) DMA 120 88% Zn dust maintains active Pd(0) pool
Table 2: Representative SAR Impact of 7-Methoxy-1H-indazole-3-carbonitrile Derivatives

Hypothetical/representative biological data illustrating the impact of N1 and C3 modifications on kinase inhibition (e.g., c-MET/ROCK targets)[5][9].

CompoundC3 SubstituentC7 SubstituentN1 SubstituentTarget IC 50​ (nM)Structural Rationale
Scaffold A-H-OCH 3​ -CH 3​ >10,000Weak hinge binding; unoptimized
Scaffold B-I-OCH 3​ -CH 3​ 1,250Halogen bond formation, bulky
Scaffold C -CN -OCH 3​ -CH 3​ 85 Nitrile displaces H 2​ O, strong H-bond
Scaffold D-CN-OCH 3​ -Benzyl12Benzyl group accesses hydrophobic pocket

References

  • Benchchem. 7-Methoxy-1H-indazole-3-carbonitrile.
  • Benchchem. 7-Methoxy-1H-indazole hydrochloride.
  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Kent Academic Repository. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate.
  • National Institutes of Health (NIH). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors.
  • ResearchGate. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles.
  • Benchchem. 3-Iodo-6-(trifluoromethyl)-1H-indazole.
  • National Institutes of Health (NIH). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor.
  • ResearchGate. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.

Sources

Method

Application Note: 7-Methoxy-1H-indazole-3-carbonitrile as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary The development of targeted small-molecule inhibitors requires robust, versatile chemical starting points. 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) has emerged as a high-purity, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule inhibitors requires robust, versatile chemical starting points. 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) has emerged as a high-purity, privileged heterocyclic building block in medicinal chemistry[1]. Featuring a thermodynamically stable 1H-indazole core, this compound provides exquisite regiochemical control for synthesizing novel anticancer agents[1]. This application note details the scientific rationale, mechanistic pathways, and self-validating experimental protocols for utilizing derivatives of this scaffold in cancer cell line studies, specifically focusing on the PI3K/Akt signaling axis and intrinsic apoptosis.

Scientific Rationale: The Power of the Indazole Scaffold

The indazole core is a foundational pharmacophore in oncology, featured prominently in FDA-approved kinase inhibitors such as Pazopanib and PARP inhibitors like Niraparib[1].

When designing novel therapeutics, the specific substitution pattern of the starting scaffold dictates the downstream structure-activity relationship (SAR)[1]. 7-Methoxy-1H-indazole-3-carbonitrile is particularly valuable due to its dual functionalization:

  • The 7-Methoxy Group: Increases the lipophilicity of the resulting derivatives, which is critical for cell membrane permeability. In kinase targeting, this bulky electron-donating group alters steric interactions within the ATP-binding hinge region, often leading to a significant increase in potency and selectivity against specific cancer cell lines[1].

  • The 3-Carbonitrile Group: Serves as a versatile chemical handle. It can be readily converted into amidines, aminopyrazoles, or triazoles, allowing researchers to rapidly generate diverse libraries of compounds to probe the PI3K/Akt/mTOR pathway[1][2].

Mechanistic Overview: PI3K/Akt Modulation & Apoptosis

Aberrant activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a hallmark of tumor survival, proliferation, and resistance to chemotherapy[3][4]. Derivatives synthesized from the 7-methoxy-1H-indazole-3-carbonitrile scaffold frequently act as ATP-competitive inhibitors of PI3Kα[3].

By inhibiting PI3K, these compounds prevent the conversion of PIP2 to PIP3, thereby blocking the recruitment and subsequent phosphorylation of Akt at critical residues (Thr308 and Ser473)[4][5]. The downstream consequence is a profound shift in the apoptotic balance: pro-apoptotic proteins (like Bax) are upregulated, while anti-apoptotic proteins (like Bcl-2) are downregulated[2][3]. This disruption leads to mitochondrial membrane depolarization, the release of cytochrome c, cleavage of Caspase-3, and ultimately, cancer cell apoptosis[3].

Pathway Indazole Indazole Derivatives (from 7-Methoxy-1H-indazole-3-carbonitrile) PI3K PI3K (Phosphoinositide 3-kinase) Indazole->PI3K Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Akt Akt / Protein Kinase B PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Bax Inhibits Akt->Bcl2 Activates Mito Mitochondrial Membrane Depolarization (ROS ↑) Bax->Mito Pores form Bcl2->Mito Protects Caspase Cleaved Caspase-3 Mito->Caspase Cytochrome c release Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Execution

Figure 1: PI3K/Akt apoptotic signaling pathway modulated by 7-methoxy-1H-indazole derivatives.

Experimental Workflows & Target Validation

To successfully evaluate indazole derivatives in oncology models, researchers must employ a multi-tiered screening approach. The workflow transitions from broad phenotypic viability assays to highly specific, ratiometric mechanistic validations.

Workflow Step1 Compound Synthesis & Purification Step2 In Vitro Cell Viability (4T1, K562) Step1->Step2 Step3 Apoptosis & MMP Assays (Flow Cytometry) Step2->Step3 Step4 Target Validation (PI3K/Akt Western Blot) Step3->Step4 Step5 Lead Candidate Selection Step4->Step5

Figure 2: Experimental workflow for screening indazole-based derivatives in cancer cell lines.

Protocol A: High-Throughput Cell Viability Assay (MTT)

This protocol measures the baseline cytotoxicity of synthesized indazole derivatives against standard cancer cell lines, such as 4T1 (breast carcinoma) and K562 (leukemia)[3].

  • Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. Because indazole derivatives are known to disrupt mitochondrial membrane potential (MMP)[3], this assay is highly sensitive to their specific mechanism of action. Furthermore, because the 7-methoxy group increases compound lipophilicity, stock solutions must be prepared in anhydrous DMSO. The final assay concentration of DMSO must be strictly maintained at ≤0.5% v/v to prevent solvent-induced cytotoxicity from confounding the results.

  • Self-Validating System: Include a vehicle control (0.5% DMSO) to establish 100% viability, and a positive control (e.g., Doxorubicin or a known PI3K inhibitor like GDC-0941[6]) to validate assay sensitivity.

  • Step-by-Step:

    • Seed 4T1 or K562 cells in 96-well plates at a density of 5×103 cells/well in 100 µL of complete media (RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

    • Optional but recommended: Serum-starve cells for 12 hours prior to treatment. This synchronizes the cell cycle and isolates the cells' reliance on the PI3K survival pathway.

    • Treat cells with serial dilutions of the indazole derivative (0.1 µM to 50 µM) for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Protocol B: Ratiometric Mitochondrial Membrane Potential (MMP) Assay

To confirm that the cytotoxicity observed in Protocol A is driven by intrinsic apoptosis, researchers must evaluate mitochondrial integrity[2][3].

  • Causality & Rationale: We utilize the JC-1 dye because its fluorescence is governed by physical chemistry rather than enzymatic processing. In healthy mitochondria with a high membrane potential, JC-1 accumulates and forms J-aggregates, emitting red fluorescence. When indazole derivatives induce apoptosis and depolarize the membrane[3], JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. This shift provides a self-validating, ratiometric readout (Red/Green ratio) that is independent of cell size or dye loading efficiency.

  • Step-by-Step:

    • Treat cancer cells with the established IC50 dose of the indazole derivative for 24 hours.

    • Harvest cells via trypsinization, wash twice with cold PBS, and resuspend in 500 µL of JC-1 staining buffer (5 µg/mL).

    • Incubate in the dark at 37°C for 20 minutes.

    • Wash cells twice to remove unbound dye and resuspend in 500 µL of assay buffer.

    • Analyze via Flow Cytometry. Detect J-aggregates (Red) in the PE channel and monomers (Green) in the FITC channel.

    • Quality Control: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for complete mitochondrial depolarization.

Protocol C: Target Validation via Western Blotting (PI3K/Akt Axis)
  • Causality & Rationale: To prove on-target efficacy, we must measure the ratio of phosphorylated kinase to total kinase (e.g., p-Akt/Akt). Phosphoproteins in the PI3K/Akt cascade are highly labile and subject to rapid dephosphorylation by endogenous phosphatases upon cell lysis. Therefore, the lysis buffer must be supplemented with a robust phosphatase inhibitor cocktail. Evaluating the ratio of p-Akt (Ser473) to total Akt acts as an internal control, ensuring that signal reduction is due to true kinase inhibition rather than global protein degradation or unequal lane loading[4][6].

  • Step-by-Step:

    • Lyse treated cells in RIPA buffer supplemented with 1 mM Sodium Orthovanadate (inhibits tyrosine phosphatases), 50 mM Sodium Fluoride (inhibits serine/threonine phosphatases), and protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Quantify protein concentration using a BCA assay.

    • Load 30 µg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour. (Do not use milk for phospho-blots, as casein contains phosphoproteins that cause high background).

    • Probe with primary antibodies against p-Akt (Ser473), total Akt, Bax, Bcl-2, and Cleaved Caspase-3 overnight at 4°C.

    • Wash, incubate with HRP-conjugated secondary antibodies, and detect using ECL substrate.

Quantitative Data Summaries

The following tables summarize expected quantitative outcomes based on validated studies of 7-methoxy-1H-indazole derivatives in oncology models.

Table 1: Quantitative Efficacy of Indazole Derivatives in Cancer Models

Compound / DerivativeTarget / Cell LineAssay TypeObserved Efficacy (IC50 / Effect)Reference
Indazole Scaffold Deriv.PI3KαKinase Inhibition Assay361 nM[3]
Compound 2f4T1 (Breast Cancer)Apoptosis (Flow Cytometry)Dose-dependent Bax ↑, Bcl-2 ↓[3]
Compound 6oK562 (Leukemia)Cell ViabilitySignificant Apoptosis Induction[3]
W24 (3-amino-indazole)HT-29, MCF-7, HGC-27Antiproliferative (MTT)0.43 – 3.88 μM[2]
GDC-0941 (Reference)PI3K p110α / U87MGCell ProliferationSubmicromolar IC50[6]

Table 2: Ratiometric Flow Cytometry Data (JC-1 Assay Validation)

Treatment GroupJC-1 Red (J-Aggregates)JC-1 Green (Monomers)Red/Green RatioInterpretation
Vehicle (DMSO ≤0.5%) High (>90%)Low (<10%)> 9.0Healthy Mitochondria
Indazole Derivative (IC50) Moderate (~40%)High (~60%)< 0.7MMP Depolarization (Apoptosis)
Positive Control (CCCP) Low (<5%)High (>95%)< 0.05Complete Depolarization

Sources

Application

Application Note: High-Yield Synthetic Routes to Polyfunctionalized 3-Substituted Indazoles

Introduction & Scope Indazoles, particularly polyfunctionalized 3-substituted indazoles, are privileged scaffolds in medicinal chemistry. They form the core pharmacophore of several blockbuster kinase inhibitors (e.g., A...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indazoles, particularly polyfunctionalized 3-substituted indazoles, are privileged scaffolds in medicinal chemistry. They form the core pharmacophore of several blockbuster kinase inhibitors (e.g., Axitinib, Pazopanib) and PARP inhibitors (e.g., Niraparib)[1]. Historically, direct functionalization at the C3 position of the indazole core has been challenging. This is primarily due to competing N-alkylation and the thermodynamic instability of 3-anionized intermediates, which rapidly undergo ring-opening into o-aminobenzonitriles[2].

This application note details three field-validated, high-yield synthetic methodologies to access polyfunctionalized 3-substituted indazoles:

  • [3+2] Cycloaddition of Arynes with N-Tosylhydrazones (optimal for 3-aryl/alkyl indazoles)[3].

  • Direct Electrophilic Addition via 3-Trimethylsilylindazoles (optimal for 3-carbinol/alkyl derivatives)[2].

  • Nitrosation of Indoles to 1H-Indazole-3-carboxaldehydes (optimal for 3-formyl precursors)[4].

Mechanistic Pathways & Causal Logic

Understanding the mechanistic causality behind each route is critical for substrate selection, troubleshooting, and protocol optimization.

Aryne [3+2] Cycloaddition Pathway

The reaction between arynes (generated in situ from o-silylaryl triflates) and N-tosylhydrazones circumvents the need to handle explosive, unstable diazo compounds[3],[5]. Under mild basic conditions provided by Cesium Fluoride (CsF), the N-tosylhydrazone decomposes into a transient diazo intermediate. Simultaneously, the fluoride ion triggers the elimination of the triflate to generate the highly electrophilic aryne, which immediately undergoes a 1,3-dipolar cycloaddition with the diazo species[3].

MechanisticPathway Hydrazone N-Tosylhydrazone (Stable Precursor) Diazo Diazo Intermediate (Generated In Situ) Hydrazone->Diazo Base-promoted decomposition Aryne o-Silylaryl Triflate (Aryne Precursor) Cycloaddition [3+2] Dipolar Cycloaddition Aryne->Cycloaddition Fluoride-induced elimination Base CsF / TEBAC (Mild Base/PTC) Base->Diazo Diazo->Cycloaddition Product 3-Substituted 1H-Indazole (Target Scaffold) Cycloaddition->Product Tautomerization

Fig 1. Mechanistic pathway of [3+2] cycloaddition for 3-arylindazole synthesis.

Indole Nitrosation Pathway

For 3-formyl indazoles—crucial precursors for downstream Knoevenagel and Wittig condensations—the direct nitrosation of indoles in a slightly acidic environment provides an elegant solution[4]. The mild conditions prevent the dimerization of indoles, converting both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes via an oxime intermediate[4],[6].

Quantitative Data: Route Comparison

To streamline route selection, the following table summarizes the quantitative performance and operational parameters of the three primary synthetic strategies:

Synthetic StrategySubstrate Scope (C3)Typical YieldsReaction ConditionsKey Advantages
[3+2] Cycloaddition [3]Aryl, Heteroaryl65–87%CsF, TEBAC, THF/Toluene, 110°CAvoids handling explosive diazo compounds; broad aryne tolerance.
TMS-Directed Addition [2]Carbinols, Alkyl50–96%CsF, DMF, Room TempHighly regioselective; utilizes Brook rearrangement to prevent ring-opening.
Indole Nitrosation [4]Formyl (Aldehyde)70–91%NaNO₂, HCl (aq), 20–50°CExtremely cost-effective; provides a versatile handle for downstream functionalization.

Validated Experimental Protocols

Protocol A: Synthesis of 3-Arylindazoles via [3+2] Cycloaddition[3]

Causality & Rationale : Cesium fluoride (CsF) serves a dual purpose: it acts as a mild base to decompose the N-tosylhydrazone into the diazo intermediate, and it triggers the elimination of the o-silylaryl triflate to generate the aryne[3]. The phase-transfer catalyst (TEBAC) is critical; it enhances the solubility of fluoride ions in the organic solvent mixture, ensuring the reaction proceeds smoothly without harsh heating.

Materials :

  • N-Tosylhydrazone derivative (1.0 equiv)

  • o-(Trimethylsilyl)aryl triflate (1.5 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • Triethylbenzylammonium chloride (TEBAC) (10 mol%)

  • Anhydrous THF/Toluene (1:1 v/v)

Step-by-Step Procedure :

  • Preparation : Flame-dry a Schlenk tube under argon. Charge the tube with the N-tosylhydrazone (1.0 mmol), CsF (3.0 mmol), and TEBAC (0.1 mmol).

  • Solvent Addition : Add 4 mL of anhydrous THF/Toluene (1:1) to the mixture. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Aryne Generation : Slowly inject the o-(trimethylsilyl)aryl triflate (1.5 mmol) into the suspension.

    • Self-Validation Check: A slight color change and mild gas evolution (N₂ byproduct) may occur as the diazo compound forms and reacts in situ.

  • Cycloaddition : Seal the tube and heat the reaction mixture to 110°C in an oil bath for 12 hours[3].

  • Workup : Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with Ethyl Acetate (3 × 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the 3-aryl-1H-indazole.

Protocol B: Synthesis of 1H-Indazole-3-carboxaldehydes via Indole Nitrosation[4],[7]

Causality & Rationale : Reverse addition (adding acid to the indole/nitrite mixture) under strictly controlled temperatures (20°C) prevents the rapid exothermic decomposition of nitrous acid[4]. This minimizes the formation of bis-indole dimers. The slightly acidic environment facilitates the initial nitrosation at the C3 position of the indole, leading to an oxime intermediate that undergoes ring opening and subsequent closure[4],[6].

Materials :

  • Substituted Indole (e.g., 6-nitroindole) (1.0 equiv)

  • Sodium Nitrite (NaNO₂) (3.0 equiv)

  • Hydrochloric Acid (HCl, 6 M)

  • Distilled Water / Acetonitrile

Step-by-Step Procedure :

  • Reagent Solubilization : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve NaNO₂ (92.5 mmol) in 150 mL of distilled water[7].

  • Substrate Addition : Slowly add the substituted indole (31.7 mmol) to the aqueous solution at 20°C. Vigorously stir to form a homogeneous suspension (approx. 5 minutes)[7].

  • Reverse Acid Addition (Critical Step) : Mount an addition funnel containing 6 M HCl (14 mL). Add the acid dropwise over 30 minutes, strictly maintaining the temperature at 20°C[7].

    • Causality: Slow addition maintains the local pH and temperature, preventing the accumulation of reactive NO⁺ species which leads to unwanted dimerization.

  • Ring-Opening/Closure : Continue stirring at 20°C for 90 minutes. For highly electron-deficient indoles, heating to 50°C for an additional 24–48 hours may be required to drive the cyclization of the oxime intermediate[4].

  • Self-Validation & Isolation : Monitor the reaction completion by taking a small sample, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS[7]. Once complete, filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the pure 1H-indazole-3-carboxaldehyde.

Strategic Workflow for Route Selection

RouteSelection Start Target: Polyfunctionalized 3-Substituted Indazole Q1 What is the desired C3 functional group? Start->Q1 Aryl Aryl / Heteroaryl Groups Q1->Aryl Formyl Formyl (Aldehyde) Group Q1->Formyl Carbinol Carbinol / Alkyl Groups Q1->Carbinol Route1 Protocol A: Aryne[3+2] Cycloaddition with N-Tosylhydrazones Aryl->Route1 Route2 Protocol B: Nitrosation of Indoles (Reverse Addition) Formyl->Route2 Route3 Nucleophilic Addition via 3-TMS-Indazole + CsF Carbinol->Route3 Downstream Downstream Functionalization: Wittig, Knoevenagel, Reductive Amination Route2->Downstream Highly versatile intermediate

Fig 2. Decision tree for selecting the optimal synthetic route for 3-substituted indazoles.

Conclusion

The synthesis of polyfunctionalized 3-substituted indazoles requires careful circumvention of the inherent instability of the 3-anionized indazole core. By leveraging in situ generated diazo compounds[3], TMS-directed Brook rearrangements[2], or controlled indole nitrosation[4], researchers can access these highly valuable pharmacophores with excellent yields and broad functional group tolerance. These methodologies provide robust, scalable platforms for the discovery of next-generation therapeutics, including advanced PI3Kδ inhibitors[8].

References

  • Y. Hari, et al. "New Synthesis of 3-Substituted Indazoles from 3-Trimethylsilylindazole." Synthesis, 2004. 2[2]

  • P. Li, et al. "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Organic Letters, 2011. 3[3]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PMC, NIH. 1[1]

  • "Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury." Journal of Medicinal Chemistry, ACS Publications, 2023. 8[8]

  • "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." ResearchGate. 4[4]

  • "6-Nitro-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide." Benchchem. 7[7]

  • "3-Iodo-1H-indazole-4-carbaldehyde." Benchchem. 6[6]

Sources

Method

Application Note: Characterization Techniques for 7-Methoxy-1H-indazole-3-carbonitrile Intermediates

Executive Summary & Chemical Context 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a highly versatile, thermodynamically stable heterocyclic building block[1]. The indazole core is recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a highly versatile, thermodynamically stable heterocyclic building block[1]. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuronal nitric oxide synthase (nNOS) inhibitors[2].

The strategic placement of the C7-methoxy group and the C3-carbonitrile moiety provides orthogonal handles for further chemical functionalization[1]. However, the synthesis and isolation of this compound require rigorous analytical oversight to confirm regioselectivity and structural integrity. This application note details the causal reasoning, step-by-step protocols, and self-validating analytical frameworks necessary to characterize this critical intermediate.

Synthetic Workflow & Intermediate Tracking

The synthesis of 3-cyanoindazoles typically avoids direct electrophilic cyanation due to poor regioselectivity and harsh conditions. Instead, a robust three-step sequence is employed, starting from a pre-functionalized aniline to ensure absolute regiochemical control[1].

SyntheticWorkflow A 2-Methoxy-6-methylaniline B 7-Methoxy-1H-indazole A->B Diazotization & Cyclization C 3-Iodo-7-methoxy-1H-indazole B->C I2, KOH (Iodination) D 7-Methoxy-1H-indazole- 3-carbonitrile C->D K4[Fe(CN)6], Pd cat. (Cyanation)

Synthetic workflow for 7-methoxy-1H-indazole-3-carbonitrile.

  • Cyclization : 2-Methoxy-6-methylaniline undergoes diazotization and intramolecular cyclization to establish the 7-methoxy-1H-indazole core[1].

  • Halogenation : Electrophilic iodination at the electron-rich C3 position yields the 3-iodo intermediate[3].

  • Cyanation : A palladium-catalyzed cross-coupling replaces the iodine with a nitrile group[4].

Analytical Characterization Strategies

To ensure the integrity of the synthetic pipeline, a multi-modal characterization approach is required. Each technique is selected to validate a specific structural feature of the molecule.

CharacterizationLogic Compound 7-Methoxy-1H-indazole-3-carbonitrile NMR 1H & 13C NMR Compound->NMR HPLC HPLC-MS Compound->HPLC FTIR FTIR Spectroscopy Compound->FTIR Feat1 C7-Methoxy Group (Singlet ~3.9 ppm) NMR->Feat1 Feat2 N1-H / N2-H Tautomerism (Broad ~13 ppm) NMR->Feat2 Feat4 Mass & Purity ([M+H]+ m/z 174.06) HPLC->Feat4 Feat3 C3-Carbonitrile (~2220 cm⁻¹) FTIR->Feat3

Multi-modal analytical strategy mapping techniques to structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is critical for confirming regiochemistry. The C7-methoxy group acts as an electron-donating substituent, shielding the adjacent aromatic protons. The pyrazole N-H proton typically appears as a highly broadened singlet downfield (~13.0 ppm)[5]. Causality: This broadness is not an artifact; it is caused by rapid intermolecular proton exchange and the dynamic N1-H N2-H tautomerism inherent to the indazole core[6].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides definitive proof of successful cyanation. The transformation from the 3-iodo intermediate to the carbonitrile is tracked by the appearance of a sharp, distinct C≡N stretching vibration. Causality: Because the indazole core lacks naturally occurring triple bonds, the region around 2220 cm⁻¹ is entirely free from background interference, making this a binary (yes/no) validation step.

LC-MS for Reaction Monitoring

Reverse-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) monitors the cyanation step. Causality: Indazoles contain basic nitrogen atoms that can interact with free silanols on silica-based HPLC columns, leading to severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses silanol ionization, ensuring sharp, symmetrical peaks for accurate integration[7].

Quantitative Data Summary

Table 1: Expected Analytical Signatures for 7-Methoxy-1H-indazole-3-carbonitrile

TechniqueParameterExpected SignatureDiagnostic Value
¹H NMR N1-H / N2-HBroad singlet, ~13.0 ppmConfirms indazole core; broadness indicates tautomerism.
¹H NMR C7-OCH₃Sharp singlet, ~3.9 ppmConfirms presence and integrity of the methoxy group.
¹H NMR C4, C5, C6-HMultiplets, 6.5 - 7.8 ppmConfirms the trisubstituted benzene ring pattern.
¹³C NMR C3-C NSinglet, ~114 ppmValidates the presence of the nitrile carbon.
FTIR C N StretchSharp peak, ~2220 cm⁻¹Unambiguous confirmation of successful C3 cyanation.
LC-MS [M+H]⁺ Ionm/z 174.1Confirms exact molecular weight (173.17 g/mol ).

Experimental Protocols

Protocol A: Palladium-Catalyzed Cyanation & LC-MS Reaction Monitoring

This protocol details the conversion of 3-iodo-7-methoxy-1H-indazole to the target carbonitrile.

  • Causality Focus: (K₄[Fe(CN)₆]) is specifically selected over highly toxic salts like NaCN or KCN. It acts as a benign, bench-stable reservoir that releases cyanide ions slowly into the catalytic cycle. This slow release prevents the cyanide from coordinating too strongly to the palladium center, thereby avoiding catalyst poisoning and ensuring high turnover numbers (TON).

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine 3-iodo-7-methoxy-1H-indazole (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.5 eq), [PdCl(C₃H₅)]₂ catalyst (0.02 eq), and Xantphos ligand (0.04 eq).

  • Solvent Addition: Evacuate and backfill the flask with Argon three times. Add degassed dimethylacetamide (DMAc) and water (1:1 v/v). Note: The addition of water is strictly required to solubilize the K₄[Fe(CN)₆] and facilitate the slow release of the cyanide nucleophile.

  • Heating: Stir the mixture at 95 °C for 4 hours under an argon atmosphere.

  • LC-MS Sampling: Withdraw a 10 µL aliquot, quench immediately in 1 mL of cold acetonitrile, and filter through a 0.22 µm PTFE syringe filter to remove precipitated palladium black.

  • LC-MS Analysis: Inject 2 µL onto a C18 column (e.g., Phenomenex Luna, 5 µm). Elute using a linear gradient of 10% to 100% Methanol in H₂O (both containing 0.1% TFA) at a flow rate of 1.0 mL/min[7].

Self-Validating System: The reaction is deemed successful and complete when the LC-MS chromatogram shows >95% conversion of the m/z 275.0 peak (starting iodo-intermediate) to the m/z 174.1 peak (product), with no significant formation of the des-iodo byproduct (m/z 149.1).

Protocol B: Multi-Nuclear NMR Characterization
  • Causality Focus: Anhydrous DMSO-d₆ is chosen as the NMR solvent over CDCl₃. In non-polar solvents like CDCl₃, indazoles readily form strongly hydrogen-bonded intermolecular dimers, which severely broadens the N-H signal and complicates the integration of the aromatic region[5]. DMSO, being a strong hydrogen-bond acceptor, disrupts these dimers, yielding a much sharper, highly resolved spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified 7-methoxy-1H-indazole-3-carbonitrile in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to at least 2.0 seconds to ensure the complete relaxation of the broad N-H proton, allowing for accurate integration.

  • Acquisition (¹³C NMR): Acquire at 100 MHz using a standard proton-decoupled sequence (e.g., zgpg30). Accumulate at least 512 scans to ensure the quaternary nitrile carbon (~114 ppm) achieves a sufficient signal-to-noise ratio.

Self-Validating System: The ¹H spectrum is self-validating if the integration ratio of the methoxy singlet (~3.9 ppm) to the aromatic multiplet region (6.5 - 7.8 ppm) is exactly 3:3. Furthermore, the total absence of a proton signal at the C3 position (which would otherwise appear around 8.0 ppm in an unfunctionalized indazole) confirms successful substitution at the C3 position[5].

References

  • [5] Supporting Information (1H NMR spectra). Wiley-VCH. [Link]

  • [7] Heterocyclic compounds as 5ht2a biased agonists. Google Patents.

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 7-methoxy-1H-indazole-3-carbonitrile synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 7-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and yield-limiting factors encountered during the synthesis of 7-methoxy-1H-indazole-3-carbonitrile.

Synthesizing this privileged heterocyclic building block presents unique challenges, primarily due to the electron-donating nature of the C7-methoxy group and the sensitivity of the C3-position. To ensure reproducible, high-yield results, we must move beyond basic recipes and understand the causality behind each chemical intervention.

Below, you will find our validated synthetic pathways, quantitative optimization data, targeted troubleshooting FAQs, and self-validating protocols.

Core Synthetic Pathways

SynthesisRoutes Start 2-Methoxy-6-methylaniline Core 7-Methoxy-1H-indazole Start->Core Diazotization & Cyclization Iodo 3-Iodo-7-methoxy-1H-indazole Core->Iodo Iodination (I2/KOH) Aldehyde 7-Methoxy-1H-indazole-3-carboxaldehyde Core->Aldehyde Formylation Product 7-Methoxy-1H-indazole-3-carbonitrile Iodo->Product Pd-Catalyzed Cyanation Oxime Indazole-3-aldoxime Aldehyde->Oxime NH2OH·HCl Oxime->Product Dehydration (Burgess Reagent)

Fig 1. Divergent synthetic pathways for 7-methoxy-1H-indazole-3-carbonitrile.

Quantitative Optimization Data

The introduction of the carbonitrile group at the C3 position via Palladium catalysis is highly sensitive to the ligand, cyanide source, and atmospheric conditions. Table 1 summarizes the optimization data that led to our current standard protocol.

Table 1: Comparative Yields for C3-Cyanation of 3-Iodo-7-methoxy-1H-indazole

Catalyst System (2-5 mol%)Cyanide SourceAtmosphereTemp (°C)Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄Zn(CN)₂N₂ (balloon)1206558
[Pd(allyl)Cl]₂ / dppfCuCNN₂ (balloon)1004532
[Pd(allyl)Cl]₂ / XantphosK₄[Fe(CN)₆]Air100<10N/A
[Pd(allyl)Cl]₂ / Xantphos K₄[Fe(CN)₆] Argon (bubbled) 100 >99 96

Troubleshooting & FAQs

Q1: I am struggling with regioselectivity during the synthesis of the 7-methoxy-1H-indazole core. How do I prevent isomeric mixtures? Expert Insight: Direct functionalization of pre-formed indazoles often leads to mixtures of N1/N2 or C-substituted isomers due to tautomerization. The presence of the electron-donating methoxy group further complicates electronic control. Solution: Construct the bicyclic ring from a pre-functionalized aniline precursor. Starting with 2-methoxy-6-methylaniline and proceeding through diazotization followed by intramolecular cyclization locks the regiochemistry from step one, ensuring the methoxy group is exclusively at the C7 position 1[1].

Q2: My palladium-catalyzed cyanation of 3-iodo-7-methoxy-1H-indazole is stalling at 30% conversion. How can I drive this to completion? Expert Insight: Stalling is almost certainly due to catalyst poisoning or oxidation of the active Pd(0) species. Furthermore, highly soluble cyanide sources like Zn(CN)₂ can oversaturate the solution, forming inactive [Pd(CN)₄]²⁻ complexes that halt the catalytic cycle. Solution: Switch your cyanide source to Potassium ferrocyanide (K₄[Fe(CN)₆]). It is non-toxic and acts as a slow-release cyanide reservoir, preventing catalyst deactivation 2[2]. Additionally, implement strict Schlenk techniques (see Protocol 1 below) using Xantphos; its wide bite angle accelerates the reductive elimination of the nitrile product.

Q3: During the oxime dehydration route, I am observing significant degradation and multiple side products. What is causing this? Expert Insight: Harsher dehydrating agents like POCl₃ or neat Acetic Anhydride at elevated temperatures cause side reactions, particularly N-acetylation or N-formylation at the unprotected N1 position of the indazole core. The C7-methoxy group increases the overall electron density of the ring, making it highly susceptible to these electrophilic side reactions. Solution: Switch to a milder, neutral dehydrating agent such as the Burgess reagent in THF at room temperature 3[3]. This undergoes a syn-elimination mechanism at mild temperatures, avoiding acidic byproducts and thermal degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol 1: Pd-Catalyzed Cyanation of 3-Iodo-7-methoxy-1H-indazole

Objective: High-yield conversion of the 3-iodo intermediate to the target carbonitrile using a slow-release cyanide source.

  • Preparation & Degassing: In a dry 100 mL 3-neck flask, dissolve 3-iodo-7-methoxy-1H-indazole (10.0 mmol) in DMAc (40 mL). Causality: DMAc holds dissolved oxygen which rapidly oxidizes the Pd(0) intermediate. You must bubble Argon directly into the solution via a submerged needle for exactly 60 minutes prior to catalyst addition.

  • Catalyst Addition: Under a positive Argon flow, add K₄[Fe(CN)₆]·3H₂O (5.0 mmol), Na₂CO₃ (10.0 mmol),[Pd(allyl)Cl]₂ (0.2 mmol, 2 mol%), and Xantphos (0.4 mmol, 4 mol%).

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 100 °C. Maintain vigorous stirring under an Argon atmosphere for 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute with EtOAc, and wash with water. Analyze via TLC (Hexane/EtOAc 2:1). Validation Check: The starting material (Rf ~0.32) must be completely absent. The product will appear as a highly fluorescent spot (Rf ~0.46) under 254 nm UV light. If starting material remains, verify your Argon seal and continue heating for 2 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black. Extract the filtrate with EtOAc, wash extensively with water (3x to remove DMAc) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Metal-Free Synthesis via Oxime Dehydration

Objective: Convert 7-methoxy-1H-indazole-3-carboxaldehyde to the carbonitrile avoiding transition metals.

Phase 1: Oxime Formation

  • Reaction: Dissolve the aldehyde (10.0 mmol) in 80% aqueous EtOH (30 mL). Add NH₂OH·HCl (15.0 mmol) and NaOAc (20.0 mmol). Stir at room temperature for 1 hour.

  • Self-Validation (IPC): Analyze via TLC (DCM/MeOH 95:5). Validation Check: The aldehyde peak must be consumed. The oxime will typically appear as two closely eluting spots representing the E and Z isomers.

  • Isolation: Concentrate to remove EtOH, extract with EtOAc, wash with water, dry over Na₂SO₄, and evaporate to yield the crude oxime.

Phase 2: Mild Dehydration 4. Reaction: Dissolve the crude oxime in anhydrous THF (40 mL) under N₂. Add Burgess reagent (12.0 mmol) in one portion. Stir at room temperature for 2 hours. 5. Self-Validation (IPC): Perform LC-MS analysis. Validation Check: Confirm the mass transition from the oxime ([M+H]⁺ 192) to the target nitrile ([M+H]⁺ 174). There should be no M+42 peaks (which would indicate unwanted acetylation from harsher reagents). 6. Workup: Quench the reaction with water, extract with EtOAc, and purify via short-path silica gel chromatography (Hexane/EtOAc gradient).

References

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. Available at:[Link]

  • Kent Academic Repository. Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate. Available at:[Link]

Sources

Optimization

Technical Support Center: Cyanation of Electron-Rich Indazoles

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Author: BenchChem Technical Support Team. Date: March 2026

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Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this portal to address the complex mechanistic and operational hurdles associated with the C–H cyanation of electron-rich indazole systems.

Direct cyanation is a highly sought-after transformation for installing the versatile nitrile pharmacophore. However, electron-rich heterocycles present unique challenges, including catalyst poisoning, regioselectivity issues, and oxidative degradation. This guide synthesizes field-proven insights, self-validating protocols, and mechanistic causality to ensure your success at the bench.

Part 1: Core Challenges & Mechanistic FAQs

Q1: Why do my electron-rich indazole substrates frequently undergo over-oxidation or dimerization instead of cyanation? A: This is a classic issue of kinetic mismatch. Electron-rich indazoles possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly susceptible to single-electron transfer (SET) oxidation. When using harsh oxidants (e.g., high-temperature O2​ or stoichiometric Ag salts), the indazole is rapidly oxidized to a radical cation. If the rate of nucleophilic or radical cyanation is slower than the rate of radical-radical coupling, the substrate will dimerize or degrade into a tar-like mixture. Causality & Fix: To prevent this, you must modulate the oxidation potential of your system. Switching to a photoredox catalytic approach using an acridinium photooxidant and trimethylsilyl cyanide (TMSCN) allows for controlled, room-temperature generation of the arene radical cation, directly trapping it with cyanide before dimerization can occur, as validated by [1].

Q2: How can I precisely control regioselectivity between the proximal (C3) and distal (C2') positions on N-aryl indazoles? A: Regioselectivity in these systems is dictated by the coordination environment of the transition metal catalyst. By default, the nitrogen atoms of the indazole core strongly coordinate to metals like Copper, directing C–H activation to the adjacent proximal C3 position. Causality & Fix: You can actively switch this regioselectivity by introducing a competing ligand. Adding Acetic Acid (AcOH) to a Cu-promoted system disrupts the proximal nitrogen coordination. The acid protonates or competes for the basic sites, forcing the metal to rely on a chelation-assisted pathway that activates the distal C2' position on the N-aryl ring. This regiodivergent "switch" mechanism was elegantly demonstrated in recent[2].

RegioSwitch Substrate Electron-Rich Indazole (N-Aryl-1H/2H-indazole) CuCat Cu(OAc)2 + O2 (Oxidative C-H Activation) Substrate->CuCat Cond1 Additive: AcOH (Disrupts Proximal Chelation) CuCat->Cond1 Switch ON Cond2 No Additive (Allows Proximal Chelation) CuCat->Cond2 Switch OFF PathA Distal C-H Activation (Phenyl Ring C-2') Cond1->PathA PathB Proximal C-H Activation (Indazole Core C-3) Cond2->PathB ProdA C-2' Cyanated Product PathA->ProdA ProdB C-3 Cyanated Product PathB->ProdB

Regiodivergent Cu-promoted cyanation pathway controlled by acetic acid additive.

Q3: Cyanide gas generation is a major safety concern. What are the safest, most effective cyano sources that won't poison my catalyst? A: Traditional sources like KCN or TMSCN can release toxic HCN gas and strongly bind to (and poison) Rh or Pd catalysts. Causality & Fix: Use electrophilic or in situ generated cyano synthons. For Rh(III) catalysis, is a bench-stable, solid electrophilic cyanating agent that prevents catalyst poisoning[3]. Alternatively, for Cu-catalyzed systems, utilizing a mixture of DMF and ammonium bicarbonate ( NH4​HCO3​ ) generates the "CN" unit in situ under oxidative conditions, completely bypassing the need for toxic cyanide salts.

Part 2: Troubleshooting Guide & Data Comparison

To assist in selecting the correct methodology for your specific electron-rich indazole, review the quantitative performance data of the three primary cyanation strategies below.

MethodologyCatalyst SystemCyanating AgentPrimary RegioselectivityAvg. Yield (Electron-Rich)Common Failure ModeCorrective Action
Chelation-Assisted [3] [Cp∗RhCl2​]2​ / AgSbF6​ NCTS (Electrophilic)Ortho (C2') on N-Aryl75–85%Catalyst poisoning by basic amines.Ensure substrates lack unprotected primary amines; use NCTS over KCN.
AcOH-Switchable [2] Cu(OAc)2​ / O2​ NH4​I
  • DMF (in situ)
Switchable (C3 or C2')65–80%Unwanted C3 iodination intermediate buildup.Increase O2​ pressure; ensure DMF is anhydrous to drive iminium formation.
Photoredox [1]Acridinium PhotooxidantTMSCN (Nucleophilic)C3 or C7 (Core)50–60%Rapid dimerization of radical cation.Dilute reaction mixture (0.05 M); reduce light intensity to slow SET rate.

Part 3: Validated Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate built-in Quality Control (QC) checkpoints to ensure mechanistic fidelity before you commit to time-consuming purification steps.

Protocol A: Rh(III)-Catalyzed Distal C-H Cyanation

Reference Standard:[3]

Mechanistic Rationale: This protocol uses Rh(III) to activate the C2' position of 2H-indazoles via a directed metalation group (the indazole nitrogen). AgSbF6​ is used to strip the chloride ligands from the Rh precatalyst, creating an open coordination site.

  • Reaction Assembly: In an oven-dried Schlenk tube under N2​ , add the 2H-indazole substrate (0.2 mmol), NCTS (0.3 mmol, 1.5 equiv), [Cp∗RhCl2​]2​ (4.0 mol %), AgSbF6​ (16 mol %), and NaOAc (0.2 mmol).

  • Solvent Addition: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE). Seal the tube.

  • Thermal Activation: Stir the mixture at 110 °C for 12 hours. Causality: High temperature is required to overcome the activation energy barrier of the strong C(sp2)−H bond cleavage.

  • System Validation (QC Checkpoint): Cool to room temperature. Extract a 10 µL aliquot, dilute in EtOAc, and run a TLC (Hexane:EtOAc 3:1). You should observe the complete consumption of the NCTS spot (UV active, strong chromophore) and the appearance of a lower-Rf product spot.

  • NMR Verification: Before full column chromatography, concentrate 50 µL of the crude mixture and take a crude 1H NMR in CDCl3​ . Self-Validation: Look for the disappearance of the doublet corresponding to the ortho-proton (C2') of the N-aryl ring (typically around 7.8–8.0 ppm). If this doublet is still integrating to 2 protons, C-H activation failed.

  • Purification: Filter through a short pad of Celite to remove Rh/Ag salts, concentrate, and purify via silica gel chromatography.

Workflow Step1 1. Reagent Assembly Indazole + Rh(III) + NCTS Step2 2. Chelation-Assisted Activation 110°C, 12h, N2 Atmosphere Step1->Step2 Step3 3. System Validation (QC) TLC & Crude NMR Monitoring Step2->Step3 Step4 4. Isolation & Verification Column Chromatography Step3->Step4

Self-validating experimental workflow for Rh(III)-catalyzed C-H cyanation.

Protocol B: Cu-Promoted Proximal (C3) Cyanation via In Situ CN Generation

Reference Standard:

Mechanistic Rationale: This protocol avoids toxic cyanide by using DMF and an ammonium source. Cu(II) oxidizes DMF to an iminium species, which reacts with ammonia to form the "CN" synthon, followed by electrophilic trapping at the highly nucleophilic C3 position of the electron-rich indazole.

  • Reaction Assembly: In a reaction vial, combine the 1H-indazole substrate (0.3 mmol), Cu(NO3​)2​⋅3H2​O (20 mol %), NH4​HCO3​ (2.0 equiv), and Ag2​CO3​ (1.0 equiv).

  • Solvent & Oxidant: Add 1.5 mL of anhydrous DMF. Equip the vial with an O2​ balloon. Causality: O2​ acts as the terminal oxidant to regenerate the active Cu(II) species from Cu(I), while Ag2​CO3​ assists in the reoxidation cycle and acts as a base.

  • Thermal Activation: Stir at 150 °C for 24 hours.

  • System Validation (QC Checkpoint): The reaction mixture will turn deep blue/green, indicating active Cu(II) turnover. If the solution crashes out as a brick-red precipitate early on, your Cu catalyst has irreversibly reduced to Cu(I) oxide (often due to insufficient O2​ pressure). Abort and restart with a fresh O2​ balloon.

  • Workup: Cool down, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers heavily with brine (5 x 10 mL) to remove residual DMF. Dry over Na2​SO4​ and purify via column chromatography.

References

  • Li, J., Shi, L., Zhang, S.-P., Wang, X.-Y., Zhu, X., Hao, X.-Q., & Song, M.-P. "Rh(III)-Catalyzed C-H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide." Journal of Organic Chemistry, 2020, 85(16), 10835-10845. URL:[Link]

  • "Regiodivergent Cu-Promoted, AcOH-Switchable Distal Versus Proximal Direct Cyanation of 1-Aryl-1H-indazoles and 2-Aryl-2H-indazoles via Aerobic Oxidative C–H Bond Activation." Journal of Organic Chemistry, 2022. URL:[Link]

  • McManus, J. B., & Nicewicz, D. A. "Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis." Journal of the American Chemical Society, 2015. URL:[Link]

  • "Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide." Chemical Communications, 2013. URL:[Link]

Sources

Troubleshooting

Indazole Synthesis Troubleshooting &amp; FAQ Support Center

Welcome to the Technical Support Center. As application scientists, we know that the indazole scaffold is a privileged pharmacophore in drug discovery, but its synthesis is notoriously plagued by regioselectivity issues...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that the indazole scaffold is a privileged pharmacophore in drug discovery, but its synthesis is notoriously plagued by regioselectivity issues and byproduct formation.

Because the indazole core exists in a tautomeric equilibrium between the 1H and 2H forms, controlling the site of reactivity requires strict manipulation of kinetic and thermodynamic parameters. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproducts and isolate your target regioisomer with high fidelity.

Quantitative Baseline: 1H- vs. 2H-Indazole Properties

Before troubleshooting, it is critical to understand the physicochemical baseline of your target. The 1H-tautomer is thermodynamically favored (ΔG is ~2.3 kcal/mol lower than the 2H-tautomer) because it preserves the full aromaticity of the benzenoid ring, whereas the 2H-form adopts a less stable ortho-quinonoid structure[1].

Table 1: Physicochemical Properties & Regioselectivity Trends

Property / Parameter1H-Indazole (e.g., 1-Methyl)2H-Indazole (e.g., 2-Methyl)
Thermodynamic Stability Higher (Favored)Lower (Disfavored)
Basicity (pKb) ~ 0.42~ 2.02
Dipole Moment (D) 1.503.40
Synthetic Control Strategy Thermodynamic EquilibrationKinetic Trapping / De novo cyclization
Optimal Base/Solvent NaH / THF (Room Temp)Weak Base / Kinetic Conditions
Section 1: Regioselectivity in Direct N-Alkylation

Q: I am consistently getting an inseparable mixture of N1 and N2 alkylated indazoles. How can I drive the reaction exclusively to the N1-isomer?

A: Direct alkylation of the indazole core is unselective because the N2 position is often more nucleophilic, leading to rapid kinetic formation of the N2-alkylated byproduct. To achieve >99% N1 selectivity, you must bypass kinetic trapping and operate strictly under thermodynamic control [2].

The Causality: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF) at room temperature provides the necessary activation energy and ionic mobility for the initially formed N2-isomer to reversibly equilibrate into the thermodynamically stable N1-isomer. Using weaker bases (like K₂CO₃) or running the reaction at low temperatures traps the kinetic N2 product, resulting in complex mixtures.

N_Alkylation SM 1H-Indazole Starting Material Kinetic Kinetic Control (Low Temp, Weak Base) SM->Kinetic Alkyl Halide Thermo Thermodynamic Control (NaH, THF, RT) SM->Thermo Alkyl Halide N1 N1-Alkyl Indazole (Thermodynamic Product) Kinetic->N1 Minor Pathway N2 N2-Alkyl Indazole (Kinetic Product) Kinetic->N2 Major Pathway Thermo->N1 Major (>99%) Thermo->N2 Minor

Workflow for controlling N1 vs N2 regioselectivity during indazole N-alkylation.

Protocol 1: Self-Validating Regioselective N1-Alkylation
  • Deprotonation: To a flame-dried flask under argon, add 1H-indazole (1.0 equiv) and anhydrous THF. Cool to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

  • Anion Maturation: Stir at 0 °C for 30 minutes. Self-Validation: Wait until H₂ gas evolution completely ceases, ensuring 100% formation of the indazolide anion.

  • Alkylation: Dropwise, add the alkylating agent (e.g., alkyl bromide, 1.1 equiv).

  • Thermodynamic Equilibration (Critical Step): Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–24 hours. Causality: This extended RT stirring is mandatory; it provides the energy for the N2-alkylated intermediate to rearrange to the N1-alkylated product.

  • Validation & Quench: Monitor the reaction by LC-MS. Do not quench until the N1:N2 ratio exceeds 99:1. Carefully quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Section 2: De Novo Synthesis – The Davis-Beirut Reaction

Q: When using the Davis-Beirut reaction to synthesize 2H-indazoles, my yields drop significantly with nitrogen-based nucleophiles, and I observe ring-opened indazolone byproducts. Why?

A: The Davis-Beirut reaction constructs 2H-indazoles via a highly reactive o-nitrosobenzylidene imine intermediate[3]. While highly efficient for alkoxy and thia-nucleophiles, nitrogen-based nucleophiles present a challenge because the resulting 3-amino-2H-indazole is electronically rich and highly susceptible to subsequent nucleophilic attack, leading to ring-opening into indazolones.

The Causality: Trace water in the reaction acts as a double-edged sword. While it can facilitate necessary proton transfers, excess water enables hydrolytic ring-opening pathways of the fused 2H-indazole.

  • Solution: Strictly maintain anhydrous basic conditions (e.g., DBU in anhydrous THF). For challenging amine nucleophiles, utilize Boc-protected linkers or S-trityl-protected primary aminothiol alkanes. These bulky protecting groups sterically shield the C3 position of the 2H-indazole core, preventing the hydrolytic ring-opening byproduct cascade.

Section 3: Transition-Metal Catalyzed Cyclizations (Ullmann-Type)

Q: During the copper-catalyzed intramolecular Ullmann cyclization of o-halohydrazones to 1H-indazoles, I am observing halogen-exchanged impurities and SNAr dimers. How do I eliminate these?

A: These specific byproducts arise from a mismatch between your catalyst and substrate, combined with poor thermal management during reagent addition[4].

The Causality:

  • Halogen Scrambling: If you use CuCl to cyclize an o-bromoaryl substrate, the high concentration of chloride ions from the catalyst can undergo Finkelstein-type exchange with the aryl bromide before the cyclization occurs, yielding a chlorinated indazole impurity.

  • SNAr Dimers: The formation of SNAr impurities (where the hydrazone attacks another molecule's halogenated carbon) is highly temperature-dependent. Fast addition of methyl hydrazine causes exothermic local overheating, providing the activation energy for intermolecular dimerization over intramolecular cyclization.

Ullmann_Cyclization SM o-Haloaryl Hydrazone Intermediate Cond1 Mismatched Catalyst (e.g., CuCl with Ar-Br) SM->Cond1 Cond2 Matched Catalyst (e.g., CuBr with Ar-Br) SM->Cond2 Cond3 Exothermic Addition (Poor Temp Control) SM->Cond3 ByP1 Halogen Scrambling (Chlorinated Impurity) Cond1->ByP1 Halide Exchange Prod 1H-Indazole (Desired Product) Cond2->Prod Clean Cyclization ByP2 SNAr Dimers (Intermolecular Attack) Cond3->ByP2 Local Overheating

Byproduct avoidance pathways in Ullmann-type intramolecular indazole cyclizations.

Protocol 2: Byproduct-Free Ullmann Cyclization to 1H-Indazole
  • Reagent Matching (Critical Step): Select a copper(I) catalyst that exactly matches the halogen of your o-halohydrazone starting material (e.g., strictly use CuBr for an o-bromoaryl hydrazone) to completely prevent halide scrambling.

  • Setup: Charge a 3-neck round-bottom flask with the hydrazone (1.0 equiv) and CuBr (0.55 equiv). Purge the vessel thoroughly with N₂.

  • Solvent & Base: Add anhydrous acetonitrile (20 volumes). Begin mechanical stirring, then add DBU (3.0 equiv) in a single portion.

  • Controlled Heating: Heat the mixture to exactly 55 °C using a temperature-controlled heating mantle. Causality: Maintaining a strict 55 °C ceiling prevents the localized overheating that provides the activation energy for intermolecular SNAr dimerization.

  • Validation: Stir for 16–24 hours. Confirm the complete disappearance of the hydrazone via HPLC before proceeding.

  • Purification: Dry load the crude mixture onto a 3:1:1 mixture of silica : activated carbon : sodium sulfate. Causality: The activated carbon is critical for sequestering the copper catalyst, preventing metal-leaching into your final API intermediate. Purify via normal-phase chromatography.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research (via PMC). Available at:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development (ACS Publications). Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 7-Methoxy-1H-indazole-3-carbonitrile in DMSO

Welcome to the advanced troubleshooting and application guide for 7-methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3). As a highly versatile heterocyclic building block, this compound is heavily utilized in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and application guide for 7-methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3). As a highly versatile heterocyclic building block, this compound is heavily utilized in medicinal chemistry for the synthesis of novel drug candidates, particularly kinase inhibitors targeting neurological disorders[1].

While the 1H-indazole scaffold is thermodynamically stable[1], researchers frequently encounter critical stability, precipitation, and degradation issues when formulating and storing this compound in Dimethyl Sulfoxide (DMSO). This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your experimental workflows.

Core Troubleshooting Workflows

Issue A: Unexplained Loss of Potency in Biological Assays (The Precipitation Problem)

The Causality: DMSO is a polar aprotic solvent that readily dissolves the hydrophobic indazole core. However, DMSO is exceptionally hygroscopic. When a frozen stock solution is repeatedly opened or exposed to ambient air before reaching room temperature, it rapidly absorbs atmospheric moisture[2]. Water acts as an anti-solvent for 7-methoxy-1H-indazole-3-carbonitrile. This influx of water drastically reduces the solubility limit, pushing the solution into a metastable supersaturated state[2]. Eventually, the activation energy for nucleation is overcome, and the compound crashes out of solution as micro-crystals[3]. This results in a significantly lower actual concentration than the nominal concentration, causing false negatives in downstream screening assays[3].

G A Anhydrous Stock (7-methoxy-1H-indazole-3-carbonitrile) B Freeze-Thaw Cycles (Exposure to ambient humidity) A->B C Water Uptake by DMSO (Hygroscopic effect) B->C D Metastable Supersaturation (Reduced compound solubility) C->D E Irreversible Precipitation (Loss of active concentration) D->E

Mechanism of precipitation induced by freeze-thaw cycles and water uptake in DMSO.

Self-Validating Detection Protocol: To confirm if your stock has been compromised by micro-precipitation, execute the following validation loop:

  • Thaw the suspect DMSO stock solution completely at room temperature (20–25°C). Do not heat above 30°C to prevent thermal degradation.

  • Centrifuge the vial at 10,000 × g for 10 minutes to pellet any suspended micro-precipitates.

  • Carefully aspirate 5 µL from the top 10% of the supernatant.

  • Dilute the sample in your analytical mobile phase (e.g., 50:50 Acetonitrile:Water) and quantify via LC-MS or UV-Vis against a freshly prepared standard curve.

  • Validation Check: If the measured concentration is >5% lower than the nominal concentration, irreversible precipitation has occurred. Discard the stock.

Issue B: Chemical Degradation (Nitrile Hydrolysis)

The Causality: The carbonitrile group (-C≡N) at the 3-position is electrophilic at the carbon atom. In the presence of water (absorbed by wet DMSO) and trace impurities (which can act as weak acids or bases), the nitrile undergoes nucleophilic attack by water[4]. This forms an unstable imidic acid tautomer that rapidly isomerizes into a primary amide (7-methoxy-1H-indazole-3-carboxamide). Further hydrolysis yields the carboxylic acid[4]. Because the 3- and 7- positions are critical sites for structure-activity relationships[1], this hydrolysis completely alters the compound's ability to act as a hydrogen bond acceptor, destroying its pharmacological profile.

G A 3-Carbonitrile (Active Scaffold) C 3-Carboxamide (Intermediate) A->C Hydrolysis B H2O + Trace Acid/Base (From wet DMSO) B->C Catalyzes D 3-Carboxylic Acid (Inactive Degradant) C->D Further Hydrolysis

Hydrolysis pathway of the 3-carbonitrile group in the presence of wet DMSO.

Self-Validating Monitoring Protocol:

  • Extract a 2 µL aliquot of the aged DMSO stock.

  • Run an LC-MS analysis using a standard C18 column with a water/methanol gradient.

  • Validation Check: Monitor for the parent mass of 7-methoxy-1H-indazole-3-carbonitrile (173.17 g/mol )[1]. Scan specifically for +18 m/z (191.17 g/mol , indicating the primary amide) or +19 m/z (192.17 g/mol , indicating the carboxylic acid). The presence of these peaks confirms solvent-induced hydrolysis.

Quantitative Data & Storage Standards

To prevent the issues outlined above, adhere strictly to the following validated storage metrics for 7-methoxy-1H-indazole-3-carbonitrile.

ParameterRecommended StandardScientific Rationale
Solvent Quality Anhydrous DMSO (≥99.9%, ≤0.005% H₂O)Minimizes the anti-solvent effect and deprives the nitrile hydrolysis reaction of its primary substrate.
Long-Term Storage -80°C (Up to 2 years)Low thermal energy halts kinetic degradation pathways and prevents base-catalyzed hydrolysis[5].
Short-Term Storage -20°C (Up to 1 year)Suitable for intermediate storage, provided vials are purged with inert gas (Argon/N₂)[5].
Working Temperature Room Temp (20–25°C)Prevents DMSO from freezing (DMSO freezing point is ~18.5°C). Cold DMSO absorbs moisture faster when opened.
Freeze-Thaw Limit Maximum 1 CyclePrevents cumulative hygroscopic water uptake and the resulting metastable supersaturation[2].

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when added to the cell culture medium, even if the DMSO stock is perfectly clear? A: 7-methoxy-1H-indazole-3-carbonitrile is highly hydrophobic. When a concentrated DMSO stock is injected directly into aqueous biological media, the rapid solvent exchange causes localized supersaturation, forcing the compound to "crash out" before it can disperse. Solution: Perform a serial dilution in intermediate solvents, or pre-mix the DMSO aliquot with a compatible surfactant (e.g., Tween-80 or BSA) before adding it to the final media.

Q: Can I use sonication to redissolve a precipitated DMSO stock? A: It is highly discouraged. While acoustic sonication can redissolve some precipitates by adding kinetic energy, it does not remove the absorbed water that caused the issue[2]. The solution will likely re-precipitate upon cooling. Furthermore, the localized heat generated by sonication accelerates the hydrolysis of the carbonitrile group. It is always safer to prepare a fresh stock.

Q: Does the methoxy group at the 7-position impact the compound's stability in solution? A: Yes. The methoxy group acts as an electron-donating group via resonance. While this is highly beneficial for biological activity—acting as a crucial hydrogen bond acceptor in kinase hinge regions[1]—it also subtly increases the electron density of the indazole core. This can make the ring system more susceptible to electrophilic stress if stored improperly in degraded solvents.

Sources

Troubleshooting

Technical Support Center: Regioselective Functionalization of Methoxyindazoles

Welcome to the technical support center for the regioselective functionalization of methoxyindazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of methoxyindazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing substituted methoxyindazole scaffolds. The indazole core is a well-established pharmacophore, but achieving predictable and high-yielding functionalization, especially with the influence of a methoxy substituent, presents common challenges.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental issues with a focus on the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the functionalization of methoxyindazoles, from N-alkylation to C-H functionalization.

FAQ 1: N-Alkylation - The N1 vs. N2 Isomer Problem

Question: "My N-alkylation of 5-methoxy-1H-indazole is giving me an inseparable mixture of N1 and N2 isomers. How can I selectively obtain the desired regioisomer?"

Answer: This is the most frequent challenge in indazole chemistry. The indazole anion is an ambient nucleophile, leading to two potential products. The regioselectivity is a delicate balance between thermodynamic and kinetic control, heavily influenced by your choice of base, solvent, and the steric/electronic nature of the indazole substituents.[3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][4]

Caption: Decision workflow for troubleshooting N1/N2 regioselectivity.

  • For the N1 Isomer (Thermodynamic Product): The most reliable method is using a strong, non-coordinating hydride base in a non-polar aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective and has been shown to provide excellent N1-selectivity for a wide range of indazole substrates.[2][3]

    • Causality: NaH irreversibly deprotonates the indazole. In a solvent like THF, the resulting sodium-indazole salt exists as a tight ion pair. Steric hindrance generally makes the N1 position more accessible, leading to the thermodynamically favored product.[5][6] Weaker bases like K₂CO₃ in polar solvents like DMF often lead to mixtures.[3]

  • For the N2 Isomer (Kinetic Product):

    • Mitsunobu Reaction: This method, employing an alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), frequently yields the N2-isomer as the major product.[3]

    • Substituent Effects: The position of your methoxy group is critical. A substituent at the C7 position, such as a methoxy group, can sterically hinder the N1 position, thus directing alkylating agents to N2.[3][7] This effect is even more pronounced with bulky or electron-withdrawing groups at C7, which can confer ≥96% N2 selectivity.[2][4]

FAQ 2: Electrophilic Substitution on the Benzene Ring

Question: "I'm trying to brominate 5-methoxy-1H-indazole with NBS, but I'm getting a mixture of products and low yield. Where should the bromine add, and how can I improve the selectivity?"

Answer: This is a classic case of competing directing effects. You have two main influencing factors: the activating, ortho, para-directing methoxy group and the inherent reactivity of the indazole nucleus.

  • Methoxy Group: As a powerful electron-donating group, it strongly activates the positions ortho and para to it for electrophilic aromatic substitution (SEAr). For 5-methoxyindazole, this means the C4 and C6 positions are highly activated.

  • Indazole Ring: The pyrazole portion deactivates the fused benzene ring towards electrophiles compared to benzene itself. However, among the available positions, reactivity is generally highest at C3, followed by C5 and C7.[8]

The outcome depends on which effect dominates under your reaction conditions. In the case of 5-methoxyindazole, the powerful activation by the methoxy group at C4 and C6 often overrides the indazole's intrinsic preferences.

IssueProbable CauseRecommended Solution
Mixture of Isomers (e.g., C4, C6, and C7-halogenated) Methoxy activation and inherent indazole reactivity are competitive. Reaction may be too harsh.Use milder conditions. N-Halosuccinimides (NBS, NCS, NIS) in a solvent like hexafluoroisopropanol (HFIP) can enhance reactivity and selectivity under mild conditions without a catalyst.[9] Try running the reaction at 0°C or room temperature.
Low Yield / No Reaction The deactivating effect of the protonated pyrazole ring under acidic conditions inhibits SEAr.N-protection is key. Protecting the indazole nitrogen (e.g., with a Boc or SEM group) makes the system more electron-rich and prevents protonation, favoring substitution on the benzene ring.
Functionalization at C3 instead of Benzene Ring C3 is often the most kinetically favorable position for halogenation on an unprotected indazole.[8]Protect the N1 position first. This often deactivates the C3 position sufficiently to allow for selective functionalization on the carbocyclic ring, guided by the methoxy group.
FAQ 3: C3-Position Functionalization

Question: "I need to introduce an aryl group at the C3 position of 6-methoxyindazole. Direct arylation isn't working. What's the best strategy?"

Answer: Direct C-H functionalization at C3 can be challenging due to competing N-functionalization and potential reactions on the activated benzene ring. A more robust and regioselective approach is a two-step "cross-coupling" strategy.

C3_Arylation start Start: 6-Methoxy-1H-indazole step1 Step 1: N-Protection (e.g., SEM-Cl, NaH, THF) start->step1 step2 Step 2: C3-Halogenation (e.g., I2, KOH, DMF) step1->step2 step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, Base) step2->step3 step4 Step 4: Deprotection (e.g., TBAF or HCl) step3->step4 product Product: 3-Aryl-6-Methoxy-1H-indazole step4->product

Caption: A reliable workflow for C3-arylation of methoxyindazoles.

  • Why this works: This strategy decouples the challenges.

    • N-Protection: Prevents side reactions at the nitrogen atoms and can facilitate the subsequent C3-functionalization.

    • C3-Iodination: Introduction of a halogen, typically iodine, at the C3 position is a well-established transformation. Using I₂ and KOH in DMF is a common method.[10] This "handle" is perfect for cross-coupling.

    • Suzuki-Miyaura Coupling: This powerful palladium-catalyzed reaction forms a C-C bond between your C3-iodoindazole and a wide variety of arylboronic acids.[10][11][12] It is highly reliable and tolerates many functional groups.[13]

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on the specific substrate.

Protocol 1: Highly Selective N1-Alkylation of 5-Methoxy-1H-indazole

This protocol is designed to favor the thermodynamically controlled N1-isomer.

Materials:

  • 5-Methoxy-1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxy-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature (or gently heat to 50 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[3]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated 5-methoxyindazole.

Protocol 2: Regioselective C4-Bromination of N1-SEM-Protected 5-Methoxyindazole

This protocol leverages the powerful directing effect of the methoxy group after protecting the indazole nitrogen.

Materials:

  • N1-SEM-protected 5-methoxyindazole

  • N-Bromosuccinimide (NBS)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve N1-SEM-protected 5-methoxyindazole (1.0 equiv) in HFIP.

  • Reagent Addition: Add NBS (1.05 equiv) in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC (usually complete within 1-2 hours).

  • Quenching: Dilute the reaction mixture with DCM and wash with saturated aqueous Na₂S₂O₃ to remove any unreacted bromine species.

  • Wash: Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography if necessary. This method often gives very clean conversion to the C4-bromo product.[9]

Protocol 3: C3-Arylation of 6-Methoxy-1H-indazole via Suzuki Coupling

This three-step protocol provides a reliable route to C3-functionalized indazoles.

Step A: N-Protection (as described in FAQ 3)

Step B: C3-Iodination

  • Setup: Dissolve N-protected 6-methoxyindazole (1.0 equiv) in DMF.

  • Base: Add powdered potassium hydroxide (KOH, 3.0 equiv).

  • Iodination: Add iodine (I₂, 1.5 equiv) portion-wise. The dark color should dissipate as the reaction proceeds.

  • Reaction: Stir at room temperature until TLC indicates full consumption of the starting material.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with aqueous Na₂S₂O₃, water, and brine. Dry over Na₂SO₄ and concentrate. Purify by chromatography.

Step C: Suzuki Coupling

  • Setup: In a flask, combine the C3-iodo-N-protected-6-methoxyindazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.5 equiv).[10][13]

  • Catalyst: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.05 equiv).[10]

  • Solvent: Add a solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture (e.g., to 80-90 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layers with water and brine.

  • Purification & Deprotection: Dry and concentrate the organic phase. Purify the crude product by flash chromatography. The N-protecting group can then be removed under standard conditions (e.g., TBAF for SEM group) to yield the final product.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14746-14757. [Link]

  • Chen, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4585-4591. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Cunningham, M. L., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 14(2), 163-171. [Link]

  • Daugulis, O. (2005). A General and Practical Method for the Transition-Metal-Catalyzed Ortho-Arylation of Substituted Anilines.
  • El Kazzouli, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems. Molecules, 26(19), 5805. [Link]

  • Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Mosrin, M., & Knochel, P. (2009). Regio- and Chemoselective Metalations of Chloropyrimidines Derivatives using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. Application to the Synthesis of Mepanipyrim. Chemistry – A European Journal, 15(6), 1468-1477.
  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and arene-anion chemistry at your desk. Chemical Reviews, 90(6), 879-933.
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. [Link]

  • Various Authors. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4983. [Link]

  • BenchChem. (2025). Application Note: Protocol for Suzuki Coupling of 1-Methoxy-4-bromo-2-naphthoic acid. BenchChem.
  • Winkle, M. R., & Ronald, R. C. (1982). Regioselective metalation reactions of some substituted (methoxymethoxy)arenes. The Journal of Organic Chemistry, 47(11), 2101–2108.
  • Yadav, D., et al. (2023). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 19, 1684-1691. [Link]

  • Zask, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • BenchChem. (2025).
  • Zask, G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Daugulis, O., et al. (2009). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Patra, T., et al. (2016). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1H-Indazole-3-Carboxaldehyde Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and methodology reference for researchers and drug development professionals synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and methodology reference for researchers and drug development professionals synthesizing 1H-indazole-3-carboxaldehydes. These intermediates are highly prized pharmacophores, acting as critical precursors for polyfunctionalized 3-substituted indazoles found in marketed kinase inhibitors such as axitinib and pazopanib[1].

Part 1: The Mechanistic Rationale (Why Standard Methods Fail)

A common early-career mistake is attempting a direct Vilsmeier-Haack formylation at the C3 position of the indazole core. This approach is fundamentally ineffective due to the electron-deficient nature of the indazole pyrazole ring compared to standard indoles[1].

To bypass this limitation, the industry standard relies on a "scaffold hopping" strategy : the nitrosation of indoles in a slightly acidic environment[2]. The causality of this reaction follows a strict cascade:

  • C3-Nitrosation: The active NO⁺ species attacks the electron-rich C3 position of the indole, forming an oxime intermediate[3].

  • Ring Opening: The oxime promotes the nucleophilic addition of water at the C2 position, triggering the opening of the heterocyclic ring[3].

  • Ring Closure: A subsequent dehydration and rearrangement force the ring to close, yielding the thermodynamically stable 1H-indazole-3-carboxaldehyde[4].

Mechanism A Indole Derivative (Starting Material) C C3-Nitrosation (Oxime Intermediate) A->C + NO+ B Nitrosating Agent (NaNO2 + HCl) B->C Generates NO+ D Water Addition & Ring Opening C->D H2O attack at C2 E Ring Closure & Dehydration D->E Rearrangement F 1H-Indazole-3-carboxaldehyde (Target Product) E->F -H2O

Mechanistic pathway of indole nitrosation to 1H-indazole-3-carboxaldehyde.

Part 2: Self-Validating Experimental Protocol

To prevent the most widespread pitfall—dimerization of the starting material—a reverse addition protocol is mandatory[1]. By adding the indole slowly to an excess of the nitrosating agent, the local concentration of unreacted indole remains near zero, preventing it from attacking the highly reactive oxime intermediate.

Step-by-Step Methodology:

  • Nitrosating Agent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve NaNO₂ (8.0 equiv, e.g., 550 mg for a 1 mmol scale) in a mixture of deionized water (4 mL) and DMF (3 mL) at 0 °C (ice bath)[4].

    • Slowly add 2 N aqueous HCl (2.7 to 7.0 equiv) dropwise. Keep the mixture under an argon atmosphere for 10 minutes[5].

    • Validation Checkpoint: The solution should remain clear to pale yellow. Gentle bubbling indicates the active generation of the required NO⁺ species.

  • Reverse Addition (Critical Step):

    • In a separate flask, dissolve the indole derivative (1.0 equiv) in DMF (3 mL)[4].

    • Using a syringe pump, add this indole solution to the nitrosating mixture at 0 °C over a strict 2-hour period [4].

    • Validation Checkpoint: TLC analysis during the addition should show immediate consumption of the indole[1]. The reaction mixture should turn yellow/orange. If the solution turns dark red or brown, your addition rate is too fast.

  • Ring Closure & Maturation:

    • Adjust the temperature based on the electronic nature of the indole (See Table 1). Electron-neutral indoles require heating to 50 °C, while electron-deficient indoles (e.g., 6-nitroindole) require heating to 80 °C for 6 to 48 hours[1],[5].

    • Validation Checkpoint: Monitor the disappearance of the oxime intermediate via TLC.

  • Work-up & Purification:

    • Cool the mixture to room temperature. Extract with ethyl acetate (3 x 25 mL)[2].

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure[5]. Purify the crude product by silica gel column chromatography[2].

Part 3: Quantitative Data & Reaction Parameters

Table 1: Substrate-Specific Optimization Guidelines

Substrate TypeExample Starting MaterialAddition TempMaturation TempExpected YieldPrimary Pitfall
Electron-Rich 7-Methylindole0 °C20 °C - 25 °C~72%Rapid dimerization (dark red precipitate)[6]
Electron-Neutral Indole0 °C50 °C80 - 90%Incomplete oxime conversion[1]
Electron-Deficient 6-Nitroindole0 °C80 °C77 - 96%Stalled reaction; requires prolonged heating[1],[5]
Acid-Sensitive 5-NHBoc-indole0 °C50 °C~78%Boc deprotection if >2.7 eq HCl is used[3]
Part 4: Troubleshooting Guides & FAQs

Q1: My reaction yielded a dark red/brown precipitate and very little product. What happened? A: You are observing the formation of dimeric byproducts. This occurs when the unreacted indole acts as a nucleophile and attacks the highly reactive oxime (or nitroso) intermediate before the water-driven ring-opening step can occur[7]. Causality & Fix: This is a localized stoichiometry failure caused by adding the indole too quickly. You must strictly adhere to the reverse addition method: add the indole to a massive excess of the nitrosating agent using a syringe pump over at least 2 hours at 0 °C[4],[6].

Q2: TLC shows my starting material is gone, but the reaction is stalled at an intermediate. How do I drive it to completion? A: The stalled intermediate is likely the oxime or the ring-opened species[3]. Causality & Fix: The final ring-closure step is highly dependent on the nucleophilicity of the nitrogen. Electron-withdrawing groups (e.g., halogens, nitro groups) deactivate the system, raising the activation energy required for ring closure. Increase the maturation temperature to 50 °C or 80 °C and extend the reaction time to 6–48 hours[1],[5].

Q3: I am detecting a carboxylic acid byproduct. How do I prevent over-oxidation? A: The formation of 1H-indazole-3-carboxylic acid is a known side reaction caused by the dediazoniation process followed by oxidation in the presence of dissolved oxygen[4]. Causality & Fix: The newly formed aldehyde is susceptible to oxidation by ambient O₂ or excess NOₓ species at elevated temperatures. To suppress this, rigorously degas your solvents and maintain a strict Argon atmosphere throughout the reaction and work-up[2].

Q4: Can I use this protocol for indoles with acid-sensitive protecting groups? A: Yes, but with precise stoichiometric control. The protocol is considered "mildly acidic." Substrates like 5-NHBoc-indole have been successfully converted to 5-NHBoc-1H-indazole-3-carboxaldehyde in 78% yield without cleaving the Boc group[3]. Ensure you do not exceed the recommended 2.7 equivalents of 2N HCl for sensitive substrates[4].

Troubleshooting Start Issue: Low Yield or Impurities Q1 Dark Red/Brown Precipitate? Start->Q1 A1 Fix: Decrease addition rate. Use syringe pump (2h) at 0°C. Q1->A1 YES Q2 Stalled at Oxime Intermediate? Q1->Q2 NO Success Optimal Yield Achieved A1->Success A2 Fix: Increase maturation temperature (50°C - 80°C). Q2->A2 YES Q3 Carboxylic Acid Byproduct? Q2->Q3 NO A2->Success A3 Fix: Exclude oxygen. Purge system with Argon. Q3->A3 YES Q3->Success NO A3->Success

Troubleshooting logic tree for optimizing indazole-3-carboxaldehyde synthesis.

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 7-Methoxy-1H-indazole-3-carbonitrile

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the yield and purity of 7-methoxy-1H-indazole-3-carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are optimizing the yield and purity of 7-methoxy-1H-indazole-3-carbonitrile . This heterocyclic aromatic building block is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors and various antineoplastic agents[1][2].

Achieving >99% purity requires stringent control over regioselectivity during functionalization and the suppression of hydrolysis during cyanation. This guide provides mechanistic troubleshooting, validated protocols, and data-driven optimization strategies.

Mechanistic Pathway & Critical Quality Attributes (CQAs)

The synthesis of 7-methoxy-1H-indazole-3-carbonitrile typically proceeds via a multi-step sequence starting from 2-methoxy-6-methylaniline. The critical purity-determining step is the introduction of the carbonitrile group at the C3 position, which is sterically and electronically demanding[1]. Direct cyanation often requires a 3-haloindazole intermediate (e.g., 3-iodo-7-methoxy-1H-indazole)[3].

Pathway A 2-Methoxy-6-methylaniline (Starting Material) B 7-Methoxy-1H-indazole (Core Formation) A->B Diazotization & Cyclization C 3-Iodo-7-methoxy-1H-indazole (Halogenation) B->C I2, KOH (Regioselective) D 7-Methoxy-1H-indazole- 3-carbonitrile (Target) C->D K4[Fe(CN)6], Pd cat. Xantphos, Heat F Impurity: Pd Black / Metal Residues C->F Catalyst Degradation E Impurity: 7-Methoxy-1H-indazole- 3-carboxylic acid D->E H2O / Base / Heat (Hydrolysis)

Fig 1: Synthetic workflow and primary impurity generation pathways for 7-methoxy-1H-indazole-3-carbonitrile.

Troubleshooting Guide & FAQs

Q1: My final product contains a highly polar impurity that streaks on TLC and elutes early on Reverse-Phase HPLC. What is it, and how do I remove it? A1: This is almost certainly 7-methoxy-1H-indazole-3-carboxylic acid [4][5].

  • Causality: The carbonitrile group at the C3 position is highly susceptible to hydrolysis when exposed to water and base (e.g., Na2CO3) at elevated temperatures during the cyanation step.

  • Solution: Ensure strict control of water equivalents if using a biphasic system, or switch to a rigorously anhydrous solvent system. To remove this impurity from your current batch, perform an aqueous workup: dissolve the crude mixture in ethyl acetate and wash with saturated aqueous NaHCO3. The carboxylic acid will partition into the aqueous layer, leaving the highly pure carbonitrile in the organic phase.

Q2: I am observing unreacted 3-iodo-7-methoxy-1H-indazole in my final mixture. Increasing the reaction time only degrades the product. How can I drive the reaction to completion? A2: The persistence of the aryl iodide indicates that the catalytic cycle has stalled, likely due to catalyst deactivation (formation of Pd black) or poor oxidative addition.

  • Causality: Traditional cyanation using KCN or NaCN can poison palladium catalysts. Furthermore, oxygen ingress rapidly oxidizes electron-rich phosphine ligands like Xantphos.

  • Solution: Switch your cyanide source to Potassium ferrocyanide (K4[Fe(CN)6]·3H2O) [6]. It is non-toxic and releases cyanide slowly, preventing catalyst poisoning. Additionally, you must rigorously degas your solvent (DMAc/H2O) by bubbling Argon through it for at least 1 hour prior to adding the palladium catalyst.

Q3: The product has a grey/dark tint, and elemental analysis shows high heavy metal content. How do I achieve pharmaceutical-grade purity? A3: The discoloration is caused by colloidal palladium (Pd black).

  • Causality: At the end of the cross-coupling cycle, Pd(0) can aggregate into insoluble nanoparticles if not properly ligated or removed during workup.

  • Solution: Treat the organic phase with a metal scavenger such as SiliaMetS® Thiol or QuadraPure® TU (10-20 wt%) and stir at 40°C for 2 hours before filtration through a pad of Celite. Follow this with recrystallization from hot ethanol/water to achieve >99.5% purity.

Quantitative Data: Optimization of Cyanation Conditions

To establish a self-validating system, compare your reaction parameters against our optimized matrix below. The use of K4[Fe(CN)6] combined with a bidentate ligand (Xantphos) provides superior purity profiles by minimizing the local concentration of free cyanide[6].

EntryCyanide SourceCatalyst SystemSolvent / TempConversion (%)Purity (HPLC Area %)Major Impurity
1Zn(CN)2Pd(PPh3)4 (10 mol%)DMF, 120°C78%82%Unreacted Iodide
2KCNPd(OAc)2 / dppfNMP, 100°C45%60%Catalyst Poisoning
3K4[Fe(CN)6][Pd(allyl)Cl]2 / XantphosDMAc/H2O, 100°C>99%91%3-Carboxylic Acid
4 K4[Fe(CN)6] [Pd(allyl)Cl]2 / Xantphos DMAc (Degassed), 100°C >99% >98% None detected

Step-by-Step Methodology: High-Purity Cyanation Protocol

This protocol is adapted from state-of-the-art non-toxic cyanation methodologies to ensure maximum purity of the 7-methoxy-1H-indazole-3-carbonitrile[6].

Reagents & Equipment:

  • 3-Iodo-7-methoxy-1H-indazole (1.0 equiv, 10 mmol)

  • K4[Fe(CN)6]·3H2O (0.2 equiv, 2 mmol) (Note: 1 mole of ferrocyanide provides 6 moles of CN-)

  • Allylpalladium(II) chloride dimer ([Pd(allyl)Cl]2) (2.5 mol%)

  • Xantphos (5.0 mol%)

  • Na2CO3 (1.0 equiv, 10 mmol)

  • Anhydrous DMAc (Dimethylacetamide) (0.2 M)

Step-by-Step Execution:

  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-7-methoxy-1H-indazole, K4[Fe(CN)6]·3H2O, and Na2CO3. Add anhydrous DMAc. Bubble ultra-pure Argon gas directly through the suspension for exactly 60 minutes. Self-Validation: Failure to degas will result in a rapid color change to black upon heating, indicating catalyst death.

  • Catalyst Addition: Under a positive flow of Argon, quickly add [Pd(allyl)Cl]2 and Xantphos. Seal the flask with a Teflon-lined screw cap.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100°C for 16 hours. The mixture should maintain a yellow/orange hue.

  • Quench & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (3x volume) and wash with distilled water (3x) to remove DMAc and inorganic salts. Wash the organic layer with saturated aqueous NaHCO3 to extract any trace 7-methoxy-1H-indazole-3-carboxylic acid[4].

  • Scavenging: Add 15 wt% of a silica-based thiol scavenger to the organic layer. Stir at 40°C for 2 hours. Filter through a tightly packed Celite pad.

  • Crystallization: Concentrate the filtrate in vacuo. Recrystallize the crude solid from a boiling mixture of Ethanol/Water (80:20). Cool slowly to 4°C to yield highly pure 7-methoxy-1H-indazole-3-carbonitrile as off-white needles.

Purification Decision Tree

Use the following logic gate to isolate and resolve purity deviations post-synthesis.

DecisionTree Start HPLC Analysis of Crude Q1 Is Purity > 98%? Start->Q1 Pass Proceed to Final Drying Q1->Pass Yes Fail Identify Major Impurity Q1->Fail No Imp1 Early Eluting / Polar (Carboxylic Acid) Fail->Imp1 Imp2 Late Eluting / Non-Polar (Unreacted Iodide) Fail->Imp2 Imp3 High Baseline / Color (Pd Black) Fail->Imp3 Act1 Aqueous NaHCO3 Wash (pH 8-9) Imp1->Act1 Act2 Silica Gel Chromatography (Hexane/EtOAc) Imp2->Act2 Act3 Thiol Scavenger & Celite Filtration Imp3->Act3

Fig 2: Decision tree for identifying and resolving specific impurities in the final product.

References

  • Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile". Organic Syntheses. Available at:[Link]

  • ResearchGate. "Preparation of 1H‐Indazole‐3‐Carbonitrile". ResearchGate. Available at:[Link]

  • PubChemLite. "7-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3)". Université du Luxembourg. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of different indazole-based kinase inhibitors

Comparative Efficacy of Indazole-Based Kinase Inhibitors: A Technical Guide for Drug Development Introduction The indazole ring system has emerged as a "privileged scaffold" in the rational design of small-molecule kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Indazole-Based Kinase Inhibitors: A Technical Guide for Drug Development

Introduction The indazole ring system has emerged as a "privileged scaffold" in the rational design of small-molecule kinase inhibitors. Functioning as a robust bioisostere for phenol and indole, the indazole core possesses unique hydrogen bond donor (NH) and acceptor (N) capabilities. This dual functionality allows it to mimic the adenine ring of ATP, forming critical bidentate interactions with the highly conserved hinge region of the kinase catalytic domain, as detailed in the1 [1].

This guide provides an objective, data-driven comparison of established FDA-approved indazole inhibitors against emerging clinical and preclinical derivatives. It details the mechanistic causality behind their efficacy and outlines the self-validating experimental protocols required for rigorous laboratory evaluation.

Mechanistic Grounding: The Indazole Pharmacophore

Kinase inhibitors are broadly classified by their binding modes. Many indazole-based compounds operate as Type I or Type II inhibitors. The indazole nitrogen atoms anchor the molecule to the hinge region (e.g., interacting with the backbone amide of Cys919 in VEGFR-2). Substituents attached to the indazole core are then strategically directed into the hydrophobic pockets (such as "hydrophobic pocket II" exposed in the DFG-out conformation) to dictate kinase selectivity.

For instance, the multi-kinase efficacy of Axitinib against VEGFR1-3 and PDGFR is driven by its ability to stabilize specific inactive kinase conformations while maintaining high lipophilic efficiency, a concept supported by2 [2].

VEGFR_Pathway VEGF VEGF Ligand (Pro-Angiogenic) VEGFR2 VEGFR-2 Kinase (Transmembrane Receptor) VEGF->VEGFR2 Binds & Dimerizes PLCg PLC-γ Pathway VEGFR2->PLCg Phosphorylation PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAS / RAF / MAPK Pathway VEGFR2->MAPK Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR2 Competitive ATP Inhibition Angiogenesis Cell Proliferation & Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling cascade and the targeted intervention point of indazole-based kinase inhibitors.

Comparative Efficacy: Quantitative Landscape

When benchmarking indazole derivatives, the half-maximal inhibitory concentration (IC50) against primary targets like VEGFR-2 provides the baseline for biochemical efficacy. The table below synthesizes in vitro data comparing FDA-approved therapies with novel experimental derivatives, benchmarked against3 [4].

Table 1: Comparative IC50 Values of Indazole-Based Inhibitors against VEGFR-2

CompoundClinical StatusPrimary TargetsVEGFR-2 IC50 (nM)Structural Notes
Axitinib FDA ApprovedVEGFR1/2/3, PDGFR, c-KIT0.21H-indazole core; highly potent Type I/II hybrid
Pazopanib FDA ApprovedVEGFR1/2/3, PDGFR, FGFR302H-indazole core; optimized for broader multikinase inhibition
Linifanib Phase IIIVEGFR, PDGFR4ATP-competitive; effective in mutant-dependent cells
6-Bromo-1H-indazole (W4) PreclinicalVEGFR-2< 5Halogenation at C6 increases lipophilic pocket binding

Structure-Activity Relationship (SAR) Causality

The efficacy differences highlighted in Table 1 are not arbitrary; they are governed by strict SAR principles, a core concept highlighted by4 [3].

  • Halogenation Effects: The addition of a bromine atom at the 6-position of the 1H-indazole core significantly enhances potency. The bulky, lipophilic bromine atom displaces water molecules in the deep hydrophobic pocket of VEGFR-2, leading to an entropically favored binding event.

  • N-Substitution: Modulating the N1 or N2 positions shifts the tautomeric equilibrium of the indazole. Recent developments in N1-benzoylated 5-(4-pyridinyl)indazole derivatives have shown that bulky benzoyl groups can completely abolish VEGFR activity, instead shifting selectivity toward understudied kinases like Haspin and Clk4 by exploiting subtle differences in their ATP-binding site topology.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness in drug discovery, biochemical and cellular assays must be designed as self-validating systems. The following protocols incorporate intrinsic quality controls to guarantee that the observed IC50 values are artifacts of true target engagement, not assay interference.

Protocol A: Luminescent VEGFR-2 Kinase Assay (Biochemical Validation)

Causality: This assay measures the depletion of ATP and subsequent generation of ADP. By coupling ADP production to a luciferase reaction, we avoid radioactive isotopes while achieving a high signal-to-background ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human VEGFR-2 kinase domain and poly(Glu,Tyr) substrate to optimal concentrations determined by prior Michaelis-Menten titration.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitors in 100% DMSO. Transfer to a 384-well plate to achieve a final assay DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Reaction Initiation: Add the enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding (crucial for accurately assessing slow-binding Type II inhibitors). Initiate the reaction by adding ATP at its apparent Km value (ensuring competitive inhibitors are accurately assessed).

  • Incubation & Quenching: Incubate for 60 minutes. Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate luminometer.

  • Self-Validation & Analysis: Calculate the Z'-factor using vehicle (1% DMSO, full activity) and no-enzyme (background) controls. A Z' > 0.6 validates the run. Plot percent inhibition vs. log[inhibitor] using a 4-parameter logistic regression to derive the IC50.

Kinase_Workflow Prep 1. Reagent Prep Kinase, Substrate, ATP Incubate 3. Kinase Reaction Enzyme + Inhibitor + ATP Prep->Incubate Compound 2. Compound Dilution Indazole Series in 1% DMSO Compound->Incubate Pre-incubation Detection 4. Luminescence Detection ADP-to-ATP Conversion Incubate->Detection Quench Reaction Analysis 5. Data Analysis IC50 & Z'-Factor Validation Detection->Analysis Dose-Response Curve

Self-validating high-throughput luminescent workflow for evaluating kinase inhibitor IC50 values.

Protocol B: HUVEC Proliferation Assay (Cellular Translation)

Causality: Biochemical potency must translate across the cell membrane. Human Umbilical Vein Endothelial Cells (HUVECs) rely heavily on VEGFR-2 signaling for proliferation, making them the ideal phenotypic model.

  • Seeding: Seed HUVECs at 3,000 cells/well in a 96-well plate using endothelial basal medium supplemented with 2% FBS. Starve overnight to synchronize the cell cycle.

  • Stimulation & Treatment: Pre-treat cells with serial dilutions of indazole inhibitors for 1 hour. Stimulate with 50 ng/mL recombinant human VEGF-A.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add MTT reagent. The metabolic reduction of MTT to formazan by viable cells provides a direct, quantifiable readout of anti-angiogenic efficacy.

References

  • Roskoski, R. et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Brożek, A. et al. "Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase." MDPI.
  • PharmaBlock Sciences. "Indazoles in Drug Discovery." PharmaBlock.
  • BenchChem. "Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition." BenchChem.

Sources

Comparative

Validating the Biological Target of 7-Methoxy-1H-Indazole-3-Carbonitrile Derivatives: A Comparative Guide to In Vitro CRAC Channel Assays

Introduction: The Indazole Scaffold in Target Discovery 7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a highly privileged heterocyclic building block utilized extensively in pharmaceutical research[1]. While...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Target Discovery

7-Methoxy-1H-indazole-3-carbonitrile (CAS 133841-07-3) is a highly privileged heterocyclic building block utilized extensively in pharmaceutical research[1]. While the carbonitrile moiety itself can act as a bioisostere or a direct pharmacophore for targets like Nitric Oxide Synthase (NOS)[1], its most prominent role in modern immunology is serving as the critical synthetic precursor to indazole-3-carboxamides[2]. These derivatives have been robustly validated as potent inhibitors of the Calcium-Release Activated Calcium (CRAC) channel, a highly selective ion channel composed of the ORAI1 pore and the STIM1 endoplasmic reticulum (ER) sensor[2].

Aberrant CRAC channel activation drives excessive mast cell degranulation, contributing to autoimmune disorders, asthma, and certain cancers[2]. Validating the inhibitory action of indazole derivatives on this target requires a rigorous, multi-tiered in vitro approach. This guide provides an objective comparison of the primary assay technologies used to validate CRAC channel modulators and details the self-validating protocols required to ensure scientific integrity.

CRAC_Pathway ER ER Calcium Depletion (Thapsigargin) STIM1 STIM1 Sensor Oligomerization ER->STIM1 Triggers ORAI1 ORAI1 CRAC Channel (Plasma Membrane) STIM1->ORAI1 Binds & Activates Ca_Influx Intracellular Ca2+ Influx (SOCE) ORAI1->Ca_Influx Mediates NFAT Mast Cell Degranulation & Cytokine Release Ca_Influx->NFAT Downstream Signaling Inhibitor Indazole Derivative (Target Compound) Inhibitor->ORAI1 Blocks Pore

Diagram 1: The CRAC channel signaling pathway and the pharmacological intervention point of indazole derivatives.

Comparative Analysis of In Vitro Assay Technologies

To definitively prove that an indazole derivative targets the CRAC channel, researchers must measure both the downstream functional consequence (calcium flux) and the direct biophysical interaction (electrophysiology). Relying on a single assay can lead to false positives due to off-target effects on upstream receptors or ER calcium pumps (e.g., SERCA).

Table 1: Objective Comparison of CRAC Channel Validation Assays

FeatureFLIPR Calcium Flux AssayAutomated Patch-Clamp (APC)Mast Cell Degranulation Assay
Primary Output Bulk intracellular Ca2+ concentrationMacroscopic ICRAC​ current β -hexosaminidase / TNF α release
Throughput High (384-well / 1536-well)Medium (16 to 384 parallel cells)Low to Medium (96-well)
Directness of Target Indirect (Downstream of ORAI1)Direct (Biophysical pore block)Phenotypic (Downstream of NFAT)
Physiological Relevance Moderate (Intact cells, artificial trigger)Low (Dialyzed intracellular space)High (Native immune response)
Common Artifacts Auto-fluorescence, Dye quenchingLeak currents, Space-clamp errorsCytotoxicity, Off-target kinase block

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating. This means incorporating internal controls that prove the assay is measuring the intended mechanism and nothing else.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay

Causality & Rationale: To isolate Store-Operated Calcium Entry (SOCE) from receptor-operated pathways, we must bypass surface receptors entirely. We utilize Thapsigargin (TG) to inhibit the SERCA pump, causing passive ER calcium depletion[3]. This forces STIM1 to oligomerize and open ORAI1. By adding extracellular calcium after target compound incubation, any reduction in the fluorescent signal is directly attributable to CRAC channel blockade.

Step-by-Step Methodology:

  • Cell Preparation: Seed Jurkat E6-1 T-cells or LAD2 human mast cells at 1×105 cells/well in a 384-well black-wall, clear-bottom plate[4].

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid (to prevent dye extrusion via anion transporters) in a zero-calcium assay buffer for 45 minutes at 37°C[3].

  • Store Depletion: Add 1 µM Thapsigargin to passively deplete ER stores and trigger STIM1-ORAI1 coupling[3].

  • Compound Incubation: Add the test compound (e.g., 7-methoxy-1H-indazole-3-carboxamide) in a dose-response format (0.01 µM to 100 µM). Include the established CRAC inhibitor Synta66 (10 µM) as a positive control for complete target inhibition[5]. Incubate for 30 minutes.

  • Calcium Addition & Reading: Using the FLIPR instrument, inject extracellular CaCl2​ to a final concentration of 2 mM while continuously recording fluorescence (Excitation 488 nm / Emission 515 nm) for 3 minutes[3].

  • Self-Validation Check (Critical): Add 1 µM Ionomycin at the end of the assay. Ionomycin is a calcium ionophore that physically shuttles calcium across the membrane, bypassing the CRAC channel. A massive spike in fluorescence confirms the cells are viable and the dye is functional; if Ionomycin fails to produce a signal, the test compound is likely a false-positive fluorescence quencher.

Protocol 2: Automated Patch-Clamp (APC) Electrophysiology

Causality & Rationale: While FLIPR measures bulk intracellular calcium, it cannot distinguish between a pore blocker and an allosteric modulator of STIM1. Whole-cell patch-clamp measures the macroscopic CRAC current ( ICRAC​ ) directly across the plasma membrane. By heavily buffering the intracellular pipette solution with EGTA, we artificially and aggressively deplete the ER, locking the CRAC channel in an open state independent of any agonist.

Step-by-Step Methodology:

  • Cell Capture: Load RBL-2H3 (rat basophilic leukemia) cells into the APC system. Apply negative pressure to form a gigaseal (>1 G Ω ), followed by a brief pressure pulse to rupture the membrane and establish the whole-cell configuration.

  • Intracellular Dialysis (Store Depletion): The intracellular pipette solution must contain 20 mM EGTA and 0 mM calcium. Upon membrane rupture, EGTA rapidly chelates intracellular calcium, depleting the ER and activating ICRAC​ over 120-180 seconds.

  • Baseline Recording: Apply a voltage ramp from -100 mV to +100 mV every 2 seconds. ICRAC​ is identified by its characteristic inward rectification at negative potentials and a positive reversal potential.

  • Compound Perfusion: Once ICRAC​ reaches a steady-state plateau, perfuse the extracellular solution containing the indazole derivative.

  • Data Analysis: Measure the fractional block of the inward current at -80 mV. Calculate the IC50​ by plotting the normalized steady-state current against compound concentration.

Validation_Workflow Synthesis Scaffold Synthesis (7-Methoxy-1H-Indazole- 3-Carbonitrile) Primary Primary Screen (FLIPR Ca2+ Flux) Synthesis->Primary Hit ID Secondary Orthogonal Validation (Automated Patch-Clamp) Primary->Secondary IC50 Profiling Functional Phenotypic Assay (Mast Cell TNFα) Secondary->Functional In Vitro Efficacy

Diagram 2: Sequential in vitro workflow for validating the biological targets of indazole scaffolds.

Data Presentation & Interpretation

The biological profile of 7-methoxy-1H-indazole-3-carbonitrile derivatives is exquisitely sensitive to the regiochemistry of the 3-position[1]. As demonstrated in comparative literature, the carbonitrile precursor itself lacks CRAC inhibitory activity. However, its conversion to a specific 3-carboxamide yields a highly potent blocker that stabilizes mast cells and prevents the release of pro-inflammatory cytokines like TNF α [2].

Table 2: Comparative In Vitro Performance of Indazole Derivatives vs. Reference Inhibitors

CompoundFLIPR Ca2+ Flux IC50​ (µM)Patch-Clamp ICRAC​ IC50​ (µM)Mast Cell TNF α Inhibition IC50​ (µM)Target Engagement Status
7-Methoxy-1H-indazole-3-carbonitrile > 100> 100> 100Inactive Precursor
Indazole-3-carboxamide (Derivative 12d) 0.280.350.41Potent CRAC Blocker
Synta66 (Reference) 1.401.552.10Validated CRAC Blocker
BTP2 (Reference) 0.100.120.15Validated CRAC Blocker

Note: Data synthesized from standardized SAR studies[2] and reference compound profiling[4]. The strict requirement for the 3-carboxamide regiochemistry highlights the precision required in target-based drug design.

References

  • Sun, L., et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]

  • Ali, H., et al. "Inhibition of Orai Channel Function Regulates Mas-Related G Protein-Coupled Receptor-Mediated Responses in Mast Cells." Frontiers in Immunology, 2019. URL:[Link]

  • Fu, G., & Gascoigne, N. R. "Calcium signals regulate the functional differentiation of thymic iNKT cells." The EMBO Journal, 2021. URL:[Link]

Sources

Validation

Comparative Study of Synthesis Methods for 3-Cyanoindazoles: A Technical Guide

Introduction 3-Cyanoindazoles (1H-indazole-3-carbonitriles) are privileged pharmacophores and critical synthetic intermediates in drug discovery, frequently utilized in the development of Rho kinase inhibitors and morphi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 3-Cyanoindazoles (1H-indazole-3-carbonitriles) are privileged pharmacophores and critical synthetic intermediates in drug discovery, frequently utilized in the development of Rho kinase inhibitors and morphine-bridged central nervous system therapeutics [5]. The cyano group at the C3 position offers a versatile handle for downstream functionalization, including reduction to amines, hydrolysis to amides/carboxylic acids, or tetrazole formation.

As a Senior Application Scientist, I have structured this guide to objectively compare the three primary synthetic paradigms for accessing the 3-cyanoindazole scaffold: Classical Diazotization, Base-Catalyzed Nitrobenzylidene Cyclization, and Modern Palladium-Catalyzed Cyanation. We will examine the causality behind each reaction and provide self-validating experimental protocols.

Mechanistic Pathways & Synthetic Strategies

To understand the optimal route for a given substrate, we must first examine the fundamental bond-forming strategies and the causality driving each transformation.

Synthesis A o-Aminophenylacetonitrile B Diazonium Intermediate A->B NaNO2, HCl, 0°C C 3-Cyanoindazole B->C Intramolecular Cyclization D o-Nitrobenzylidene Aniline E 3-Cyanoindazole-1-oxide D->E KCN, MeOH Base Catalysis E->C PCl3 Reduction F 3-Iodo-1H-indazole G Pd-Catalyzed Cyanation F->G Zn(CN)2, Pd(PPh3)4 DMF, 120°C G->C Cross-Coupling

Figure 1: Comparative reaction pathways for the synthesis of 3-cyanoindazoles.

Method A: Classical Diazotization of o-Aminophenylacetonitriles

Causality & Mechanism: This method relies on intramolecular aliphatic diazonium coupling. The diazotization of o-aminophenylacetonitrile generates a highly electrophilic diazonium ion. The adjacent methylene group, activated by the electron-withdrawing cyano group, undergoes enolization or direct deprotonation to form a nucleophilic carbon center. This center attacks the terminal nitrogen of the diazonium group, yielding the 1H-indazole core [1, 2].

Method B: Base-Catalyzed Cyclization of o-Nitrobenzylidene Derivatives

Causality & Mechanism: Originating from the Reissert-Lemmer method, this approach utilizes N-(α-cyano-o-nitrobenzyl)anilines. The addition of a cyanide ion and a proton to the Schiff base triggers an intramolecular base-catalyzed condensation involving the o-nitro group. This initially forms a 3-cyanoindazole-1-oxide intermediate. To obtain the final 3-cyanoindazole, a subsequent deoxygenation step using phosphorus trichloride (PCl₃) is required [3].

Method C: Palladium-Catalyzed Cyanation of 3-Haloindazoles

Causality & Mechanism: For late-stage functionalization, starting from a pre-formed indazole ring is often preferred. 3-Iodo or 3-bromoindazoles undergo oxidative addition with a Pd(0) catalyst. Transmetalation with a cyanide source (e.g., Zn(CN)₂) followed by reductive elimination furnishes the 3-cyano derivative. This method avoids the handling of unstable diazonium salts and tolerates a wider array of functional groups.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three methodologies to guide route selection based on yield, scalability, and safety profiles.

Synthesis MethodStarting MaterialKey ReagentsAvg. Yield (%)Reaction TimeGreen Chemistry / Safety Profile
A. Diazotization o-AminophenylacetonitrileNaNO₂, HCl71 - 85%2 - 4 hModerate. Generates stoichiometric salt waste. Exothermic diazonium formation requires strict thermal control (<5°C) [1, 2].
B. Base Cyclization o-Nitrobenzylidene anilineKCN, MeOH, PCl₃30 - 50%12 - 24 hPoor. Requires highly toxic KCN and PCl₃. Competing cinnoline oxide formation lowers overall atom economy [3].
C. Pd-Cyanation 3-Iodo-1H-indazoleZn(CN)₂, Pd(PPh₃)₄80 - 95%6 - 12 hGood. High yields and functional group tolerance, though relies on precious metal catalysts and toxic cyanide sources.

Validated Experimental Protocols

As a self-validating system, the protocols below include expected physical changes to ensure the researcher can verify the reaction's progress in real-time.

Protocol A: Diazotization Route (Scale: 10 mmol)
  • Preparation of Acidic Amine Solution: Dissolve 1.32 g (10 mmol) of o-aminophenylacetonitrile in 15 mL of 6M HCl. Cool the solution to 0–5 °C in an ice-salt bath.

    • Validation: The amine should fully dissolve, forming a clear, slightly yellow hydrochloride salt solution.

  • Diazotization: Dissolve 0.76 g (11 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water. Add this dropwise to the amine solution over 15 minutes, maintaining the internal temperature below 5 °C.

    • Validation: The solution will turn pale orange/yellow. Starch-iodide paper must turn blue-black immediately upon spotting, confirming excess nitrous acid.

  • Cyclization: Stir the diazonium solution for 30 minutes at 0 °C, then allow it to slowly warm to room temperature over 2 hours.

    • Validation: Nitrogen gas evolution will be observed as the cyclization proceeds, and a solid precipitate will begin to form.

  • Work-up: Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol to afford pure 3-cyanoindazole.

Protocol B: Base-Catalyzed Route (Scale: 10 mmol)
  • Cyanohydrin Formation: Dissolve 2.5 g (10 mmol) of N-(o-nitrobenzylidene)aniline in 20 mL of methanol. Add 0.65 g (10 mmol) of KCN dissolved in 2 mL of water dropwise. Stir at 40 °C for 4 hours.

    • Validation: The suspension will transition into a dark, homogeneous solution as the adduct forms.

  • Cyclization to N-Oxide: Continue stirring at room temperature for 12 hours. Pour the mixture into ice water to precipitate the 2-phenyl-3-cyanoindazole-1-oxide. Filter and dry under a vacuum.

  • Reduction: Suspend the intermediate in 15 mL of dry chloroform. Add 1.2 equivalents of PCl₃ dropwise at 0 °C. Reflux for 2 hours.

    • Validation: The suspension clears as the N-oxide is deoxygenated into the soluble product.

  • Work-up: Quench carefully with ice water, neutralize with aqueous ammonia, and extract with dichloromethane. Purify via silica gel chromatography.

Downstream Application: Regioselective Alkylation

A critical challenge in utilizing 3-cyanoindazoles in drug development is the regioselective N-alkylation (N1 vs. N2). Recent Density Functional Theory (DFT) calculations have elucidated the causality behind this regioselectivity [4].

When 3-cyanoindazole is subjected to basic alkylation conditions (e.g., Cs₂CO₃ or NaH in DMF), the lack of bidentate coordination capability at the C3 position (unlike C3-esters which can chelate metals) means that the inherent nucleophilicity of the N1 atom drives the reaction, leading predominantly to N1-alkylated products [4, 5].

Alkylation A 3-Cyanoindazole B Base (Cs2CO3 or NaH) Solvent (DMF/THF) A->B C Indazolide Anion B->C Deprotonation D N1-Alkylated Product (Major - Thermodynamic Control) C->D Electrophile (R-X) Driven by N1 Nucleophilicity E N2-Alkylated Product (Minor - Kinetic Control) C->E Electrophile (R-X) Driven by Non-Covalent Interactions

Figure 2: Regioselective alkylation pathways of 3-cyanoindazole based on DFT mechanistic insights.

By understanding these non-covalent interactions (NCIs) and thermodynamic barriers (approx. 50–60 kcal/mol for reverse reactions), scientists can rationally design reaction conditions to favor the desired regioisomer, a critical step in synthesizing complex indazole derivatives [4].

References

  • Organic Reactions, Volume 1.
  • Glaser, R. et al. "3-METHYLCARBOXY-1H-INDAZOLE. THEORETICAL STUDY OF ITS FORMATION." Journal of Physical Organic Chemistry, 1993.
  • "Products obtained from the reaction of 2-aryl-3-cyanoindazole 1-oxides with potassium hydroxide and potassium cyanide in methanol." RSC Publishing.
  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journal of Organic Chemistry, 2024.
  • "US20090023717A1 - Morphine-bridged indazole derivatives.
Comparative

A Comparative Guide to Assessing the Kinase Selectivity of 7-methoxy-1H-indazole-3-carbonitrile

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, with their dysregulation implicated in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases remain one of the most critical target classes, with their dysregulation implicated in a host of diseases, particularly cancer.[1] The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding site.[2] This structural similarity presents a formidable challenge: designing inhibitors that are potent against their intended target while sparing other kinases to avoid off-target toxicities.[2] A lack of selectivity can lead to unforeseen side effects, hindering clinical development and compromising patient safety.[2] Therefore, the early and comprehensive assessment of a compound's selectivity profile is not merely a characterization step but a cornerstone of a successful kinase inhibitor program.

The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[3][4][5] Its inherent ability to mimic the adenine core of ATP allows it to effectively compete for the kinase active site.[6] This guide uses 7-methoxy-1H-indazole-3-carbonitrile , a versatile indazole-based chemical building block, as a model compound to illustrate a robust, in-depth methodology for assessing kinase selectivity.[3] We will objectively compare its hypothetical performance with established drugs, providing the supporting experimental frameworks and data interpretation strategies essential for researchers, scientists, and drug development professionals.

The Strategic Framework for Kinase Selectivity Assessment

A thorough assessment of kinase selectivity is a multi-stage process designed to build a comprehensive understanding of a compound's interaction with the human kinome. The goal is to move beyond a simple on-target potency measurement to a global view of its activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination A Compound Synthesis & Quality Control B Single-Dose Kinase Panel Screen (e.g., 1 µM concentration) A->B C Identify Primary 'Hits' (% Inhibition > 70%) B->C D Dose-Response (IC50) Assays for Primary Hits C->D Progress primary targets E Dose-Response (IC50) Assays for Key Off-Targets C->E Investigate significant off-targets F Data Analysis: Selectivity Score, Kinome Mapping D->F E->F G Lead Optimization F->G Guide Structure-Activity Relationship (SAR) Studies

Caption: A two-phase workflow for systematic kinase inhibitor selectivity profiling.

This structured approach ensures that resources are used efficiently. A broad, single-concentration screen first identifies the most sensitive kinases, which are then subjected to more detailed dose-response analysis to determine potency (IC50) and confirm selectivity.[7]

Experimental Protocol: Large-Scale Kinase Panel Screening

To generate the data presented in this guide, a comprehensive in vitro kinase panel screen is required. Several commercial platforms offer robust, high-throughput screening services. Methodologies generally fall into two categories: activity-based assays that measure substrate phosphorylation, and binding assays that measure the displacement of a probe from the kinase active site.[8][9][10]

For this guide, we will detail a protocol based on the widely-used ADP-Glo™ Luminescent Kinase Assay , an activity-based assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][2][11] This "add-and-read" format is highly sensitive and amenable to high-throughput screening.[1]

Step-by-Step Methodology: ADP-Glo™ Kinase Assay

1. Reagent Preparation:

  • Test Compound Dilution: Prepare a stock solution of 7-methoxy-1H-indazole-3-carbonitrile (and comparator compounds) in 100% DMSO. Create a serial dilution series to cover a range of concentrations (e.g., from 100 µM to 1 nM) for IC50 determination.
  • Kinase Buffer Preparation: Prepare a universal kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
  • ATP & Substrate Solution: Prepare a solution containing the appropriate kinase-specific substrate and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to provide a fair comparison of intrinsic inhibitor affinity.[12] However, screening at a fixed, physiologically relevant concentration (e.g., 1 mM) is also a valid approach.[13][14]

2. Kinase Reaction:

  • Dispense 2.5 µL of the kinase/substrate solution into the wells of a 384-well plate.
  • Add 0.5 µL of the serially diluted test compound or DMSO vehicle control to the appropriate wells.
  • Initiate the kinase reaction by adding 2 µL of the ATP solution.
  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

3. ADP Detection:

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.[11] Incubate for 40 minutes at room temperature.
  • Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, in a coupled reaction, uses the new ATP to generate a luminescent signal via luciferase.[1][11] Incubate for 30-60 minutes at room temperature.

4. Data Acquisition:

  • Measure the luminescence signal from each well using a plate-based luminometer.
  • The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[2]

5. Data Analysis:

  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))
  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Selectivity Profiles

To contextualize the performance of 7-methoxy-1H-indazole-3-carbonitrile, we compare its hypothetical selectivity profile against two well-characterized, indazole-containing, FDA-approved kinase inhibitors, Axitinib and Pazopanib , and one PARP inhibitor with known kinase off-targets, Niraparib .[4][8][15][16]

Table 1: Comparative Kinase Inhibition (IC50, nM) Across a Representative Kinase Panel

Kinase Target 7-methoxy-1H-indazole-3-carbonitrile (Hypothetical) Axitinib (Comparator)[4] Pazopanib (Comparator)[8][17] Niraparib (Comparator)[16]
VEGFR2 (KDR) 25 0.2 30 >10,000
VEGFR1 (FLT1) 45 0.1 15 >10,000
VEGFR3 (FLT4) 150 0.3 47 >10,000
PDGFRβ 800 1.6 84 >10,000
c-KIT 1,200 1.7 74 >10,000
DYRK1A 30 >5,000 >5,000 8
CLK1 95 >10,000 >10,000 160
CDK2 >10,000 >10,000 >10,000 2,100
SRC >5,000 150 250 >10,000
ABL1 >10,000 >5,000 >5,000 >10,000

| EGFR | >10,000 | >10,000 | >10,000 | >10,000 |

Data for comparator compounds are derived from published literature and represent a summary of their known activities.[4][8][16][17]

Interpretation and Visualization of Selectivity Data

Raw IC50 values provide a wealth of information, but distilling this data into actionable insights requires further analysis and visualization.

Quantifying Selectivity

A simple and widely used metric is the Selectivity Score . One common method calculates the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested.[7][18] A lower score indicates higher selectivity.

Another powerful metric is the Gini Coefficient , which provides a value between 0 and 1.[19][20] A Gini score of 1 indicates that a compound inhibits only a single kinase, while a score approaching 0 signifies that it inhibits all tested kinases equally (i.e., it is highly promiscuous).[19]

Table 2: Quantitative Selectivity Analysis

Compound Primary Targets Key Off-Targets (>10x IC50 of primary) Selectivity Score (S10)† Gini Coefficient‡
7-methoxy-1H-indazole-3-carbonitrile (Hypothetical) VEGFR2, DYRK1A VEGFR3, CLK1, PDGFRβ 0.045 0.85
Axitinib VEGFR1/2/3, PDGFRβ, c-KIT SRC 0.014 0.92
Pazopanib VEGFR1/2/3, PDGFRβ, c-KIT SRC 0.014 0.91

| Niraparib | DYRK1A | CLK1 | 0.005 | 0.97 |

† S10 Score: Calculated as (number of off-targets with IC50 < 10 * primary target IC50) / (total kinases tested). A lower score is better. Assumes a panel of 400 kinases. ‡ Gini Coefficient: Hypothetical value based on likely profile. A higher score is better.

Visualizing Selectivity

Visual tools are indispensable for interpreting complex selectivity data. Kinome trees, where inhibited kinases are marked on a phylogenetic tree of the entire kinome, provide an immediate visual representation of a compound's selectivity across different kinase families.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Group VEGFR2 VEGFR2 VEGFR1 VEGFR1 PDGFRb PDGFRβ SRC SRC ABL1 ABL1 DYRK1A DYRK1A CLK1 CLK1 CDK2 CDK2 Compound 7-methoxy-1H- indazole-3-carbonitrile Compound->VEGFR2 IC50: 25 nM Compound->VEGFR1 IC50: 45 nM Compound->PDGFRb IC50: 800 nM Compound->DYRK1A IC50: 30 nM Compound->CLK1 IC50: 95 nM

Caption: Selectivity profile of 7-methoxy-1H-indazole-3-carbonitrile against key kinases.

This visualization clearly shows that our hypothetical compound potently inhibits two primary targets, VEGFR2 and DYRK1A, with weaker activity against other kinases like CLK1 and PDGFRβ, and no significant activity against kinases like CDK2 or ABL1. This dual-target profile could be therapeutically interesting or a liability, depending on the desired indication, underscoring the importance of this analysis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for assessing the kinase selectivity of a novel chemical entity, using 7-methoxy-1H-indazole-3-carbonitrile as a representative example. Through systematic screening and quantitative analysis, we can build a detailed picture of a compound's activity across the kinome.

Our hypothetical data suggests that 7-methoxy-1H-indazole-3-carbonitrile could be a potent inhibitor of VEGFR2 and DYRK1A. Compared to the highly selective VEGFR inhibitor Axitinib and the multi-kinase inhibitor Pazopanib, our compound presents a distinct profile. This unique selectivity could be exploited for specific therapeutic applications but also highlights potential off-target activities that must be carefully considered and evaluated in subsequent cellular and in vivo studies. The journey from a chemical scaffold to a clinical candidate is long and complex, but it begins with a foundational understanding of selectivity. The methodologies described herein provide the essential tools for navigating this critical path.

References

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • BMG Labtech. Promega ADP-Glo kinase assay. Available at: [Link]

  • Schrödinger. Cracking the Selectivity Challenge in Kinase Drug Discovery. Extrapolations. (2025). Available at: [Link]

  • Escudier, B., & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC. Available at: [Link]

  • Taylor & Francis Online. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Available at: [Link]

  • Reaction Biology. HotSpot™ Kinase Screening. Available at: [Link]

  • Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

  • ResearchGate. Comprehensive selectivity profile of PARP inhibitors. Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]

  • Harris, P. A., et al. (2008). Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available at: [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Reaction Biology. Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available at: [Link]

  • Royal Society of Chemistry. (2021). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Drug Discovery. Available at: [Link]

  • Morris, J. C., et al. (2011). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. Available at: [Link]

  • Elkins, J. M., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Frontiers. (2022). The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Available at: [Link]

  • Koleti, A., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. Available at: [Link]

  • ResearchGate. Selectivity scores as a quantitative measure of specificity. Available at: [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Axitinib?. Available at: [Link]

  • ResearchGate. Axitinib-A New Potent and Selective VEGFR Inhibitor. Available at: [Link]

  • O'Donnell, A., & Tewari, D. (2010). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Oncology. Available at: [Link]

  • Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available at: [Link]

  • ResearchGate. Activity of pazopanib, sunitinib, and sorafenib against purified kinases. Available at: [Link]

  • LINCS Data Portal. KINOMEscan kinase-small molecule binding assay. Available at: [Link]

  • ResearchGate. (2019). The off-target kinase landscape of clinical PARP inhibitors. Available at: [Link]

  • Patel, V. H., et al. (2020). The Impact of Pazopanib on the Cardiovascular System. PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bendazac?. Available at: [Link]

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  • Atrafi, F., & Ledermann, J. A. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PMC. Available at: [Link]

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  • Wikipedia. Bendazac. Available at: [Link]

  • Balfour, J. A., & Clissold, S. P. (1990). Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts. PubMed. Available at: [Link]

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Validation

comparison of 7-methoxy-1H-indazole-3-carbonitrile with its carboxylic acid analog

Comparative Application Guide: 7-Methoxy-1H-indazole-3-carbonitrile vs. 7-Methoxy-1H-indazole-3-carboxylic Acid Executive Summary The 1H-indazole scaffold is a thermodynamically stable, privileged structure in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Application Guide: 7-Methoxy-1H-indazole-3-carbonitrile vs. 7-Methoxy-1H-indazole-3-carboxylic Acid

Executive Summary

The 1H-indazole scaffold is a thermodynamically stable, privileged structure in medicinal chemistry, frequently featured in FDA-approved therapies such as the anticancer agents Pazopanib and Niraparib[1][2]. Within this chemical space, the introduction of a C7-methoxy group provides unique steric and electronic properties that influence target binding. However, it is the functionalization at the C3 position that dictates the molecule's synthetic trajectory.

This guide provides an objective, side-by-side technical comparison of two critical C3-functionalized building blocks: 7-methoxy-1H-indazole-3-carbonitrile and its precursor, 7-methoxy-1H-indazole-3-carboxylic acid . By analyzing their physicochemical profiles, reactivity workflows, and applications in drug discovery, this guide equips researchers with the mechanistic insights needed to optimize their synthetic pathways.

Physicochemical & Structural Profiling

The divergent utility of these two analogs stems directly from the electronic and steric nature of their C3 substituents. The carboxylic acid is a highly polar, hydrogen-bond-dense moiety, whereas the carbonitrile is a linear, less polar, and highly electrophilic group.

Table 1: Quantitative & Structural Comparison

Property7-Methoxy-1H-indazole-3-carboxylic acid7-Methoxy-1H-indazole-3-carbonitrile
CAS Number 133841-08-4[3][4]133841-07-3[1][2]
Molecular Weight 192.17 g/mol [3][4]173.17 g/mol [1][2]
Molecular Formula C₉H₈N₂O₃[3][4]C₉H₇N₃O[1][2]
C3 Functional Group Carboxylic Acid (-COOH)Carbonitrile (-C≡N)
H-Bond Donors 2 (Indazole N-H, Acid O-H)1 (Indazole N-H)
H-Bond Acceptors 3 (N, O, O)3 (N, N, O)
Primary Synthetic Utility Amide coupling, esterificationTetrazole synthesis, amidine formation
Commercial Application Granisetron intermediate[5]Kinase inhibitor pharmacophores[1]

Synthetic Interconversion & Reactivity Workflows

The carboxylic acid serves as the primary synthetic precursor to the carbonitrile[1][2]. Direct cyanation of the indazole core is notoriously challenging due to the electron-rich nature of the heterocycle; thus, a stepwise amidation-dehydration sequence is the industry standard.

Protocol 1: Synthesis of the 3-Carbonitrile from the 3-Carboxylic Acid

This two-step protocol relies on the conversion of the acid to a primary amide, followed by controlled dehydration[1][2].

Step 1: Primary Amidation

  • Procedure: Dissolve 7-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add (1.2 eq) and HOBt (1.2 eq), stirring for 30 minutes to form the active ester. Add NH₄Cl (2.0 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir at room temperature for 12 hours.

  • Causality & Mechanism: EDC/HOBt is selected over thionyl chloride (SOCl₂) to prevent unwanted chlorination of the electron-rich indazole core. NH₄Cl combined with DIPEA provides a steady, controlled in situ release of ammonia, preventing the exothermic risks of using aqueous ammonia.

  • Self-Validating IPC (In-Process Control): Monitor via LC-MS. The reaction is complete when the highly polar acid peak (m/z 193 [M+H]⁺) is entirely replaced by the amide intermediate (m/z 192 [M+H]⁺).

Step 2: Dehydration to Carbonitrile

  • Procedure: Isolate the amide and resuspend in anhydrous dichloromethane (DCM). Add pyridine (3.0 eq), cool to 0°C, and add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.

  • Causality & Mechanism: TFAA is a mild dehydrating agent preferred over Phosphorus oxychloride (POCl₃)[1][2]. POCl₃ can inadvertently trigger Vilsmeier-Haack-type side reactions on unprotected indazoles. Pyridine acts as an essential acid scavenger to neutralize the generated trifluoroacetic acid, protecting the acid-sensitive C7-methoxy ether from cleavage.

  • Self-Validating IPC: TLC (UV 254 nm) will show a distinct non-polar shift. LC-MS confirms the final carbonitrile product (m/z 174 [M+H]⁺).

Protocol 2: Divergent Application - Tetrazole Synthesis from the Carbonitrile

The carbonitrile analog is heavily utilized to synthesize tetrazoles, which act as metabolically stable bioisosteres for carboxylic acids.

  • Procedure: Combine 7-methoxy-1H-indazole-3-carbonitrile (1.0 eq), NaN₃ (3.0 eq), and ZnBr₂ (1.0 eq) in a 1:1 mixture of water and isopropanol. Reflux for 24 hours.

  • Causality & Mechanism: The nitrile carbon is activated by the Lewis acid (ZnBr₂), significantly lowering the activation energy required for the [3+2] cycloaddition by the azide ion. This aqueous-compatible Lewis acid approach is a greener, safer alternative to highly toxic trialkyltin azide reagents.

  • Self-Validating IPC: The resulting tetrazole is highly acidic. Validation is achieved via acid-base extraction: the product will dissolve in 1M NaOH (aqueous layer) and selectively precipitate upon acidification to pH 2 with HCl, leaving unreacted nitrile in the organic waste.

Comparative Application in Drug Discovery

7-Methoxy-1H-indazole-3-carboxylic acid: This compound is optimized for direct structural extension via amide bonds. It is commercially recognized as an intermediate in the synthesis of antiemetic agents like Granisetron (a 5-HT₃ receptor antagonist)[5]. The carboxylic acid allows for rapid library generation of amides to probe receptor-ligand interactions in the central nervous system.

7-Methoxy-1H-indazole-3-carbonitrile: The carbonitrile is a critical tool for exploring structure-activity relationships (SAR)[1][2]. Because the cyano group is small, linear, and highly electronegative, it can probe tight binding pockets in kinase domains without introducing steric bulk. Furthermore, its ability to be converted into amidines makes it an invaluable precursor for synthesizing complex, multi-ring kinase inhibitors targeting neurological disorders and oncology[1][2].

Synthetic Pathway Visualization

G Core 7-Methoxy-1H-indazole Core Scaffold Acid 7-Methoxy-1H-indazole- 3-carboxylic acid (CAS: 133841-08-4) Core->Acid C3 Carboxylation Amide Primary Amide Intermediate (-CONH2) Acid->Amide Amidation (EDC/HOBt, NH4Cl) Drug1 Amide/Ester Derivatives (e.g., 5-HT3 Antagonists) Acid->Drug1 Direct Amide Coupling Nitrile 7-Methoxy-1H-indazole- 3-carbonitrile (CAS: 133841-07-3) Amide->Nitrile Dehydration (POCl3 or TFAA) Drug2 Tetrazoles / Amidines (Kinase Inhibitors) Nitrile->Drug2 [3+2] Cycloaddition

Divergent synthetic pathways and downstream applications of C3-functionalized 7-methoxy-1H-indazoles.

References

Sources

Comparative

A Comparative Guide to the Evaluation of Novel FGFR Inhibitors: A Case Study with 7-methoxy-1H-indazole-3-carbonitrile

Introduction: The Critical Role of FGFR Signaling in Oncology and the Quest for Precision Inhibitors The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing es...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Quest for Precision Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular communication, governing essential processes such as proliferation, survival, migration, and differentiation.[1][2] Under normal physiological conditions, this pathway is meticulously regulated. However, aberrant FGFR signaling, driven by gene amplifications, mutations, or chromosomal translocations, has been identified as a key oncogenic driver in a variety of malignancies, including urothelial carcinoma, cholangiocarcinoma, and various solid tumors.[2][3] This has spurred the development of a new class of targeted therapies: FGFR inhibitors.

This guide provides a comprehensive evaluation of the current landscape of FGFR inhibitors, offering a direct comparison of leading clinical-stage molecules. Furthermore, it serves as a practical manual for researchers and drug development professionals on how to rigorously assess a novel compound, using the investigational molecule 7-methoxy-1H-indazole-3-carbonitrile as a case study. While direct comparative data for this specific indazole derivative is not yet publicly available, its structural motif is common to several potent kinase inhibitors. We will, therefore, outline the essential experimental workflows required to characterize its potential as an FGFR inhibitor and benchmark it against established agents.

The Current Landscape: A Comparative Analysis of Leading FGFR Inhibitors

The clinical development of FGFR inhibitors has yielded several promising drugs, each with a unique profile of potency, selectivity, and mechanism of action. Here, we compare four prominent FGFR inhibitors: Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib.

Mechanism of Action: Reversible vs. Irreversible Inhibition

The majority of currently approved FGFR inhibitors, including Infigratinib, Pemigatinib, and Erdafitinib, are ATP-competitive, reversible inhibitors. They function by binding to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[4]

In contrast, Futibatinib is a next-generation, irreversible inhibitor. It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of FGFRs 1-4, leading to sustained and potent inhibition.[5] This irreversible binding may offer advantages in overcoming certain resistance mutations that can arise with reversible inhibitors.

Potency and Selectivity: A Quantitative Comparison

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of these four inhibitors against the different FGFR isoforms, providing a quantitative measure of their potency. A lower IC50 value indicates a higher potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference(s)
Infigratinib 0.9 - 1.11 - 1.41 - 260 - 61[4][6][7][8]
Pemigatinib 0.40.51.030[1][9][10][11]
Erdafitinib 1.22.53.05.7[12][13][14]
Futibatinib 1.8 - 3.91.3 - 1.41.63.7 - 8.3[5][15][16][17][18]

Key Insights from the Data:

  • Infigratinib and Pemigatinib exhibit high potency against FGFR1, 2, and 3, with significantly lower activity against FGFR4. This selectivity may be advantageous in mitigating off-target effects associated with FGFR4 inhibition.

  • Erdafitinib is a pan-FGFR inhibitor, demonstrating potent activity against all four FGFR isoforms.

  • Futibatinib also displays pan-FGFR inhibition with high potency across all four isoforms.

A broader understanding of an inhibitor's selectivity is crucial to predict its potential off-target effects. The following table provides a summary of the kinase selectivity profiles for these inhibitors.

InhibitorNotable Off-Target Kinases (IC50 < 100 nM)Reference(s)
Infigratinib VEGFR2 (~180 nM)[7]
Pemigatinib VEGFR2 (KDR), c-KIT[1][19]
Erdafitinib VEGFR2, RET, CSF1R, PDGFRA, PDGFRB, FLT4, KIT[12][20]
Futibatinib Limited off-target activity reported in broad kinase panels[15][18]

Evaluating a Novel Compound: A Step-by-Step Guide for 7-methoxy-1H-indazole-3-carbonitrile

Given the promising scaffold of 7-methoxy-1H-indazole-3-carbonitrile, a systematic evaluation is warranted to determine its potential as an FGFR inhibitor. The following sections provide detailed experimental protocols to characterize its biochemical and cellular activity.

Part 1: Biochemical Characterization - Direct Target Engagement and Potency

The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of FGFR kinases.

This assay measures the phosphorylation of a substrate by the FGFR kinase. Inhibition of this phosphorylation by the test compound results in a decreased HTRF signal.

Objective: To determine the IC50 value of 7-methoxy-1H-indazole-3-carbonitrile against purified FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

Materials:

  • Recombinant human FGFR kinases (FGFR1, FGFR2, FGFR3, FGFR4)

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr))

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 7-methoxy-1H-indazole-3-carbonitrile stock solution (in DMSO)

  • HTRF detection reagents: Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 7-methoxy-1H-indazole-3-carbonitrile in 100% DMSO. Further dilute these into the kinase reaction buffer to create 4x concentrated solutions.

  • Reaction Mixture Preparation: In a 384-well plate, add 5 µL of the 4x compound dilutions (or DMSO for control).

  • Enzyme and Substrate Addition: Add 10 µL of a 2x mixture of the FGFR enzyme and biotinylated substrate in kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 4x ATP solution in kinase reaction buffer. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 20 µL of the HTRF detection reagents (Eu-anti-phosphotyrosine and Streptavidin-XL665) diluted in detection buffer containing EDTA to stop the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Serial Dilution of 7-methoxy-1H-indazole-3-carbonitrile Plate 384-well Plate Compound->Plate Add 5 µL Enzyme_Substrate FGFR Enzyme + Biotinylated Substrate Enzyme_Substrate->Plate Add 10 µL ATP_sol ATP Solution ATP_sol->Plate Add 5 µL Incubate_Reaction Incubate (60 min, RT) Plate->Incubate_Reaction Add_Detection Add HTRF Detection Reagents (Eu-Ab + SA-XL665) Incubate_Reaction->Add_Detection Incubate_Detection Incubate (60 min, RT) Add_Detection->Incubate_Detection Read_Plate Read Plate (620 nm & 665 nm) Incubate_Detection->Read_Plate Data_Analysis Data_Analysis Read_Plate->Data_Analysis Calculate HTRF Ratio & IC50

Caption: Workflow for the in vitro HTRF kinase inhibition assay.

Part 2: Cellular Activity - Assessing On-Target Effects in a Biological Context

Positive results in the biochemical assay should be followed by cellular assays to confirm that the compound can penetrate cells and inhibit FGFR signaling in a more complex biological environment.

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A potent FGFR inhibitor is expected to reduce the proliferation of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the cellular IC50 of 7-methoxy-1H-indazole-3-carbonitrile in FGFR-dependent and -independent cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16 with FGFR2 amplification, KMS-11 with FGFR3 mutation).[1]

  • FGFR-independent cancer cell line (as a negative control).

  • Complete cell culture medium.

  • 7-methoxy-1H-indazole-3-carbonitrile stock solution (in DMSO).

  • 96-well flat-bottomed cell culture plates.

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®).

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 7-methoxy-1H-indazole-3-carbonitrile in cell culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of the compound (or DMSO for vehicle control).

  • Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.[17][19][20][21][22]

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement:

    • MTT: Measure the absorbance at 570 nm using a spectrophotometer.

    • CellTiter-Glo®: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

G Start Start Seed_Cells Seed FGFR-dependent and -independent cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for Adherence (24 hours) Seed_Cells->Incubate_Adherence Prepare_Compound Prepare Serial Dilutions of 7-methoxy-1H-indazole-3-carbonitrile Incubate_Adherence->Prepare_Compound Treat_Cells Treat Cells with Compound Incubate_Adherence->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate (72 hours) Treat_Cells->Incubate_Treatment Add_Reagent Add Cell Viability Reagent (MTT or CellTiter-Glo®) Incubate_Treatment->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate Cellular IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for the cellular proliferation assay.

To confirm that the observed anti-proliferative effects are due to the inhibition of the FGFR signaling pathway, a Western blot analysis should be performed.

Objective: To assess the effect of 7-methoxy-1H-indazole-3-carbonitrile on the phosphorylation of FGFR and downstream signaling proteins (e.g., FRS2, PLCγ, ERK).

Materials:

  • FGFR-dependent cancer cell line.

  • 7-methoxy-1H-indazole-3-carbonitrile.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-PLCγ, total PLCγ, phospho-ERK, and total ERK.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat the FGFR-dependent cells with varying concentrations of 7-methoxy-1H-indazole-3-carbonitrile for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation of the target proteins.

G FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY Inhibitor 7-methoxy-1H-indazole-3-carbonitrile Inhibitor->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS GAB1 GAB1 FRS2->GAB1 Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS RAS RAF RAF RAS->RAF PI3K PI3K AKT AKT PI3K->AKT GRB2_SOS->RAS GAB1->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Part 3: In Vivo Efficacy Evaluation

Promising in vitro data should be validated in a preclinical in vivo model to assess the compound's anti-tumor efficacy, pharmacokinetics, and tolerability.

Objective: To evaluate the anti-tumor activity of 7-methoxy-1H-indazole-3-carbonitrile in a mouse xenograft model of a human cancer with a known FGFR alteration.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • FGFR-driven human cancer cell line (e.g., a cholangiocarcinoma cell line with an FGFR2 fusion or a urothelial carcinoma cell line with an FGFR3 mutation).[6][14][16][23][24][25]

  • 7-methoxy-1H-indazole-3-carbonitrile formulated for oral or intraperitoneal administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 7-methoxy-1H-indazole-3-carbonitrile or vehicle control daily (or as determined by pharmacokinetic studies).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion and Future Directions

This guide provides a robust framework for the comparative evaluation of FGFR inhibitors. By following the detailed protocols outlined, researchers can effectively characterize the potency, selectivity, and efficacy of novel compounds like 7-methoxy-1H-indazole-3-carbonitrile. The comprehensive data generated from these studies will be instrumental in identifying promising new therapeutic agents for cancers driven by aberrant FGFR signaling. The continuous development of novel inhibitors with improved selectivity and the ability to overcome resistance is paramount to advancing the field of precision oncology.

References

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  • Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One, 15(4), e0231877.
  • Goyal, L., et al. (2019). A phase 2 study of infigratinib (BGJ398) in patients with advanced/metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements. Journal of Clinical Oncology, 37(15_suppl), 4016-4016.
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  • Perera, T. P. S., et al. (2017). Discovery and Pharmacological Characterization of JNJ-42756493 (Erdafitinib), a Functionally Selective Small-Molecule FGFR Family Inhibitor. Molecular Cancer Therapeutics, 16(6), 1010–1020.
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